Diethylene glycol distearate
Description
Properties
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMBTQVKVEMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861732 | |
| Record name | Oxydiethylene stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-30-8 | |
| Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxydiethylene stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydiethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylene glycol distearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diethylene Glycol Distearate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (CAS No. 109-30-8) is a diester formed from the reaction of two equivalents of stearic acid with one equivalent of diethylene glycol.[1] It is a versatile excipient widely employed in the pharmaceutical, cosmetic, and personal care industries. Its utility stems from its properties as an emulsifier, opacifier, pearlescent agent, and emollient.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, analytical methodologies, and functional mechanisms of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a waxy, white to cream-colored solid at room temperature.[3] Its chemical and physical properties are determined by its long hydrocarbon chains from stearic acid and the ether linkage within the diethylene glycol backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | [4] |
| Synonyms | Oxydiethane-1,2-diyl distearate, PEG-2 Distearate | [1][4] |
| CAS Number | 109-30-8 | [1] |
| Molecular Formula | C₄₀H₇₈O₅ | [1] |
| Molecular Weight | 639.04 g/mol | [1][4] |
| Appearance | White to cream-colored waxy solid | [3] |
| Melting Point | 54-55 °C | [3] |
| Boiling Point | 666.4 ± 30.0 °C (Predicted) | N/A |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) | N/A |
| Vapor Pressure | No data available | [3] |
| Solubility | Insoluble in water; dispersible in hot water. | |
| Saponification Value | 150 - 170 | [5] |
| Acid Value | ≤ 4.0 | [5] |
| Iodine Value | ≤ 3.0 | [5] |
Synthesis
The primary industrial synthesis route for this compound is the direct esterification of diethylene glycol with stearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is based on established esterification principles and methods described in technical literature.[6][7]
Materials:
-
Stearic Acid (2 moles)
-
Diethylene Glycol (1 mole)
-
p-Toluenesulfonic acid (catalyst, ~0.5-1% of total reactant weight)
-
Toluene (solvent, sufficient to form an azeotrope with water)
-
5% Sodium Bicarbonate solution (for neutralization)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Ethanol or Acetone (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add stearic acid, diethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion. This process can take several hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Caption: Synthesis workflow for this compound.
Analytical Methodologies
Quality control and characterization of this compound are crucial, particularly for pharmaceutical applications, to ensure low levels of residual reactants and byproducts, such as free diethylene glycol.
Experimental Protocol: HPLC for Purity and Free Diethylene Glycol
This method is adapted from pharmacopeial monographs and analytical literature for the analysis of related compounds.[5][8]
Objective: To determine the purity of this compound and quantify the amount of unreacted diethylene glycol.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index (RI) Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran or a gradient of acetonitrile and water.[5][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-40 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detector Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of diethylene glycol in the mobile phase at known concentrations (e.g., 0.1 to 2.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 40-50 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on retention times (diethylene glycol will have a much shorter retention time than the distearate). Create a calibration curve from the standard solutions. Calculate the concentration of free diethylene glycol in the sample by comparing its peak area to the calibration curve. The purity of the distearate can be assessed by the relative area of its peak.
Caption: Quality control workflow using HPLC.
Functional Properties and Mechanism of Action
Emulsification and Opacification
As a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, this compound is effective in stabilizing water-in-oil emulsions. Its large lipophilic portion (stearate chains) orients into the oil phase, while the more hydrophilic diethylene glycol portion interacts with the water phase, reducing interfacial tension.
Pearlescence Mechanism
The pearlescent or nacreous effect in liquid formulations like shampoos and lotions is a key application. This effect is not chemical but physical, arising from the controlled crystallization of this compound into thin, platelet-like structures.[10][11]
Mechanism:
-
Solubilization: The formulation is heated above the melting point of this compound (typically >70-75 °C), and the compound is fully dissolved and dispersed.[10]
-
Controlled Cooling: The mixture is then cooled slowly under constant, gentle agitation.[10]
-
Crystallization: As the solution cools, the this compound precipitates out of the solution, forming fine, plate-like crystals.
-
Light Reflection: These microscopic platelets align themselves in layers within the liquid. When light passes through, it is reflected and refracted by the multiple layers of crystals, creating a shimmering, pearl-like luster.[11] The intensity of the effect is dependent on crystal size, shape, and concentration.[10]
Caption: Mechanism of pearlescence generation.
Toxicology and Safety
This compound is considered to have low acute toxicity and is safe for use in cosmetic ingredients at current practices and concentrations.[12] Repeated patch tests on human subjects with formulations containing up to 50% this compound showed no evidence of skin irritation or hypersensitivity.[12]
The primary toxicological concern is not the ester itself, but the potential for contamination with free diethylene glycol (DEG), a known nephrotoxin.[13] Therefore, strict quality control and analytical testing of raw materials to quantify free DEG levels are mandatory for pharmaceutical and cosmetic applications, with pharmacopeial limits set for its acceptable concentration.[5]
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1,1'-(Oxydi-2,1-ethanediyl) dioctadecanoate | C40H78O5 | CID 61026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethylene Glycol Stearates [drugfuture.com]
- 6. Glycol Distearate - Descrizione [tiiips.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Separation of Diethylene glycol monostearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. View Attachment [cir-reports.cir-safety.org]
- 13. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of diethylene glycol distearate. The information is presented to support research, development, and formulation activities within the pharmaceutical and cosmetic industries. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are described.
Physicochemical Properties
This compound is the diester of diethylene glycol and stearic acid.[1] It is a multifunctional excipient widely utilized for its emulsifying, opacifying, and viscosity-modifying properties.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C40H78O5 | [1][2][3] |
| Molecular Weight | 639.04 g/mol | [1][2][3] |
| Appearance | Slightly yellow to milky white solid | [2] |
| Melting Point | 54-55 °C | [2][3] |
| Boiling Point | 666.4 ± 30.0 °C (Predicted) | [2] |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water, ethanol, and ether. Dispersible in hot water. | [2] |
Table 2: Chemical Characteristics
| Property | Value | Source(s) |
| Acid Value | ≤ 5 mg KOH/g | [2] |
| Saponification Value | 184 - 194 mg KOH/g | [2] |
| pH (1% aqueous solution) | 5.0 - 7.0 | [2] |
| HLB Value | 3 | [2] |
Experimental Protocols
The determination of the physicochemical properties of this compound is guided by standardized pharmacopeial and industry methods. The following sections outline the general procedures for key analytical tests.
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a substance.
Principle: A known weight of this compound is refluxed with a known excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standardized acid. The saponification value is calculated from the difference between the blank and the sample titration values.
General Procedure (based on standard methods):
-
Sample Preparation: Accurately weigh approximately 2 grams of this compound into a flask.
-
Saponification: Add a precise volume of 0.5 N alcoholic potassium hydroxide solution and a few boiling chips. Connect the flask to a reflux condenser and boil gently for 30-60 minutes.
-
Titration: Cool the solution and add a phenolphthalein indicator. Titrate the excess KOH with 0.5 N hydrochloric acid until the pink color disappears.
-
Blank Determination: Perform a blank determination under the same conditions, omitting the sample.
-
Calculation: The saponification value is calculated using the following formula: Saponification Value = (B - S) * N * 56.1 / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.
General Procedure (based on standard methods):
-
Sample Preparation: Dissolve a known weight (e.g., 10 g) of this compound in a neutralized solvent mixture (e.g., ethanol or a toluene-ethanol mixture).
-
Titration: Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution (e.g., 0.1 N) until a permanent pink color is observed.
-
Calculation: The acid value is calculated using the following formula: Acid Value = (V * N * 56.1) / W Where:
-
V = volume of KOH solution used for the titration (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Determination of Hydroxyl Value
The hydroxyl value is defined as the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.
Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed to acetic acid, and the total acid is titrated with a standardized potassium hydroxide solution.
General Procedure (based on standard methods):
-
Acetylation: Accurately weigh a sample and reflux with a precise volume of acetylating reagent (acetic anhydride in pyridine).
-
Hydrolysis: Add water to the cooled mixture to hydrolyze the excess acetic anhydride.
-
Titration: Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution.
-
Blank Determination: Perform a blank determination under the same conditions.
-
Calculation: The hydroxyl value is calculated considering the difference between the blank and sample titrations.
Functional and Application Workflow
This compound is primarily used as a formulation aid. The following diagrams illustrate its functional relationships and a typical workflow for its incorporation into a topical formulation.
Caption: Functional Relationships of this compound.
Caption: Workflow for Incorporating DEG Distearate in a Topical Formulation.
References
An In-Depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of diethylene glycol distearate (DEGDS), a versatile diester with applications in the pharmaceutical, cosmetic, and industrial sectors. This document details the core chemical processes, experimental protocols, and analytical characterization necessary for the production of high-purity DEGDS.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of diethylene glycol with two equivalents of stearic acid. This reaction is typically catalyzed by an acid catalyst to drive the equilibrium towards the formation of the diester and water. The water is continuously removed to ensure a high conversion rate.
A common and effective catalyst for this process is p-toluenesulfonic acid (p-TSA), which is known for its high efficiency and relatively low corrosivity compared to mineral acids like sulfuric acid.[1] The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene, facilitating its removal.
The overall reaction is as follows:
2 CH₃(CH₂)₁₆COOH + HOCH₂CH₂OCH₂CH₂OH ⇌ CH₃(CH₂)₁₆COOCH₂CH₂OCH₂CH₂OOC(CH₂)₁₆CH₃ + 2 H₂O
Reaction Mechanism: The synthesis proceeds through a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.
Experimental Protocol for Synthesis
The following protocol is adapted from a documented procedure for the synthesis of the closely related ethylene glycol distearate and is expected to yield high-purity this compound with minor optimization.[1]
Materials:
-
Diethylene Glycol (1.0 molar equivalent)
-
Stearic Acid (2.1 molar equivalents)
-
p-Toluenesulfonic acid (5% by weight of the reactant mixture)
-
Toluene (as solvent)
-
Demineralized water
-
Sodium hydroxide solution (for neutralization)
Equipment:
-
Reaction flask equipped with a Dean-Stark apparatus, condenser, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Charge the reaction flask with diethylene glycol, stearic acid, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 110-120°C) with continuous stirring.[1]
-
Continuously remove the water formed during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute sodium hydroxide solution to neutralize the p-toluenesulfonic acid catalyst, followed by several washes with demineralized water until the aqueous layer is neutral.
-
Separate the organic layer containing the crude this compound.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound, which can then be purified.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, the catalyst, and any side products. The primary method for purification is recrystallization.
Experimental Protocol for Purification
The following recrystallization protocol is based on a method described for purifying ethylene glycol distearate and is applicable to this compound.[1]
Materials:
-
Crude this compound
-
Carbon Tetrachloride
-
Acetone
Equipment:
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Condenser
-
Ice bath
-
Suction filtration apparatus (Büchner funnel and flask)
-
Drying oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling carbon tetrachloride.[1]
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization (to approximately 15-18°C).[1]
-
Add acetone to the cooled mixture with stirring to precipitate the purified product.[1]
-
Collect the white, pearlescent crystals by suction filtration.[1]
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified this compound in a vacuum oven. The expected yield of the purified product is in the range of 80-85%, with a purity exceeding 99.9%.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Synthesis Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Stearic Acid:Diethylene Glycol) | 2.1 : 1 | [1] |
| Catalyst (p-TSA) Loading | 5% (w/w of reactants) | [1] |
| Reaction Temperature | 110 - 120 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Expected Yield (Purified Product) | 80 - 85% | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₀H₇₈O₅ | [2] |
| Molecular Weight | 639.04 g/mol | [2] |
| Appearance | White to cream-colored waxy solid | [3] |
| Melting Point | 43 - 50 °C | [4] |
| Acid Value | ≤ 4.0 mg KOH/g | [4] |
| Saponification Value | 150 - 170 mg KOH/g | [4] |
| Purity (after recrystallization) | > 99.9% | [1] |
Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Esterification Process of Diethylene Glycol Distearate
This technical guide provides a comprehensive overview of the synthesis of diethylene glycol distearate, a versatile ester with applications in the pharmaceutical, cosmetic, and drug delivery sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, experimental protocols, and process optimization parameters.
Introduction
This compound is the diester formed from the reaction of two equivalents of stearic acid with one equivalent of diethylene glycol. Its chemical structure, characterized by a central diethylene glycol diether linkage flanked by two stearate ester groups, imparts unique physicochemical properties, making it a valuable excipient in various formulations. This guide will delve into the core aspects of its synthesis via the Fischer-Speier esterification route.
The Esterification Reaction: Mechanism and Kinetics
The synthesis of this compound is primarily achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (stearic acid) and an alcohol (diethylene glycol).[1]
Reaction Mechanism
The reaction proceeds through a series of equilibrium steps, as illustrated in the diagram below. The key stages involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester.[1][2][3] This process occurs sequentially, first forming the monoester and then the diester.
Reaction Kinetics
The Fischer esterification is a reversible reaction, and the forward reaction is typically second-order.[3] The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. To drive the equilibrium towards the formation of the diester, it is common to use an excess of one reactant (typically stearic acid) or to remove water as it is formed, for instance, through azeotropic distillation.[1][4] While specific kinetic parameters such as reaction rate constants and activation energies for the synthesis of this compound are not extensively reported in publicly available literature, the general principles of esterification kinetics apply.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions. A common approach is the direct esterification at high temperatures.
Solvent-Free Synthesis using a Solid Acid Catalyst
This method offers a greener alternative to traditional processes that use corrosive liquid acids and organic solvents.
Materials:
-
Stearic Acid (Technical or Analytical Grade)
-
Diethylene Glycol (Technical or Analytical Grade)
-
Solid Acid Catalyst (e.g., silica gel-supported acid)
Equipment:
-
Four-necked flask reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Charge the reactor with the desired molar ratio of stearic acid and diethylene glycol. A common molar ratio is 2.1:1 of stearic acid to diethylene glycol to favor the formation of the diester.
-
Add the solid acid catalyst. The catalyst loading is typically in the range of 1-5% by weight of the stearic acid.
-
Heat the reaction mixture to the target temperature, generally between 230-260°C, under atmospheric pressure with constant stirring.
-
Maintain the reaction at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals.
-
Once the acid value drops to the desired level (e.g., below 5 mg KOH/g), the reaction is considered complete.
-
Cool the reaction mixture and filter to remove the solid catalyst. The resulting product is crude this compound.
Synthesis using p-Toluenesulfonic Acid in Toluene
This method utilizes a homogeneous catalyst and an organic solvent to facilitate the removal of water via azeotropic distillation.
Materials:
-
Stearic Acid
-
Diethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Demineralized water
-
Acetone
-
Carbon tetrachloride
Equipment:
-
Reaction vessel with a Dean-Stark apparatus, condenser, and stirrer.
-
Heating source
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Combine stearic acid and diethylene glycol in a molar ratio of approximately 2.1:1 in toluene.
-
Add p-toluenesulfonic acid as the catalyst, typically around 5% of the total reactant weight.
-
Heat the mixture to the reflux temperature of toluene (around 110-120°C) and collect the water formed in the Dean-Stark trap.
-
Continue the reaction for 2-8 hours until the theoretical amount of water is collected.
-
After cooling, wash the reaction mixture with demineralized water to remove the catalyst and any unreacted diethylene glycol.
-
Separate the organic layer and dry it.
-
The crude product can be purified by recrystallization from a solvent mixture like carbon tetrachloride and acetone to yield a high-purity product.[5]
Process Parameters and Optimization
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis.
| Parameter | Typical Range | Effect on the Reaction |
| Molar Ratio (Stearic Acid:Diethylene Glycol) | 2:1 to 2.2:1 | A slight excess of stearic acid drives the equilibrium towards the formation of the diester. |
| Catalyst Type | Sulfuric acid, p-Toluenesulfonic acid, Solid acids | The choice of catalyst affects reaction rate, selectivity, and the need for subsequent purification steps. Solid acids offer easier separation and reduced corrosion. |
| Catalyst Concentration | 1-5 wt% | Higher catalyst concentration generally increases the reaction rate, but may also promote side reactions. |
| Temperature | 110 - 260°C | Higher temperatures increase the reaction rate but can lead to side reactions and product discoloration. |
| Reaction Time | 2 - 8 hours | Sufficient time is required to achieve high conversion. The optimal time depends on the other reaction parameters. |
| Solvent | Toluene or solvent-free | Toluene allows for azeotropic removal of water, driving the reaction to completion at lower temperatures. Solvent-free processes are more environmentally friendly but may require higher temperatures. |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 5. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
Navigating the Solubility Landscape of Diethylene Glycol Distearate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol distearate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this excipient in their formulations. By understanding its solubility profile, users can optimize vehicle selection, enhance formulation stability, and ensure the effective delivery of therapeutic agents.
Core Solubility Profile
This compound, a diester of diethylene glycol and stearic acid, is a non-ionic surfactant with a lipophilic nature. Its solubility is largely dictated by the polarity of the solvent and the temperature of the system. While precise quantitative data across a wide range of organic solvents is not extensively published in publicly available literature, a qualitative understanding of its solubility is well-established.
Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes
| Solvent Class | Representative Solvents | Solubility |
| Hydrocarbons | Heptane, Toluene | Soluble[1] |
| Esters | Ethyl Acetate | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Soluble[1] |
| Alcohols | Ethanol, Isopropanol | Sparingly Soluble to Insoluble[2] |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble[2] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Generally Insoluble |
| Water | - | Insoluble[1][3] |
It is important to note that for solvents in which this compound is soluble, the process is often facilitated by heating.[1] Upon cooling, the dissolved ester may recrystallize, a property utilized in creating pearlescent effects in cosmetic formulations.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific applications, experimental determination is necessary. The following protocols are based on established methodologies for determining the solubility of organic compounds and can be adapted for this compound.
Method 1: Isothermal Shake-Flask Method
This is a widely recognized method for determining equilibrium solubility.
Principle: An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, or a validated gravimetric method)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath or incubator.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established experimentally.
-
Allow the vial to stand undisturbed at the constant temperature to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a membrane filter compatible with the solvent to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a suitable and validated analytical method.
Method 2: Gravimetric Determination
This method is suitable when a highly specific analytical method for the solute is not available.
Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Apparatus:
-
Same as Method 1 for equilibration.
-
Evaporating dish or pre-weighed vial.
-
Oven or vacuum desiccator for solvent removal.
Procedure:
-
Follow steps 1-7 of the Isothermal Shake-Flask Method.
-
Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is completely removed, reweigh the dish or vial.
-
The mass of the dissolved this compound is the difference between the final and initial weights.
-
Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
References
An In-depth Technical Guide to the Thermal Properties of Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate, a diester of diethylene glycol and stearic acid, is a versatile compound widely utilized in the pharmaceutical, cosmetic, and personal care industries. Its primary functions include acting as an emulsifier, opacifying agent, and pearlescent agent in various formulations. A thorough understanding of its thermal properties is paramount for formulation development, manufacturing process optimization, and ensuring product stability. This technical guide provides a comprehensive overview of the key thermal characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for thermal analysis.
Core Thermal Properties
The thermal behavior of this compound dictates its performance in various applications. Key properties include its melting point, boiling point, and flash point, which are crucial for handling, processing, and safety.
Quantitative Data Summary
The following table summarizes the available quantitative data for the thermal properties of this compound.
| Thermal Property | Value | Unit |
| Melting Point | 54 - 55[1] | °C |
| Boiling Point | 666.367 (at 760 mmHg)[2] | °C |
| 666.4 ± 30.0 (Predicted)[1] | °C | |
| Flash Point | 262.1[2] | °C |
| Specific Heat Capacity | Data not available | - |
| Thermal Conductivity | Data not available | - |
| Heat of Fusion | Data not available | - |
| Decomposition Temperature | Data not available | - |
Experimental Protocols for Thermal Analysis
The determination of the thermal properties of this compound relies on established analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable insights into the material's behavior as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to determine the melting point and heat of fusion of this compound. This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum crucibles and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum crucible.
-
Encapsulation: Hermetically seal the crucible to prevent any loss of sample during heating.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the initial temperature to a value below the expected melting point (e.g., 25°C).
-
Set the final temperature to a value above the expected melting point (e.g., 80°C).
-
Set a constant heating rate, typically 10°C/min.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic transition on the DSC thermogram.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA) Protocol
TGA is utilized to assess the thermal stability and decomposition profile of this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature and thermal stability of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
Ceramic or platinum crucibles
-
Microbalance
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA crucible.
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Set the initial temperature to ambient temperature.
-
Set the final temperature to a point beyond the expected decomposition, for example, 700°C.
-
Set a constant heating rate, typically 10°C/min.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Acquisition: Begin the heating program and record the sample's mass as a function of temperature.
-
Data Analysis:
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The TGA curve provides information on the different stages of decomposition and the percentage of residual mass.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the thermal analysis of this compound, from sample preparation to data interpretation.
References
Diethylene Glycol Distearate: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate, with a CAS number of 109-30-8, is a diester of diethylene glycol and stearic acid. It finds extensive application in the pharmaceutical, cosmetic, and personal care industries as an emulsifier, opacifying agent, and pearlescent agent. For formulation scientists and researchers, a thorough understanding of its physical properties, such as melting and boiling points, is crucial for process development, stability testing, and quality control. This technical guide provides an in-depth look at these key parameters, including experimental protocols for their determination.
Physicochemical Data
The melting and boiling points of this compound are summarized in the table below. It is important to note that due to its high molecular weight, the boiling point is a predicted value at standard atmospheric pressure, as experimental determination is challenging due to potential decomposition at elevated temperatures.
| Property | Value | Source(s) |
| Melting Point | 54 - 55 °C | [1][2][3][4][5][6] |
| Boiling Point | 666.4 °C (Predicted at 760 mmHg) | [2][3][4][5][6] |
Experimental Protocols
Accurate determination of the melting and boiling points of a substance like this compound is fundamental to its characterization. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and reliable technique for melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The sample is observed through the magnifying lens.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
Determining the boiling point of a high-molecular-weight compound like this compound at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method to determine its boiling point. However, in the absence of experimental data, a common alternative for high-boiling liquids is the Thiele tube method, which can be adapted for small sample sizes.
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing the heating fluid.
-
Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the sample.
-
Observation:
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the liquid will equal the external pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.
Caption: Experimental workflow for melting point determination.
References
Spectroscopic Characterization of Diethylene Glycol Distearate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethylene glycol distearate, a widely used excipient in the pharmaceutical and cosmetic industries. This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed analysis of its structural features. The information herein is intended to support researchers in quality control, formulation development, and analytical testing.
Introduction
This compound (CAS No. 109-30-8) is the diester of diethylene glycol and stearic acid.[1][2] Its chemical formula is C40H78O5, and it has a molecular weight of approximately 639.04 g/mol .[1][3] Understanding its spectroscopic profile is crucial for identity confirmation, purity assessment, and characterization in various formulations.
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of specific, published quantitative data, the tables include typical chemical shifts and vibrational frequencies for the functional groups present in the molecule, supplemented by data from related compounds and spectral databases.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the prominent absorption bands of its ester functional groups and long aliphatic chains. The data presented is based on an analysis of the functional groups and a dispersive instrument spectrum from the NIST WebBook.[1]
Table 1: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| ~2918 | C-H Asymmetric Stretch (Alkyl) | Strong | Characteristic of the long stearate chains. |
| ~2850 | C-H Symmetric Stretch (Alkyl) | Strong | Characteristic of the long stearate chains. |
| ~1738 | C=O Stretch (Ester) | Strong | This is a key diagnostic peak for the ester functional groups. The exact position can be influenced by the physical state of the sample. |
| ~1465 | C-H Bend (Scissoring) | Medium | Associated with the methylene groups of the alkyl chains. |
| ~1170 | C-O Stretch (Ester) | Strong | Represents the stretching vibration of the C-O bond adjacent to the carbonyl group. |
| ~1110 | C-O-C Stretch (Ether) | Medium-Strong | Arises from the ether linkage in the diethylene glycol moiety. |
Note: The peak positions are approximate and can vary based on the sample preparation and the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The following data is compiled from typical values for long-chain esters and related structures.[4]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |
| ~4.22 | t | 4H | -O-CH₂ -CH₂-O-C=O |
| ~3.68 | t | 4H | -O-CH₂-CH₂ -O-C=O |
| ~2.29 | t | 4H | -CH₂ -C=O |
| ~1.62 | m | 4H | -CH₂-CH₂ -C=O |
| ~1.25 | s (br) | ~56H | -(CH₂ )₁₄- |
| ~0.88 | t | 6H | -CH₃ |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. t = triplet, m = multiplet, s (br) = broad singlet.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | C =O (Ester) |
| ~69.1 | -O-C H₂-CH₂-O-C=O |
| ~63.5 | -O-CH₂-C H₂-O-C=O |
| ~34.4 | -C H₂-C=O |
| ~31.9 | Methylene chain |
| ~29.7 | Methylene chain |
| ~29.5 | Methylene chain |
| ~29.3 | Methylene chain |
| ~29.1 | Methylene chain |
| ~24.9 | -CH₂-C H₂-C=O |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to TMS at 0 ppm.
Experimental Protocols
The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A gentle warming in a water bath may be necessary to aid dissolution.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse angle is used with a relaxation delay of 1-5 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for FTIR analysis.
References
Diethylene Glycol Distearate: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for diethylene glycol distearate in a laboratory setting. The information is compiled from various safety data sheets to ensure a comprehensive understanding of its properties and the necessary precautions for its use.
Chemical and Physical Properties
This compound is a solid substance with the following properties:
| Property | Value | Reference |
| CAS Number | 109-30-8 | [1] |
| Molecular Formula | [CH3(CH2)16CO2CH2CH2]2O | [1] |
| Appearance | Solid | [1] |
| Melting Point/Range | 54 - 55 °C / 129.2 - 131 °F | [1] |
| pH | Not applicable | [1] |
| Odor | No information available | [1] |
Toxicological Data
Based on available safety data sheets, this compound is not classified as a hazardous substance.[1][2][3] The product is stated to contain no substances which at their given concentration are considered to be hazardous to health.[1] However, one source suggests it may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or inhaled.[4]
| Toxicity Category | Finding | Reference |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT-Single Exposure | No data available | [1] |
| STOT-Repeated Exposure | No data available | [1] |
| Aspiration Hazard | No data available | [1] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound in the laboratory.
| PPE Type | Specification | Reference |
| Eye Protection | Wear safety glasses with side shields (or goggles) conforming to EN 166 or NIOSH standards. | [1][2] |
| Hand Protection | Protective gloves, such as nitrile rubber, should be worn. Gloves must be inspected prior to use. | [1][2] |
| Skin and Body Protection | Wear long-sleeved clothing. For larger spills or specific situations, fire/flame resistant and impervious clothing may be necessary. | [1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [1][2] |
Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [1][4] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur or if breathing is difficult. If not breathing, give artificial respiration. | [1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [1][2] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Avoid dust formation.[2]
-
Avoid breathing mist, gas, or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Use personal protective equipment, including chemical impermeable gloves.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]
-
Prevent further spillage or leakage if it is safe to do so.[2]
-
Do not let the chemical enter drains.[2]
-
Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Experimental Protocols
For analytical detection of the related compounds, diethylene glycol (DEG) and ethylene glycol (EG), in finished products, the FDA has developed a method using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This method is intended to identify contamination in high-risk drug components.[5]
Visualizations
Caption: General laboratory workflow for handling this compound.
Caption: Decision-making flowchart for a this compound spill.
References
diethylene glycol distearate material safety data sheet for researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for diethylene glycol distearate, focusing on information critical to laboratory and research applications. The data herein has been compiled and organized to provide researchers, scientists, and drug development professionals with a thorough understanding of the safe handling, storage, and disposal of this chemical.
Chemical Identification and Physical Properties
This compound is the diester of diethylene glycol and stearic acid. It is a waxy solid commonly used as an emulsifier, thickening agent, and pearlescent agent in various cosmetic and pharmaceutical formulations. While several CAS numbers are sometimes associated with commercial products, the most frequently cited for this compound is 109-30-8.[1][2][3] Commercial grades may be mixtures containing related substances like diethylene glycol monostearate.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 109-30-8 | [1][2][3] |
| Molecular Formula | C40H78O5 | [1][2] |
| Molecular Weight | 639.04 g/mol | [2] |
| Appearance | White to cream-colored waxy solid/flakes | [5] |
| Melting Point | 54 - 55 °C | [2][3] |
| Boiling Point | 666.367 °C at 760 mmHg | [2] |
| Flash Point | 262.096 °C | [2] |
| Density | 0.91 g/cm³ | [2][3] |
| Water Solubility | Insoluble | [6] |
| Vapor Pressure | 1.27E-17 mmHg at 25°C |
Hazard Identification and Toxicological Data
According to the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[7] However, as with any chemical, it is essential to handle it with appropriate care and be aware of its toxicological profile.
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [8][9] |
| Skin Corrosion/Irritation | Not expected to be an irritant, though some formulations containing it may cause slight to severe irritation. | Rabbit | [8][9] |
| Serious Eye Damage/Irritation | May cause irritation. | ||
| Respiratory or Skin Sensitization | No evidence of skin sensitization in human studies. | Human | [10] |
| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, or OSHA. | ||
| Germ Cell Mutagenicity | No data available. | [11] | |
| Reproductive Toxicity | No data available. |
Experimental Protocols
The following are summaries of standardized methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the types of experiments used to generate the safety data presented.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance when administered orally.[12]
-
Principle : The test substance is administered in a single dose to fasted animals, typically rats. The procedure uses a stepwise approach with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces some signs of toxicity without mortality, thereby minimizing animal use.[12]
-
Procedure :
-
A group of animals of a single sex (usually females) is dosed at a selected starting dose.[12]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]
-
Depending on the outcome (survival or death), the dose for the next group is either increased or decreased.[12]
-
All animals are subjected to a gross necropsy at the end of the observation period.[12]
-
-
Data Analysis : The results are used to classify the substance for acute toxicity according to the GHS.[12] The LD50 is not determined with precision but is inferred to be above or below a certain dose level.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro test is used to predict the skin irritation potential of a chemical, avoiding the use of live animals.[14][15][16]
-
Principle : The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[14][15] The potential for skin irritation is determined by the resulting cell viability.[17]
-
Procedure :
-
A fixed amount of the test substance is applied to the surface of the RhE tissue.
-
After a specific exposure period, the substance is rinsed off, and the tissue is incubated.[16]
-
Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the metabolic activity of the cells.[16]
-
-
Data Analysis : The substance is identified as an irritant if the cell viability is reduced below a defined threshold (≤ 50%) compared to negative controls.[15][17]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[18][19][20][21]
-
Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[18][19][21] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[18][21]
-
Procedure :
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[18]
-
If testing is necessary, an initial test is performed on a single animal.[19]
-
Observations are made at 1, 24, 48, and 72 hours after application.[20]
-
If corrosive or severe irritant effects are observed, no further testing is performed. If not, the response is confirmed in up to two additional animals.[18][19]
-
The use of analgesics and anesthetics is recommended to minimize pain and distress.[18]
-
-
Data Analysis : The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.
Handling, Storage, and First Aid
Safe Handling and Storage
-
Handling : Handle in a well-ventilated area.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11] Avoid the formation of dust and aerosols.[11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 109-30-8 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | CAS#:109-30-8 | Chemsrc [chemsrc.com]
- 4. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 5. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 6. Glycol distearate - Wikipedia [en.wikipedia.org]
- 7. 1,1'-(Oxydi-2,1-ethanediyl) dioctadecanoate | C40H78O5 | CID 61026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. oecd.org [oecd.org]
- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 14. siesascs.edu.in [siesascs.edu.in]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. mbresearch.com [mbresearch.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 21. nucro-technics.com [nucro-technics.com]
Environmental Fate and Biodegradability of Diethylene Glycol Distearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylene glycol distearate is a diester of diethylene glycol and stearic acid, commonly used in cosmetics, personal care products, and pharmaceutical formulations as an emulsifying, opacifying, and viscosity-increasing agent. Understanding its environmental fate and biodegradability is crucial for assessing its overall environmental impact. While direct experimental data on this compound is limited, a comprehensive analysis of its constituent molecules—diethylene glycol and stearic acid—and structurally similar compounds provides a strong basis for predicting its environmental behavior. This technical guide synthesizes the available scientific information to provide an in-depth overview of the environmental fate and biodegradability of this compound, including its anticipated hydrolysis, aerobic and anaerobic degradation pathways, and potential for bioaccumulation.
Chemical Properties and Environmental Entry
This compound is a solid at room temperature with low water solubility. Its entry into the environment is primarily through wastewater from the manufacturing, formulation, and use of products containing it. Given its physical properties, it is expected to partition predominantly to sludge in wastewater treatment plants (WWTPs).
Abiotic Degradation: Hydrolysis
The primary abiotic degradation pathway for this compound in the environment is expected to be hydrolysis. The ester linkages are susceptible to cleavage, yielding diethylene glycol and two molecules of stearic acid.
Reaction: this compound + 2 H₂O → Diethylene Glycol + 2 Stearic Acid
Aerobic Biodegradation
Based on the biodegradability of its components, this compound is anticipated to be biodegradable.
-
Diethylene Glycol: This component is well-documented as being readily biodegradable.[1] Studies have shown significant degradation in standard OECD tests. For instance, in an OECD 301B test, diethylene glycol demonstrated 70-80% degradation based on CO2 evolution and 90-100% based on Dissolved Organic Carbon (DOC) removal within 28 days.[2] However, some studies indicate that it may not always meet the strict 10-day window for "ready biodegradability" in all test conditions, suggesting it is more accurately classified as inherently biodegradable.[3][4]
-
Stearic Acid: As a naturally occurring fatty acid, stearic acid is considered to be readily biodegradable.[5][6]
The overall aerobic biodegradation of this compound is therefore expected to proceed readily following initial hydrolysis.
Quantitative Data on the Biodegradability of Components
| Component | Test Guideline | Biodegradation | Timeframe | Classification |
| Diethylene Glycol | OECD 301B | 70-80% (CO₂ evolution) | 28 days | Readily Biodegradable |
| Diethylene Glycol | OECD 301B | 90-100% (DOC removal) | 28 days | Readily Biodegradable |
| Diethylene Glycol | Various | Did not meet 10-day window in some tests | 28 days | Inherently Biodegradable |
| Stearic Acid | General | Readily biodegradable | - | Readily Biodegradable |
Anaerobic Biodegradation
In anoxic environments, such as in deeper layers of sediment or under certain conditions in WWTPs, anaerobic biodegradation is the key degradation process.
-
Diethylene Glycol: Anaerobic degradation of diethylene glycol has been documented, with methanogenic consortia capable of breaking it down.[7][8]
-
Stearic Acid: Anaerobic degradation of stearic acid has also been observed, although the process can be slow.[9][10]
Therefore, this compound is expected to be biodegradable under anaerobic conditions, likely proceeding after an initial hydrolysis step.
Bioaccumulation Potential
The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow).
-
Diethylene Glycol: Has a low Log Kow of -1.98 and a bioconcentration factor (BCF) of 100, indicating a low potential for bioaccumulation.[2]
-
Stearic Acid: As a fatty acid, it will be metabolized and incorporated into biological tissues, but it is not considered to be a persistent or bioaccumulative substance in the traditional sense.
Given that this compound is expected to hydrolyze into non-bioaccumulative components, its overall potential for bioaccumulation is considered to be low. Safety data sheets for this compound, while lacking specific data, do not indicate a concern for bioaccumulation.[11][12]
Environmental Fate Summary
The environmental fate of this compound is governed by its susceptibility to hydrolysis and the subsequent biodegradation of its constituent parts. It is not expected to persist in the environment. In soil, diethylene glycol is expected to have very high mobility, while stearic acid will be less mobile.[2]
Predicted Environmental Fate of this compound and its Hydrolysis Products
| Substance | Persistence | Bioaccumulation Potential | Mobility in Soil |
| This compound | Low (due to hydrolysis and biodegradation) | Low | Low (parent compound), High (DEG) |
| Diethylene Glycol | Low | Low | Very High |
| Stearic Acid | Low | Low | Low to Medium |
Experimental Protocols
While specific studies on this compound are lacking, the following standard OECD guidelines would be appropriate for assessing its biodegradability.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test is suitable for poorly soluble substances like this compound.
Methodology:
-
Test Substance Preparation: A known concentration of the test substance is added to a mineral medium. Due to its low solubility, it may be adsorbed onto an inert support like silica gel.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test System: The test is conducted in sealed vessels connected to a respirometer, which measures oxygen consumption.
-
Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance + reference substance) are run in parallel.
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.
-
Measurement: Oxygen consumption is measured over the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.
OECD 302C: Inherent Biodegradability - Modified MITI Test (II)
If a substance does not pass the ready biodegradability tests, its potential for inherent biodegradability can be assessed.
Methodology:
-
Apparatus: An automated closed-system oxygen consumption measuring apparatus (BOD-meter) is used.
-
Inoculum: A mixture of microorganisms from various sources is used.
-
Test Conditions: The test substance is incubated with the inoculum in the BOD-meter for a period of 14 to 28 days.
-
Measurement: Biochemical Oxygen Demand (BOD) is measured continuously.
-
Analysis: Biodegradability is calculated based on the BOD and can be supplemented with chemical analysis of the residual test substance.
Visualizations
Logical Flow of Environmental Degradation
Caption: Predicted environmental degradation pathway for this compound.
Experimental Workflow for OECD 301F
Caption: Workflow for assessing ready biodegradability using the OECD 301F method.
Conclusion
While direct experimental data on the environmental fate and biodegradability of this compound are scarce, a thorough evaluation of its chemical structure and the known properties of its hydrolysis products, diethylene glycol and stearic acid, allows for a confident assessment. This compound is expected to undergo hydrolysis followed by aerobic and anaerobic biodegradation, and it is not expected to persist or bioaccumulate in the environment. Standard OECD test guidelines are available to confirm these predictions experimentally. For drug development professionals, this information supports the environmental risk assessment of formulations containing this compound, indicating a low environmental concern.
References
- 1. meglobal.biz [meglobal.biz]
- 2. santos.com [santos.com]
- 3. Comparison of diethylene glycol and phenol biodegradability by different test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Sustainable oleic and stearic acid based biodegradable surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sustainable oleic and stearic acid based biodegradable surfactants - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27036K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Anaerobic degradation and methanogenic inhibitory effects of oleic and stearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Emulsifying Action of Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate is a diester formed from the reaction of two molecules of stearic acid with one molecule of diethylene glycol.[1] Its chemical formula is C40H78O5, and it has a molecular weight of approximately 639.05 g/mol .[2][3] This compound is a waxy, white to cream-colored solid that finds extensive application in the cosmetic, pharmaceutical, and industrial sectors as an emulsifier, opacifier, pearlescent agent, and stabilizer.[4] Its utility as an emulsifier is central to its function in creating stable and homogenous formulations of otherwise immiscible liquids, such as oil and water. This guide provides an in-depth examination of the physicochemical principles and mechanisms that underpin the emulsifying action of this compound.
Physicochemical Properties
The emulsifying capability of this compound is a direct consequence of its amphiphilic molecular structure. The molecule possesses two long, nonpolar (lipophilic) stearate chains and a more polar (hydrophilic) diethylene glycol head. This dual chemical nature allows it to act as an intermediary between oil and water phases.
Chemical Structure
The structure consists of a central diethylene glycol moiety linked via ester bonds to two stearic acid chains.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are critical for formulation development and predicting its behavior in multiphase systems.
| Property | Value | Reference |
| Molecular Formula | C40H78O5 | [2][3][5] |
| Molecular Weight | 639.05 g/mol | [2][3] |
| CAS Number | 109-30-8 | [2][4][5] |
| Melting Point | 54-55°C | [4] |
| HLB Value (Typical) | ~5-6 | [6][7] |
| Solubility | Insoluble in water; dispersible in hot water and oil. | [4][6] |
Note: The Hydrophilic-Lipophilic Balance (HLB) value is for the closely related glycol distearate and is indicative for this class of non-ionic surfactants. An HLB value in this range suggests it is suitable for forming water-in-oil (W/O) emulsions.[6]
Mechanism of Action as an Emulsifier
Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water, by introducing an emulsifying agent that prevents the dispersed droplets from coalescing. This compound achieves this through a multi-step mechanism involving interfacial adsorption and the formation of a protective barrier.
Interfacial Adsorption and Orientation
When introduced into an oil-and-water system and subjected to mechanical shear, this compound molecules migrate to the interface between the two phases. They orient themselves in a thermodynamically favorable manner:
-
Lipophilic Tails: The two long, nonpolar stearate chains penetrate the oil (nonpolar) phase.
-
Hydrophilic Head: The polar diethylene glycol group remains in the aqueous (polar) phase.
This spontaneous arrangement at the interface is the foundational step in the emulsification process.
Reduction of Interfacial Tension
The accumulation of this compound at the oil-water interface disrupts the strong cohesive forces between water molecules, thereby lowering the interfacial tension. This reduction in energy makes it significantly easier to break down large droplets of the dispersed phase into smaller ones, facilitating the formation of a fine and stable emulsion.
Formation of a Stabilizing Film
The oriented emulsifier molecules form a protective film around each dispersed droplet. This film acts as a physical barrier that prevents the droplets from coming into direct contact and coalescing, a phenomenon that would lead to phase separation. The bulky stearate chains extending into the continuous phase also contribute to steric hindrance, further enhancing the stability of the emulsion.
Caption: Orientation of emulsifier at the oil-water interface.
Experimental Protocols
Determining the efficacy of an emulsifier like this compound involves standardized experimental procedures. Below are outlines of key protocols.
Protocol: Determination of Emulsion Type and Stability
Objective: To determine whether a W/O or O/W emulsion is formed and to assess its physical stability over time.
Methodology:
-
Emulsion Preparation:
-
Prepare the oil phase by melting this compound (e.g., 2-5% w/w) in the oil component at 70-75°C.
-
Heat the aqueous phase to the same temperature.
-
Slowly add the water phase to the oil phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a set duration (e.g., 5-10 minutes).
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Emulsion Type Determination (Dilution Test):
-
Place a drop of the emulsion on a microscope slide.
-
Add a drop of water. If the emulsion disperses readily, it is an O/W type. If it remains as a distinct drop, it is a W/O type.
-
-
Stability Assessment:
-
Centrifugation: Centrifuge a sample of the emulsion at a specified force (e.g., 3000 x g) for 30 minutes. Observe for any phase separation (creaming or coalescence).
-
Accelerated Aging: Store samples at elevated temperatures (e.g., 40°C, 50°C) and at room temperature. Visually inspect for phase separation, changes in viscosity, or droplet size at regular intervals (e.g., 24h, 1 week, 1 month).
-
Caption: Workflow for emulsion preparation and stability testing.
Conclusion
This compound functions as a highly effective emulsifier due to its amphiphilic nature, which enables it to reduce interfacial tension and form a robust protective film at the oil-water interface. Its low HLB value makes it particularly suitable for creating stable water-in-oil emulsions. A thorough understanding of its mechanism of action, supported by quantitative data and standardized experimental evaluation, is essential for its successful application in the development of complex formulations across the pharmaceutical and personal care industries.
References
The Cornerstone of Colloidal Systems: A Technical Guide to the Fundamental Interactions of Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental interactions of diethylene glycol distearate (DEGDS) in colloidal systems. This compound, a diester of diethylene glycol and stearic acid, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its versatile properties as an emulsifier, opacifier, pearlizing agent, and viscosity modifier. This document provides a comprehensive overview of its physicochemical properties, its role in the stability and structure of colloidal dispersions, and detailed experimental protocols for its characterization.
A Note on Nomenclature: this compound vs. Ethylene Glycol Distearate
It is crucial to distinguish between this compound (DEGDS) and its close structural analog, ethylene glycol distearate (EGDS). While both are glycol fatty acid esters with similar applications, their physicochemical properties can differ due to the presence of an additional ether linkage in DEGDS, which can influence its hydrophilicity and spatial conformation. Much of the readily available literature focuses on EGDS. Due to the limited specific quantitative data for DEGDS, information on EGDS is sometimes used as a reference point in this guide, with the distinction clearly noted. Researchers should be mindful of this when designing experiments and interpreting results.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of DEGDS is essential for its effective application in colloidal systems. These properties dictate its behavior at interfaces and its interactions with other components in a formulation.
| Property | Value | References |
| Chemical Formula | C40H78O5 | [1][2] |
| Molecular Weight | 639.04 g/mol | [1][2] |
| Appearance | White to cream-colored waxy solid/flakes | [3][4] |
| Melting Point | 54-55 °C | [1] |
| HLB Value | Approximately 5-6 (for the related Glycol Distearate) | [5][6] |
| Solubility | Insoluble in water; soluble in hydrocarbons, esters, and ketones. Dispersible in hot water. | [1] |
Fundamental Interactions in Colloidal Systems
This compound's functionality in colloidal systems stems from its amphiphilic nature. The two long, hydrophobic stearate chains orient themselves away from the aqueous phase, while the more hydrophilic diethylene glycol head group interacts with water. This molecular arrangement drives its behavior at oil-water interfaces, leading to the formation and stabilization of emulsions.
In emulsions , DEGDS positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets. The bulky stearate chains provide a steric barrier, a physical impediment that hinders droplets from approaching each other closely enough to merge. This steric stabilization is a key mechanism for the long-term stability of many cream and lotion formulations.
As a viscosity modifier , the crystalline nature of DEGDS in a formulation can contribute to the overall structure and consistency. When dispersed in a hot aqueous phase and then cooled, DEGDS can form a network of crystalline platelets. This network entraps the continuous phase, leading to an increase in viscosity and a more structured, creamy texture.
The pearlizing effect observed in many personal care products is a direct result of the controlled crystallization of DEGDS into thin, plate-like crystals. These platelets align in parallel layers and reflect light, imparting a pearlescent or opalescent appearance to the product. The size and shape of these crystals are critical and can be influenced by the presence of other surfactants and the cooling rate during manufacturing.
In Solid Lipid Nanoparticles (SLNs) , DEGDS can be used as a solid lipid matrix component. Its interactions with the active pharmaceutical ingredient (API) and other excipients within the nanoparticle core are crucial for drug loading, encapsulation efficiency, and release kinetics. The crystalline nature of DEGDS can influence the polymorphism of the lipid matrix, which in turn affects the drug's physical state and stability within the nanoparticle.
Quantitative Characterization of DEGDS in Colloidal Systems
While specific quantitative data for DEGDS is sparse in the reviewed literature, this section outlines the key parameters and the experimental protocols to determine them.
| Parameter | Description | Typical Values for Non-ionic Surfactants |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. It is a key indicator of surfactant efficiency. | Highly variable depending on structure. |
| Particle Size | The size of the dispersed droplets or particles in a colloidal system. Crucial for stability, appearance, and, in drug delivery, bioavailability. | Nano- to micro-meter range. |
| Zeta Potential | A measure of the magnitude of the electrostatic charge at the particle surface. It indicates the degree of repulsion between adjacent, similarly charged particles in a dispersion. | For non-ionic surfactants, typically close to neutral, but can be slightly negative. Values > ±30 mV generally indicate good stability. |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of DEGDS in colloidal systems. The following sections provide protocols for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant that is sparingly soluble in water, such as DEGDS, is often determined using fluorescence probe methods.
Protocol: Fluorescence Probe Method using Pyrene
-
Stock Solution Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10^-3 M.
-
Prepare a stock solution of DEGDS in a suitable organic solvent (e.g., ethanol or a co-solvent system) at a concentration well above the expected CMC.
-
-
Sample Preparation:
-
Aliquot a small, precise volume of the pyrene stock solution into a series of vials and evaporate the solvent completely. The final concentration of pyrene in the aqueous solutions should be around 10^-6 M.
-
Prepare a series of aqueous solutions with varying concentrations of DEGDS by adding different volumes of the DEGDS stock solution to the vials containing the pyrene residue. Ensure the final concentration of the organic solvent is minimal and consistent across all samples.
-
Agitate the solutions (e.g., by sonication or vigorous stirring) and allow them to equilibrate, ensuring the DEGDS is fully dispersed.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the pyrene at a wavelength of approximately 335 nm.
-
Record the emission spectra from 350 nm to 500 nm.
-
Note the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the DEGDS concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.
-
Caption: Workflow for CMC determination using the fluorescence probe method.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution and zeta potential of colloidal dispersions.
Protocol: DLS Analysis of a DEGDS-stabilized Emulsion
-
Sample Preparation:
-
Prepare the DEGDS-stabilized emulsion according to the specific formulation protocol.
-
Dilute a small aliquot of the emulsion with deionized water or a suitable buffer to a concentration that is appropriate for the DLS instrument (to avoid multiple scattering effects). The dilution medium should be filtered to remove any particulate contaminants.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired value (e.g., 25 °C).
-
Select the appropriate measurement cell (e.g., a disposable polystyrene cuvette for particle size or a specific zeta potential cell).
-
Enter the parameters of the dispersant (viscosity and refractive index) into the software.
-
-
Particle Size Measurement:
-
Place the sample in the instrument and allow it to equilibrate thermally.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
-
Zeta Potential Measurement:
-
For zeta potential, inject the diluted sample into the specific measurement cell, ensuring no air bubbles are present.
-
The instrument applies an electric field across the sample, causing the charged particles to move.
-
The velocity of the particles (electrophoretic mobility) is measured, and the Smoluchowski equation is used to calculate the zeta potential.
-
Caption: Workflow for particle size and zeta potential analysis by DLS.
Rheological Characterization of a Cream Formulation
Rheology is the study of the flow and deformation of matter. For creams and lotions, rheological properties are critical for product performance, stability, and sensory perception.
Protocol: Rotational and Oscillatory Rheometry of a DEGDS-containing Cream
-
Instrument and Geometry:
-
Use a controlled-stress or controlled-rate rheometer equipped with a Peltier temperature control system.
-
Select an appropriate geometry, such as a cone-plate or parallel-plate system. For creams, a sandblasted or serrated geometry may be necessary to prevent wall slip.
-
-
Sample Loading:
-
Carefully apply the cream sample to the lower plate, ensuring there are no air bubbles.
-
Lower the upper geometry to the desired gap setting and trim any excess sample.
-
Allow the sample to rest and thermally equilibrate for a defined period.
-
-
Flow Curve (Rotational Test):
-
Perform a shear rate sweep, either by increasing the shear rate logarithmically or linearly over a defined range (e.g., 0.1 to 100 s⁻¹).
-
Record the shear stress and viscosity as a function of the shear rate.
-
This will reveal if the cream is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Most creams are shear-thinning.
-
-
Oscillatory Tests:
-
Amplitude Sweep: Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the structure is not being destroyed.
-
Frequency Sweep: Within the LVR, apply a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant stress or strain.
-
This test measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a structured cream, G' is typically greater than G''.
-
Signaling Pathways
Based on the available scientific literature, this compound is considered a chemically inert excipient in biological systems. Its primary roles are physicochemical in nature, providing structure and stability to formulations. There is no evidence to suggest that DEGDS is involved in or interferes with any biological signaling pathways.
Conclusion
References
diethylene glycol distearate CAS number and chemical identifiers
An In-Depth Technical Guide to Diethylene Glycol Distearate
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and an analytical method for purity assessment. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identifiers
This compound is a diester formed from the reaction of two molecules of stearic acid with one molecule of diethylene glycol. Its unambiguous identification is crucial for scientific and regulatory purposes. The following table summarizes its key chemical identifiers.
| Identifier Type | Value | Citation |
| CAS Number | 109-30-8 | [1][2] |
| Molecular Formula | C40H78O5 | [1][2][3] |
| IUPAC Name | 2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | [3][4] |
| EINECS Number | 203-663-6 | [2][5] |
| PubChem CID | 61026 | [3][4] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | [3][4] |
| InChI | InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | [1][3] |
| InChIKey | YKDMBTQVKVEMSA-UHFFFAOYSA-N | [1][3] |
| Synonyms | Diglycol distearate, PEG-2 Distearate, Oxydiethylene distearate | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in various formulations. The data below has been compiled from various sources.
| Property | Value | Citation |
| Molecular Weight | 639.04 g/mol | [1][2][4] |
| Appearance | White to cream-colored waxy solid | [6] |
| Melting Point | 54-55 °C | [2][7] |
| Boiling Point | 666.37 °C at 760 mmHg | [2] |
| Density | 0.91 g/cm³ | [2][7] |
| Flash Point | 262.1 °C | [2][7] |
| Saponification Value | 150 - 170 mg KOH/g | [3] |
| Acid Value | Not more than 4.0 mg KOH/g | [3] |
| Iodine Value | Not more than 3.0 g I₂/100g | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
Experimental Protocols
Synthesis of this compound via Esterification
The following is a representative protocol for the synthesis of this compound, based on the direct esterification of stearic acid and diethylene glycol. This process is widely used in chemical manufacturing.
Materials:
-
Stearic Acid
-
Diethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium Hydroxide solution (for neutralization)
-
Activated Carbon (for decolorization)
-
Diatomaceous earth or similar filter aid
Procedure:
-
Reactant Charging: In a glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge stearic acid and diethylene glycol. A slight excess of stearic acid may be used to drive the reaction towards the diester.
-
Catalyst Addition: Add the p-toluenesulfonic acid catalyst (typically 0.1-0.5% by weight of the reactants) and a suitable amount of toluene to the reactor.
-
Esterification Reaction: Heat the mixture under agitation. The reaction temperature is typically maintained at 140-160°C. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined level.
-
Neutralization: After the reaction is complete, cool the mixture. The acidic catalyst is neutralized by adding a stoichiometric amount of an alkaline solution, such as sodium hydroxide.
-
Purification: The crude product is then purified. This may involve washing with hot water to remove any remaining catalyst and salts. For a higher purity product, vacuum distillation can be employed to remove unreacted starting materials and byproducts.
-
Decolorization and Filtration: The product can be decolorized by treating it with activated carbon at an elevated temperature, followed by filtration through a bed of a filter aid like diatomaceous earth to remove the carbon particles.
-
Final Product: The molten product is then cooled and solidified to yield this compound as a waxy solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The following HPLC method can be used to determine the content of this compound, as well as the presence of monoesters and free diethylene glycol.
Chromatographic Conditions:
-
Column: A suitable Gel Permeation Chromatography (GPC) column (e.g., polystyrene-divinylbenzene copolymer, 7 µm particle size, 300 x 7.5 mm).
-
Mobile Phase: Tetrahydrofuran.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 40 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of diethylene glycol in tetrahydrofuran at known concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 mg/mL).
-
Sample Preparation: Accurately weigh about 200 mg of the this compound sample, dissolve it in, and dilute with tetrahydrofuran to a final volume of 5 mL.
-
Analysis: Inject the standard and sample solutions into the chromatograph. The typical elution order is diester, monoester, and then free diethylene glycol.
-
Quantification: Create a calibration curve by plotting the peak responses of the diethylene glycol standards against their concentrations. Use this curve to determine the concentration of free diethylene glycol in the sample. The percentage of monoesters and diesters can be calculated from their respective peak areas relative to the total peak area of all components.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Glycol Distearate - Descrizione [tiiips.com]
- 3. Diethylene Glycol Stearates [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. [PDF] Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor | Semantic Scholar [semanticscholar.org]
- 6. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Diethylene Glycol Distearate: Application Notes and Protocols for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing diethylene glycol distearate (DEGDS) as an embedding medium for high-resolution light microscopy, including immunofluorescence and in situ hybridization techniques. DEGDS offers significant advantages over traditional paraffin embedding for specific applications, particularly when superior preservation of tissue architecture and antigenicity is required.
Introduction to this compound (DEGDS) Embedding
This compound is a water-insoluble ester wax that serves as a versatile embedding medium for various microscopy applications.[1][2][3] Its properties make it particularly suitable for obtaining thin, high-quality sections with minimal compression, often without the need for cooling.[3] Tissues embedded in DEGDS can be sectioned as thin as 1-2 µm, facilitating high-resolution imaging.[2][3]
A key advantage of DEGDS is its compatibility with immunofluorescence and in situ hybridization, as it can aid in the preservation of fine tissue detail and molecular components.[1][4] Furthermore, modifications to the pure wax, such as the addition of cellulose caprate resin, can improve its handling properties by reducing brittleness.
Quantitative Comparison of Embedding Media
| Property | This compound (DEGDS) | Paraffin Wax | Optimal Cutting Temperature (OCT) Compound | Resin (e.g., Epon) |
| Typical Section Thickness | 1–5 µm[2][3] | 4–10 µm | 5–100 µm | < 1 µm |
| Melting Point | 47–52 °C[3] | 56–58 °C | N/A (frozen) | N/A (polymerized) |
| Tissue Shrinkage | Minimal, can be further reduced with 0.3% DMSO | Can cause significant tissue retraction | Minimal if frozen correctly | Minimal |
| Antigenicity Preservation | Good to Excellent | Variable, often requires antigen retrieval | Excellent | Good, but can be masked |
| Processing Time | ~2 days | ~2 days | < 1 day | ~3 days |
| Equipment | Standard microtome, ultramicrotome for thinner sections | Standard microtome | Cryostat | Ultramicrotome |
| Ease of Sectioning | Sections of 1-2 µm can be cut at room temperature.[3] Brittleness can be a challenge with pure DEGDS. | Well-established, routine procedure. | Requires practice to obtain good sections. | Requires specialized equipment and expertise. |
| Storage of Blocks/Slides | Blocks are stable at room temperature. | Blocks and slides are stable at room temperature for long periods. | Blocks must be stored at -80°C. | Blocks and grids are stable at room temperature. |
Experimental Protocols
General Tissue Preparation and Dehydration
This initial protocol is applicable for tissues intended for both immunofluorescence and in situ hybridization.
-
Fixation: Immediately after dissection, fix the tissue in a suitable fixative. For general morphology, a modified Heidenhain's SUSA fixative can be used.[3] For immunofluorescence, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a common choice. Fixation time will vary depending on the tissue size and type (typically 4-24 hours at 4°C).
-
Dehydration:
DEGDS Infiltration and Embedding
-
Preparation of DEGDS: Melt the this compound at 70°C. To minimize tissue shrinkage, 0.3% dimethyl sulfoxide (DMSO) can be added to the molten DEGDS. If any precipitate is present, filter the molten wax through Whatman #1 filter paper.
-
Infiltration:
-
Warm the tissue in the final change of n-butanol in an oven at 70°C for approximately 15 minutes.
-
Prepare a 1:1 mixture of n-butanol and molten DEGDS and incubate the tissue in this solution for at least 45 minutes at 70°C.
-
Replace the mixture with several changes of pure molten DEGDS (with 0.3% DMSO) and incubate for a minimum of two hours. The duration may need to be extended for larger specimens. A vacuum oven can be used to facilitate infiltration.
-
-
Embedding:
-
Use flat embedding molds for casting the blocks, as the solidified DEGDS can be brittle.
-
Pre-warm the molds to 70°C.
-
Transfer the infiltrated tissue to the mold filled with molten DEGDS.
-
Orient the tissue as desired. To maintain the molten state during orientation, heat lamps can be placed around a dissecting microscope to warm the stage.
-
Allow the block to cool and solidify at room temperature. As the block cools, it may contract. Add a small amount of molten DEGDS to the edge of the mold to ensure a flat upper surface of the final block.
-
Sectioning and Mounting
-
Trimming: Trim the DEGDS block with a razor blade. The material is easier to trim and shape if it has been modified with cellulose caprate resin.
-
Sectioning: Sections of 1-2 µm can be cut on a standard microtome or ultramicrotome at room temperature (25-28°C) without the need for cooling devices.[3]
-
Mounting:
-
Float the sections on a drop of water on a glass slide.
-
Dry the slides on a slide warmer.
-
Protocol for Immunofluorescence Staining
-
Dewaxing and Rehydration:
-
Immerse slides in n-butanol for one hour to remove the DEGDS.
-
Transfer to a 1:1 mixture of n-butanol and 100% ethanol for 15 minutes.
-
Transfer to 100% ethanol for two changes of 15 minutes each.
-
Rehydrate through a graded series of ethanol (95%, 70%, 50%) to PBS.
-
-
Antigen Retrieval (if necessary): While DEGDS embedding often preserves antigenicity well, some epitopes may still require unmasking. Use a standard heat-induced or enzymatic antigen retrieval method appropriate for your antibody and target.
-
Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in antibody dilution buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in PBS in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired. Mount the slides with an anti-fade mounting medium.
Protocol for In Situ Hybridization
-
Dewaxing and Rehydration: Follow the same dewaxing and rehydration protocol as for immunofluorescence (Section 3.4, step 1).
-
Pre-treatment:
-
Incubate slides in 0.2 M HCl for 10 minutes.
-
Wash in PBS.
-
Digest with Proteinase K (concentration and time to be optimized for the specific tissue) at 37°C.
-
Wash in PBS.
-
Post-fix in 4% PFA for 10 minutes.
-
Wash in PBS.
-
Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific probe binding.
-
Wash in PBS.
-
-
Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature.
-
Hybridization: Add the labeled probe (e.g., DIG-labeled RNA probe) to the hybridization buffer, denature, and apply to the sections. Hybridize overnight in a humidified chamber at the appropriate temperature.
-
Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe. This typically involves washes in SSC buffer of decreasing concentration at elevated temperatures.
-
Immunodetection of the Probe:
-
Block the sections with a suitable blocking reagent.
-
Incubate with an anti-probe antibody conjugated to an enzyme (e.g., anti-DIG-AP).
-
Wash thoroughly.
-
-
Signal Detection: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase).
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain and mount with an aqueous mounting medium.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Brittle blocks that crack during sectioning | Pure DEGDS can be brittle. | Consider using a modified DEGDS wax containing cellulose caprate resin to improve handling. Ensure the block is at a stable room temperature. |
| Sections detach from the slide | Poor adhesion of sections to the glass. | Use positively charged slides. Ensure sections are completely dried on the slide warmer. |
| Tissue shrinkage | Incomplete infiltration or inherent property of the embedding process. | Add 0.3% DMSO to the molten DEGDS during infiltration. Ensure adequate infiltration times. |
| Weak or no immunofluorescence signal | Poor antigen preservation or masking. Incomplete dewaxing. | Optimize fixation protocol. Include an antigen retrieval step. Ensure complete removal of DEGDS with n-butanol. |
| High background in immunofluorescence | Incomplete blocking or non-specific antibody binding. | Increase blocking time or try a different blocking agent. Optimize primary and secondary antibody concentrations. |
| Weak or no signal in in situ hybridization | RNA degradation. Inefficient probe hybridization. | Use RNase-free techniques throughout the procedure. Optimize hybridization temperature and probe concentration. |
| High background in in situ hybridization | Non-specific probe binding. | Perform acetylation step. Optimize post-hybridization wash stringency. |
Conclusion
This compound is a valuable embedding medium for high-resolution light microscopy, offering excellent preservation of tissue morphology and biomolecules. While its brittleness can present a challenge, modifications to the wax and careful handling can mitigate this issue. The protocols provided herein offer a comprehensive guide for researchers to successfully implement DEGDS embedding for a range of applications, including immunofluorescence and in situ hybridization, ultimately enabling more detailed and accurate microscopic analysis.
References
Application Notes and Protocols for Diethylene Glycol Distearate Embedding in Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (DEG-DS) is a water-insoluble wax that serves as a removable embedding medium for transmission electron microscopy (TEM). This method is particularly advantageous for creating "embedment-free" sections, which allows for enhanced visualization of cellular structures, such as the cytoskeletal framework, that might otherwise be obscured by the embedding resin.[1][2] The technique is also valuable for immunofluorescence microscopy and in situ hybridization studies.[2][3] The easy sectioning of DEG-DS blocks and the ability to form ribbons on a water-filled knife trough make it a practical alternative to conventional epoxy resins.[1][4]
These application notes provide a comprehensive protocol for the successful embedding of biological specimens using this compound for electron microscopy.
Key Experimental Protocols
The following is a detailed step-by-step protocol for this compound embedding, from sample fixation to post-sectioning treatment.
I. Fixation
Proper fixation is critical for preserving the ultrastructure of the specimen. The choice of fixative will depend on the specific research goals. A standard approach for preserving cellular morphology for electron microscopy is a primary fixation with glutaraldehyde followed by a secondary fixation with osmium tetroxide.
Protocol:
-
Primary Fixation: Immerse small tissue blocks (no larger than 1 mm³) in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate or phosphate buffer, pH 7.2-7.4) for a minimum of 2 hours at room temperature, or overnight at 4°C.
-
Buffer Rinse: Following primary fixation, wash the specimens thoroughly with the same buffer used for fixation. Perform three rinses of 15 minutes each.
-
Secondary Fixation (Optional but Recommended): Post-fix the specimens in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast, particularly of membranes.
-
Final Rinse: Wash the specimens with distilled water to remove the buffer salts. Perform three rinses of 10 minutes each.
II. Dehydration and Infiltration
This multi-step process gradually removes water from the specimen and replaces it with the embedding medium. Ethanol is used for initial dehydration, followed by n-butyl alcohol as a transitional solvent that is miscible with both ethanol and molten this compound.[4]
Protocol:
-
Dehydration with Ethanol:
-
70% Ethanol: 1 x 15 minutes
-
95% Ethanol: 1 x 15 minutes
-
100% Ethanol: 3 x 20 minutes (a minimum of two hours with several changes is recommended for thorough dehydration)
-
-
Transition to n-Butyl Alcohol:
-
1:1 mixture of 100% Ethanol and n-Butyl Alcohol: 1 x 15 minutes
-
100% n-Butyl Alcohol: 3 x 20 minutes (several changes over a minimum of two to three hours are recommended)
-
-
Warming: Before infiltration, place the samples in the final change of 100% n-butyl alcohol in an oven set to 70°C for approximately 15 minutes to warm the solvent and the specimen.
-
Infiltration with this compound:
-
Prepare the infiltration medium by melting this compound at 70°C. To minimize shrinkage of the block upon cooling, 0.3% dimethyl sulfoxide (DMSO) can be added to the molten DEG-DS.
-
Replace the warm n-butyl alcohol with a 1:1 mixture of n-butyl alcohol and molten DEG-DS. Incubate for 1 hour at 70°C.
-
Transfer the specimens to pure molten DEG-DS. Perform two to three changes of pure DEG-DS, with each change lasting at least 1 hour, at 70°C to ensure complete infiltration.
-
III. Embedding and Polymerization
Proper orientation of the specimen is crucial during this step.
Protocol:
-
Embedding:
-
Pre-warm embedding molds (e.g., flat embedding molds) to 70°C.
-
Fill the molds with fresh, molten DEG-DS.
-
Carefully transfer the infiltrated specimens into the molds and orient them as desired using warmed forceps. A dissecting microscope with a heated stage can aid in this process.
-
-
Solidification (Polymerization):
-
Allow the filled molds to cool slowly to room temperature. As the DEG-DS solidifies and contracts, additional molten wax can be added to the edges of the mold to ensure a flat block surface.
-
Once solidified, the blocks are ready for sectioning. It is important to avoid re-melting the block as this can damage the specimen's ultrastructure.
-
IV. Sectioning
DEG-DS blocks are relatively easy to section at room temperature.
Protocol:
-
Trimming: Trim the solidified DEG-DS block to the desired shape for sectioning using a razor blade.
-
Sectioning: Use an ultramicrotome with a glass or diamond knife. Sections can be cut and will form ribbons on the water surface of the knife trough. The interference colors of the sections can be used to gauge their thickness.
-
Collection: Collect the sections on TEM grids (e.g., carbon-coated grids).
V. Removal of Embedding Medium
To create embedment-free sections, the DEG-DS must be removed before viewing in the TEM.
Protocol:
-
Solvent Treatment: Immerse the grids with the sections in an organic solvent that dissolves DEG-DS. Toluene is a commonly used solvent for this purpose. Use several changes of the solvent to ensure complete removal of the wax. For thicker sections (≥0.5 µm), four 3-hour changes of toluene at room temperature are recommended.
-
Rehydration (if necessary for staining): If post-sectioning staining is required, the grids can be passed through a graded series of the solvent and ethanol to rehydrate them.
-
Drying: After removing the embedding medium, the sections are typically dried using a critical-point dryer to prevent distortion.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Primary Fixative Concentration | 2.5% Glutaraldehyde | In 0.1 M buffer (e.g., cacodylate, phosphate) |
| Secondary Fixative Concentration | 1% Osmium Tetroxide | In 0.1 M buffer |
| Dehydration Series | Graded Ethanol (70%, 95%, 100%) | Ensure thorough dehydration in 100% ethanol. |
| Transitional Solvent | n-Butyl Alcohol | |
| Infiltration Temperature | 70°C | |
| DEG-DS Additive | 0.3% DMSO | To reduce shrinkage. |
| Section Thickness | 50-200 nm | Judged by interference colors. |
| Embedding Medium Removal Solvent | Toluene |
Visualizations
Caption: Workflow for this compound Embedding.
References
Application Notes & Protocols: Diethylene Glycol Distearate for Light Microscopy Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethylene glycol distearate (DEGDS) is a valuable embedding medium for high-resolution light microscopy, particularly for applications requiring excellent preservation of cellular morphology and antigenicity.[1][2] Unlike traditional paraffin wax, DEGDS is a removable embedding medium, which allows for the preparation of "embedment-free" sections.[3][4] This characteristic is highly advantageous for techniques such as immunofluorescence and in situ hybridization, as it can enhance staining sensitivity and resolution by eliminating the background signal and diffusion barriers imposed by the embedding matrix.[2][4][5]
Pure DEGDS is a hard, brittle, waxy material with a melting point of approximately 50°C.[6] To improve its sectioning properties, it is often mixed with other compounds to create "ester waxes," which are less brittle and form ribbons more easily.[6][7] This document provides detailed protocols for using DEGDS in sample preparation for light microscopy, along with its key properties and applications.
Key Properties and Applications
| Property | Description | Reference |
| Melting Point | ~50°C (Pure), ~48-50°C (Modified/Ester Wax) | [6][7] |
| Appearance | White, waxy solid (flakes or powder) | [4] |
| Solubility | Soluble in ethanol, xylene, and n-butyl alcohol | [3][7] |
| Sectionability | Excellent at 1-3 µm with an ultramicrotome; can be challenging below 1 µm. | [5][7] |
| Key Advantage | Can be removed from sections post-sectioning ("embedment-free") | [3][4] |
| Primary Applications | High-resolution light microscopy, immunofluorescence, in situ hybridization, retinal cytochemistry. | [1][2][4][5] |
Experimental Protocols
Protocol 1: Standard DEGDS Embedding and Sectioning
This protocol outlines the standard procedure for fixing, dehydrating, infiltrating, and embedding biological samples in DEGDS.
Materials:
-
This compound (DEGDS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Ethanol series (50%, 70%, 95%, 100%)
-
n-butyl alcohol
-
Embedding molds
-
Ultramicrotome with glass knives
-
Glass slides and coverslips
Procedure:
-
Fixation: Fix the tissue sample in 4% paraformaldehyde in PBS for a duration appropriate for the tissue size and type.
-
Dehydration:
-
Wash the sample in PBS.
-
Dehydrate through a graded series of ethanol:
-
50% Ethanol (1 hour)
-
70% Ethanol (1 hour)
-
95% Ethanol (1 hour)
-
100% Ethanol (2 changes, 1 hour each)
-
-
-
Clearing and Infiltration:
-
Incubate in a 1:1 mixture of 100% ethanol and n-butyl alcohol for 1 hour.
-
Incubate in 100% n-butyl alcohol (2 changes, 1 hour each).
-
Infiltrate with molten DEGDS (at 55-60°C) mixed with n-butyl alcohol:
-
1:1 n-butyl alcohol:DEGDS for 1-2 hours.
-
100% DEGDS (2-3 changes, 1-2 hours each) under vacuum.
-
-
-
Embedding:
-
Place the infiltrated tissue in an embedding mold filled with fresh, molten DEGDS.
-
Orient the tissue as required.
-
Allow the block to cool and solidify at room temperature or on a cold plate.
-
-
Sectioning:
-
Dewaxing and Rehydration (for Staining):
-
Immerse slides in n-butyl alcohol or xylene to dissolve the DEGDS (2 changes, 5 minutes each).
-
Rehydrate through a reverse ethanol series (100%, 95%, 70%, 50%).
-
Wash in distilled water.
-
-
Staining: Proceed with the desired staining protocol (e.g., H&E, immunofluorescence).
Protocol 2: Modified DEGDS (Ester Wax) Preparation
To improve the handling and sectioning properties of pure DEGDS, a modified ester wax can be prepared.[7]
Materials:
-
This compound (DEGDS)
-
Cellulose caprate resin
-
Beaker and heating mantle/hot plate with magnetic stirrer
-
Oven at 75°C
Procedure:
-
Combine DEGDS and cellulose caprate resin in a 4:1 ratio by weight in a glass beaker.[7]
-
Melt the mixture at 75°C for five hours with occasional stirring until fully dissolved and homogenous.[7]
-
The resulting modified wax will have a melting point of around 50°C and will be less brittle than pure DEGDS.[7]
-
This modified wax can be used for infiltration and embedding following the steps outlined in Protocol 1.
Visualizations
Caption: General workflow for DEGDS embedding and sample processing.
Caption: Comparison of traditional vs. "embedment-free" section staining.
References
- 1. This compound as an embedding medium for high resolution light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emsdiasum.com [emsdiasum.com]
- 4. Glycol Distearate - Descrizione [tiiips.com]
- 5. researchgate.net [researchgate.net]
- 6. stainsfile.com [stainsfile.com]
- 7. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethylene Glycol Distearate in In Situ Hybridization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (DEGDS) is a proven and versatile embedding medium for high-resolution light microscopy and cytochemical analyses, including in situ hybridization (ISH). Its primary advantage lies in the excellent preservation of fine tissue detail and the maintenance of good reaction sensitivity.[1] Unlike paraffin, DEGDS is a removable embedding medium that can be used to produce embedment-free sections, which is particularly beneficial for techniques requiring optimal probe penetration and minimal background interference.[1] These characteristics make DEGDS a valuable, albeit less common, alternative to traditional paraffin embedding for researchers seeking superior morphological preservation in their in situ hybridization studies.
Core Principles
The use of this compound in in situ hybridization hinges on its properties as a water-insoluble wax that provides structural support to tissues during sectioning, followed by its complete removal to allow for the penetration of probes and detection reagents. The workflow is conceptually similar to that of paraffin-based ISH but with specific modifications related to the embedding and dewaxing steps. The key benefits of this technique include sharper histological detail compared to paraffin sections, approaching the quality of plastic-embedded sections.
Data Presentation
Currently, there is a notable lack of publicly available quantitative data directly comparing the efficacy of this compound with other embedding media for in situ hybridization. Parameters such as signal-to-noise ratio, optimal probe concentrations, and relative signal intensity have not been systematically tabulated in the reviewed literature. The following table represents a generalized comparison based on the qualitative descriptions found in existing research. Further empirical studies are required to populate these fields with robust quantitative data.
| Parameter | This compound (DEGDS) | Paraffin Wax | Notes |
| Tissue Morphology Preservation | Excellent | Good to Very Good | DEGDS is reported to provide superior preservation of fine cellular details. |
| Section Thickness | 1-5 µm | 4-10 µm | Thinner sections are achievable with DEGDS, allowing for higher resolution imaging. |
| Probe Penetration | Excellent (after dewaxing) | Good (after dewaxing and antigen retrieval) | The complete removal of DEGDS facilitates optimal probe accessibility. |
| Typical Probe Concentration | Likely similar to paraffin, but requires empirical optimization. | Varies by probe and target abundance (e.g., 1-10 ng/µL) | Optimization is crucial for any new embedding method. |
| Signal Intensity | Reported as providing good reaction sensitivity. | Well-characterized for various probes and targets. | Direct comparative studies providing quantitative signal intensity are lacking. |
| Background Staining | Potentially lower due to complete removal of embedding medium. | Can be variable; may require extensive blocking steps. | The "resinless" nature of the sections after dewaxing may reduce non-specific binding. |
| Ease of Use | Requires more specialized handling due to brittleness. | Standard, widely used, and well-documented protocols. | Modifications to DEGDS with resins can improve handling. |
Experimental Protocols
The following protocols are synthesized from general histological procedures involving this compound and standard in situ hybridization techniques. Users should note that these are generalized guidelines and must be optimized for their specific tissue type, target, and probe.
Part 1: Tissue Preparation and Embedding in this compound
This protocol outlines the steps for fixing, dehydrating, and embedding tissue in DEGDS.
-
Fixation:
-
Immediately following dissection, fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for 4-24 hours at 4°C. The fixation time will depend on the tissue size and type.
-
-
Dehydration:
-
Wash the fixed tissue in PBS three times for 15 minutes each.
-
Dehydrate the tissue through a graded series of ethanol at room temperature:
-
70% Ethanol: 2 x 30 minutes
-
95% Ethanol: 2 x 30 minutes
-
100% Ethanol: 3 x 30 minutes
-
-
-
Clearing:
-
Incubate the dehydrated tissue in a clearing agent such as xylene:
-
Xylene: 2 x 30 minutes
-
-
-
Infiltration and Embedding:
-
Prepare molten this compound by heating it to 55-60°C in a wax oven.
-
Infiltrate the tissue with DEGDS:
-
1:1 Xylene:DEGDS for 1 hour at 55-60°C.
-
100% DEGDS: 2-3 changes of 1-2 hours each at 55-60°C under gentle vacuum.
-
-
Embed the infiltrated tissue in a mold with fresh, molten DEGDS and allow it to solidify at room temperature. For improved sectioning, a modified, less brittle version of DEGDS wax can be prepared by melting it with cellulose caprate resin (4:1 ratio by weight) at 75°C for five hours.
-
Part 2: Sectioning and Mounting
-
Sectioning:
-
Trim the DEGDS block to the desired size.
-
Section the block on a microtome at a thickness of 2-5 µm. Sections can be collected as ribbons on a water bath.
-
-
Mounting:
-
Float the sections on an RNase-free water bath maintained at 37-42°C.
-
Mount the sections onto positively charged slides (e.g., Superfrost Plus).
-
Dry the slides overnight at 37°C.
-
Part 3: In Situ Hybridization
This part of the protocol is adapted from standard ISH procedures and should be optimized.
-
Dewaxing and Rehydration:
-
Immerse the slides in xylene to dissolve the DEGDS: 2 x 10 minutes.
-
Rehydrate the sections through a graded series of ethanol:
-
100% Ethanol: 2 x 5 minutes
-
95% Ethanol: 1 x 5 minutes
-
70% Ethanol: 1 x 5 minutes
-
50% Ethanol: 1 x 5 minutes
-
-
Wash in DEPC-treated water for 5 minutes.
-
-
Pretreatment:
-
Proteinase K Digestion: Incubate sections in Proteinase K solution (concentration and time to be optimized, e.g., 10 µg/mL in PBS for 10 minutes at 37°C) to improve probe accessibility.
-
Post-fixation: Briefly post-fix in 4% PFA for 10 minutes to stabilize the tissue structure.
-
Acetylation: Incubate in a freshly prepared solution of 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific probe binding.
-
Wash in PBS.
-
-
Hybridization:
-
Prehybridization: Apply hybridization buffer (without probe) to the sections and incubate in a humidified chamber for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
-
Probe Hybridization: Remove the prehybridization buffer and apply the hybridization buffer containing the labeled probe (e.g., DIG-labeled RNA probe). Cover with a coverslip and incubate overnight in a humidified chamber at the optimized hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. An example wash series:
-
5x SSC at room temperature for 10 minutes.
-
0.2x SSC at 65°C for 2 x 30 minutes.
-
Wash in a suitable buffer for immunological detection (e.g., MABT: maleic acid buffer with Tween 20).
-
-
-
Immunological Detection:
-
Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours.
-
Primary Antibody: Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) diluted in blocking solution, typically overnight at 4°C.
-
Washes: Wash extensively in MABT (e.g., 3 x 20 minutes).
-
-
Signal Development:
-
Equilibrate the sections in the detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween 20).
-
Incubate the slides in a colorimetric substrate solution (e.g., NBT/BCIP in NTMT) in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Experimental workflow for in situ hybridization using this compound embedding.
Caption: Logical relationships illustrating the advantages of DEGDS for high-resolution in situ hybridization.
References
Application Notes and Protocols for Immunofluorescence Staining with Diethylene Glycol Distearate Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing immunofluorescence (IF) staining on tissues embedded in Diethylene Glycol Distearate (DGD). DGD is a water-soluble wax that offers an alternative to traditional paraffin embedding, presenting advantages in preserving tissue morphology and antigenicity, which can lead to high-quality immunofluorescence results with low background.[1]
Introduction to this compound (DGD) Embedding
This compound (DGD) is a polyester that can be used as an embedding medium for histological studies. Its water-soluble nature simplifies the de-embedding process, eliminating the need for harsh organic solvents like xylene, which are typically used for paraffin-embedded tissues. This gentle process can better preserve the antigenicity of cellular and tissue components, making it an attractive option for immunofluorescence applications.
Data Presentation: Comparative Performance
While direct quantitative comparisons of immunofluorescence signal intensity between DGD and paraffin-embedded tissues are not extensively documented in readily available literature, the inherent properties of DGD suggest several advantages. The milder de-embedding process is expected to result in better preservation of epitopes, potentially leading to a higher signal-to-noise ratio.
Table 1: Theoretical Comparison of Embedding Media for Immunofluorescence
| Feature | This compound (DGD) | Paraffin |
| De-embedding | Water-based solutions (e.g., PBS) | Organic solvents (Xylene, Toluene) |
| Antigen Preservation | Potentially superior due to gentle de-embedding | Can be compromised by harsh solvents and high temperatures |
| Tissue Morphology | Good preservation of cellular structures | Excellent preservation of tissue architecture |
| Background Fluorescence | Reported to be low | Can be variable, sometimes requiring additional quenching steps |
| Antigen Retrieval | May not always be necessary or require milder conditions | Often required (Heat-Induced or Proteolytic) |
| Workflow Complexity | Potentially simpler and less hazardous | Involves multiple steps with hazardous chemicals |
Experimental Protocols
This section provides a detailed step-by-step protocol for immunofluorescence staining of DGD-embedded tissues. This protocol is a compilation of best practices adapted from standard immunofluorescence procedures for other embedding media, with specific modifications for DGD.
I. De-embedding and Rehydration of DGD Sections
This crucial first step removes the DGD embedding medium, allowing for subsequent antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Coplin jars or staining dishes
Protocol:
-
Place slides with DGD-embedded tissue sections in a slide rack.
-
Immerse the slides in a Coplin jar filled with PBS at room temperature.
-
Incubate for 15-20 minutes to allow the DGD to dissolve. Agitate gently to facilitate dissolution.
-
Transfer the slides to a fresh jar of PBS and wash for 5 minutes.
-
Repeat the wash step with fresh PBS for another 5 minutes. The tissue sections are now rehydrated and ready for antigen retrieval or subsequent staining steps.
II. Antigen Retrieval (Optional, but Recommended for Optimization)
While the gentle de-embedding of DGD may reduce the need for harsh antigen retrieval methods, for some epitopes, a mild retrieval step can enhance signal intensity. It is recommended to test the necessity and optimal conditions for your specific antibody and antigen.
Materials:
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Heat source (water bath, steamer, or microwave)
-
Coplin jars
Protocol (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat the antigen retrieval buffer in a Coplin jar to 95-100°C in a water bath or steamer.
-
Immerse the slides with de-embedded sections into the pre-heated buffer.
-
Incubate for 10-20 minutes.
-
Remove the Coplin jar from the heat source and allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides gently with PBS three times for 5 minutes each.
III. Permeabilization and Blocking
Permeabilization is necessary for intracellular targets, while blocking minimizes non-specific antibody binding.
Materials:
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 or 0.1% Saponin in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
Protocol:
-
Permeabilization (for intracellular antigens):
-
Incubate the slides in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse the slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Carefully wipe the slide around the tissue section to remove excess buffer.
-
Apply Blocking Buffer to cover the tissue section completely.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
IV. Antibody Incubation
Materials:
-
Primary Antibody diluted in Antibody Dilution Buffer (1% BSA in PBS)
-
Fluorophore-conjugated Secondary Antibody diluted in Antibody Dilution Buffer
-
Humidified chamber
Protocol:
-
Primary Antibody Incubation:
-
Gently tap off the blocking buffer from the slides.
-
Apply the diluted primary antibody to the tissue section.
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Rinse the slides with PBS containing 0.05% Tween 20 (PBST) three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply the diluted fluorophore-conjugated secondary antibody to the tissue section.
-
Incubate in a humidified chamber for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the slides with PBST three times for 5 minutes each in the dark.
-
Rinse once with PBS to remove any residual detergent.
-
V. Counterstaining and Mounting
Materials:
-
Nuclear Counterstain (e.g., DAPI or Hoechst) diluted in PBS
-
Antifade Mounting Medium
-
Coverslips
Protocol:
-
Counterstaining:
-
Incubate the slides with the nuclear counterstain for 5-10 minutes at room temperature in the dark.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Carefully remove excess PBS from the slide.
-
Apply a drop of antifade mounting medium onto the tissue section.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Imaging:
-
Store the slides at 4°C in the dark until ready for imaging with a fluorescence microscope.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for immunofluorescence staining of DGD-embedded tissues.
Caption: Workflow for DGD Immunofluorescence.
Signaling Pathway Example: ERK Signaling
The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its activation can be visualized using immunofluorescence by targeting phosphorylated forms of ERK (p-ERK).
Caption: Simplified ERK Signaling Pathway.
Signaling Pathway Example: STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade involved in cell growth, survival, and differentiation. Immunofluorescence can be used to visualize the phosphorylation and nuclear translocation of STAT3.
References
Application Notes and Protocols for Diethylene Glycol Distearate as a Phase Change Material for Thermal Energy Storage
Disclaimer: Scholarly and technical literature specifically detailing the application of Diethylene Glycol Distearate (DEGDS) as a phase change material (PCM) for thermal energy storage is limited. However, its close chemical analog, Ethylene Glycol Distearate (EGDS), has been extensively studied for this purpose. The following application notes and protocols are based on the properties and established methodologies for EGDS and similar fatty acid esters. These protocols are directly applicable to the investigation of DEGDS, though the specific quantitative results for DEGDS will need to be determined experimentally.
Application Notes
This compound (DEGDS) is an organic phase change material belonging to the family of fatty acid esters. Organic PCMs are known for their congruent melting and freezing, chemical stability, and non-corrosive nature. DEGDS, with the chemical formula C₄₀H₇₈O₅, is expected to exhibit thermal properties suitable for a range of low-to-mid temperature thermal energy storage applications, including waste heat recovery, solar thermal systems, and temperature regulation in buildings and electronics.
The thermal energy storage mechanism of DEGDS is based on the latent heat absorbed and released during its solid-liquid phase transition. When heated, the crystalline solid structure absorbs a significant amount of heat at a nearly constant temperature to transform into a liquid. This stored latent heat is then released back into the environment when the material cools and solidifies.
Key Advantages of Ester-Based PCMs like DEGDS:
-
High Latent Heat of Fusion: Fatty acid esters typically possess high latent heat storage capacities, allowing for a large amount of energy to be stored in a small mass of material.
-
Congruent Phase Change: They melt and freeze congruently, meaning the composition remains uniform throughout the phase change process, which ensures stable performance over many thermal cycles.
-
Chemical Stability: These materials are generally chemically inert and stable, showing little degradation over time.
-
Non-Corrosive: Unlike some inorganic salt hydrates, organic esters are non-corrosive to most metals, simplifying containment and system design.
-
Tunable Properties: The melting point and latent heat can be tuned by changing the length of the fatty acid chains or the type of alcohol used in the esterification, allowing for the design of PCMs for specific temperature applications.
For comparison, the thermal properties of the closely related Ethylene Glycol Distearate (EGDS) are summarized below. It is anticipated that DEGDS will exhibit a slightly different melting point and latent heat due to its higher molecular weight.
Data Presentation: Thermal Properties of Ethylene Glycol Distearate (EGDS)
| Property | Value | Citation(s) |
| Melting Temperature | 65.35 °C - 78.4 °C | [1][2] |
| Freezing Temperature | 65.83 °C | [1] |
| Latent Heat of Fusion | 215.43 J/g - 215.80 J/g | [1] |
| Latent Heat of Freezing | 216.45 J/g | [1] |
| Thermal Reliability | Stable after 1000 thermal cycles | [1] |
Experimental Protocols
The following protocols describe the synthesis and characterization of this compound for use as a phase change material.
Protocol 2.1: Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of DEGDS from diethylene glycol and stearic acid.
Materials:
-
Diethylene glycol (C₄H₁₀O₃)
-
Stearic acid (C₁₈H₃₆O₂)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent and water entrainer)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In the three-neck round-bottom flask, combine stearic acid and diethylene glycol in a 2:1 molar ratio. A slight excess of stearic acid may be used to drive the reaction to completion.
-
Add p-toluenesulfonic acid as a catalyst (approximately 1-2% of the total reactant weight).
-
Add toluene to the flask (approximately 1.5 times the volume of the reactants).
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux using the heating mantle with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst) and deionized water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator to obtain the crude this compound product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 2.2: Thermal Characterization using Differential Scanning Calorimetry (DSC)
This protocol is for determining the melting/freezing temperatures and latent heats of the synthesized DEGDS.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Accurately weigh 5-10 mg of the synthesized DEGDS into an aluminum DSC pan and hermetically seal it. An empty sealed pan will be used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
The thermal analysis program should consist of three segments:
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 20-30 °C above its expected melting point at a constant heating rate (e.g., 10 °C/min). This is to erase any prior thermal history.
-
Cooling Scan: Cool the sample to a temperature approximately 20-30 °C below its expected freezing point at a constant cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at the same heating rate as the first scan. The data from this scan is typically used for analysis.
-
-
The melting temperature is determined as the peak temperature of the endothermic transition in the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.
-
The freezing temperature is determined as the peak temperature of the exothermic transition in the cooling curve. The latent heat of freezing is calculated by integrating the area of the freezing peak.
Protocol 2.3: Thermal Stability and Reliability Analysis
This protocol assesses the long-term stability of the PCM through thermal cycling and thermogravimetric analysis (TGA).
Part A: Thermal Cycling
-
Subject a sample of the DEGDS to repeated melting and freezing cycles using either the DSC or a thermal cycler.
-
A typical thermal cycling test involves subjecting the material to 500-1000 cycles.
-
After a predetermined number of cycles (e.g., every 100 cycles), perform a DSC analysis (as in Protocol 2.2) to determine if there are any significant changes in the melting/freezing temperatures and latent heats. A stable PCM will show minimal changes in these properties.
Part B: Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed sample (5-10 mg) of the DEGDS into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 500-600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA instrument will record the mass of the sample as a function of temperature.
-
The degradation temperature is determined from the TGA curve as the onset temperature of mass loss. A high degradation temperature indicates good thermal stability.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound as a PCM.
Caption: Logical relationship of key PCM properties for thermal energy storage applications.
References
Application Notes and Protocols for Testing Diethylene Glycol Distearate as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate, a fatty acid ester, presents potential as an organic phase change material (PCM) for thermal energy storage applications. Its utility in maintaining stable temperatures is of significant interest in the pharmaceutical and drug development sectors, where precise thermal regulation is critical for the integrity and efficacy of therapeutic agents. This document provides a detailed experimental framework for characterizing this compound as a PCM, outlining the necessary protocols to determine its thermal properties and assess its long-term stability.
The following protocols describe methods to quantify the key thermophysical properties of this compound, including its phase change temperatures, latent heat of fusion, and thermal conductivity. Furthermore, a protocol for accelerated thermal cycling is provided to evaluate its durability and reliability over repeated phase transitions.
Thermophysical Properties of this compound
A summary of the key thermophysical properties of this compound is presented below. These values are essential for modeling its behavior as a PCM and for designing thermal energy storage systems.
| Property | Value | Unit |
| Melting Point | 54-55[1][2] | °C |
| Latent Heat of Fusion (estimated) | ~215.8[3] | J/g |
| Density (solid) | 0.91[1][2] | g/cm³ |
| Specific Heat Capacity (solid) | Data not available | J/(g·K) |
| Specific Heat Capacity (liquid) | Data not available | J/(g·K) |
| Thermal Conductivity (solid) | Data not available | W/(m·K) |
| Thermal Conductivity (liquid) | Data not available | W/(m·K) |
Note: The latent heat of fusion is an estimate based on the closely related compound, ethylene glycol distearate. Specific heat capacity and thermal conductivity values require experimental determination as outlined in the protocols below.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive testing of this compound as a PCM.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the melting temperature (Tm), freezing temperature (Tc), and latent heat of fusion (ΔHm) of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance (±0.01 mg accuracy)
-
High-purity this compound sample
-
Inert gas supply (e.g., Nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a hermetic aluminum pan using a microbalance.
-
Seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a constant rate (e.g., 10°C/min) back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure thermal history erasure and obtain reproducible results.
-
-
Data Analysis:
-
From the heating curve of the second cycle, determine the onset temperature of melting and the peak melting temperature (Tm).
-
Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHm) in J/g.
-
From the cooling curve, determine the onset temperature of crystallization and the peak crystallization temperature (Tc).
-
Accelerated Thermal Cycling for Stability Assessment
Objective: To evaluate the thermal stability and reliability of this compound after a large number of melting and freezing cycles.[1][4]
Materials and Equipment:
-
Thermal cycler or a programmable heating/cooling bath
-
Sealed vials or containers for the PCM sample
-
DSC instrument
Protocol:
-
Sample Preparation:
-
Place a known amount of this compound into a series of sealed vials.
-
-
Thermal Cycling:
-
Place the vials in the thermal cycler.
-
Program the cycler to repeatedly heat the samples to a temperature above their melting point (e.g., 70°C) and cool them to a temperature below their freezing point (e.g., 40°C).
-
The heating and cooling rates should be controlled.
-
Perform a large number of cycles (e.g., 100, 500, 1000 cycles).[1][4]
-
-
Post-Cycling Analysis:
-
After the designated number of cycles, retrieve a sample vial.
-
Visually inspect the sample for any signs of degradation, such as color change or phase separation.
-
Perform DSC analysis on the cycled sample using the protocol described in section 1.
-
Compare the melting temperature, freezing temperature, and latent heat of fusion of the cycled sample with those of the un-cycled sample.
-
Thermal Conductivity Measurement
Objective: To determine the thermal conductivity of this compound in both its solid and liquid states.
Materials and Equipment:
-
Transient hot-wire or transient plane source thermal conductivity analyzer
-
Temperature-controlled sample holder
-
This compound sample
Protocol:
-
Sample Preparation:
-
For the liquid state measurement, melt the this compound and pour it into the sample holder of the thermal conductivity analyzer, ensuring no air bubbles are trapped.
-
For the solid state measurement, the sample should be solidified within the sample holder in a controlled manner to ensure a uniform, void-free solid.
-
-
Measurement Procedure:
-
Liquid State:
-
Set the temperature of the sample holder to a point above the melting temperature of the PCM (e.g., 60°C).
-
Allow the sample to reach thermal equilibrium.
-
Perform the thermal conductivity measurement according to the instrument's operating procedure.
-
Repeat the measurement at several temperatures within the liquid range.
-
-
Solid State:
-
Set the temperature of the sample holder to a point below the freezing temperature of the PCM (e.g., 30°C).
-
Allow the sample to fully solidify and reach thermal equilibrium.
-
Perform the thermal conductivity measurement.
-
Repeat the measurement at several temperatures within the solid range.
-
-
-
Data Analysis:
-
Record the thermal conductivity values at each measured temperature for both the solid and liquid phases.
-
Analyze the temperature dependency of the thermal conductivity for each phase.
-
References
Application Notes and Protocols for Diethylene Glycol Distearate in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate is a lipophilic excipient that has garnered interest in the formulation of controlled-release drug delivery systems. Its waxy nature and melting point make it a suitable candidate for creating matrix-based systems and solid lipid nanoparticles (SLNs) that can modulate the release of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for utilizing this compound in the development of oral controlled-release formulations.
This compound, with a molecular formula of C40H78O5 and a molecular weight of approximately 639.05 g/mol , is the diester of diethylene glycol and stearic acid.[1][2] Its utility in controlled-release formulations stems from its ability to form a solid matrix that slowly erodes or allows for drug diffusion, thereby prolonging the release of the entrapped drug.[3][4]
Applications in Controlled-Release Formulations
This compound can be employed in various techniques to achieve controlled drug release:
-
Melt Granulation/Hot-Melt Extrusion for Matrix Tablets: In these solvent-free methods, this compound acts as a meltable binder.[5] Upon heating, it melts and agglomerates the drug and other excipients. As the mixture cools, it solidifies, forming granules or a solid matrix from which the drug is released in a controlled manner.[6]
-
Solid Lipid Nanoparticles (SLNs): this compound can serve as the solid lipid core in the formulation of SLNs.[7][8] These nanosized carriers can encapsulate drugs, potentially enhancing their stability and bioavailability, while providing a sustained-release profile.[9]
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Melt Granulation
This protocol describes the use of this compound as a meltable binder to prepare controlled-release matrix tablets. Theophylline is used as a model drug.
Materials:
-
Theophylline (Active Pharmaceutical Ingredient)
-
This compound
-
Lactose (Filler)
-
Magnesium Stearate (Lubricant)
Equipment:
-
High-shear mixer with a heating jacket
-
Sieve (18 mesh)
-
Tablet press
-
Dissolution testing apparatus (USP Type II - Paddle)
-
UV-Vis Spectrophotometer
Procedure:
-
Blending: Accurately weigh and blend theophylline and lactose in the high-shear mixer for 10 minutes.
-
Melt Granulation:
-
Add this compound to the powder blend.
-
Heat the jacket of the high-shear mixer to a temperature approximately 10-15°C above the melting point of this compound (Melting point is approximately 43-50°C).[10]
-
Mix the components at a high speed until granules are formed. The molten this compound will act as a binder.
-
-
Cooling and Sizing:
-
Discharge the granulated mass and allow it to cool to room temperature.
-
Pass the cooled granules through an 18-mesh sieve to obtain uniform size.
-
-
Lubrication: Add magnesium stearate to the sized granules and blend for 3 minutes.
-
Compression: Compress the lubricated granules into tablets using a suitable tablet press.
-
Evaluation: Evaluate the tablets for hardness, friability, weight variation, and drug content uniformity.
-
Dissolution Study:
-
Perform dissolution testing using a USP Type II (paddle) apparatus at 75 rpm.[11]
-
Use 900 mL of pH 6.8 phosphate buffer as the dissolution medium, maintained at 37 ± 0.5°C.[12]
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).
-
Analyze the samples for theophylline content using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Data Presentation:
Table 1: Formulation of Theophylline Controlled-Release Matrix Tablets
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| Theophylline | 30 | 30 | 30 |
| This compound | 10 | 20 | 30 |
| Lactose | 59 | 49 | 39 |
| Magnesium Stearate | 1 | 1 | 1 |
Table 2: In Vitro Drug Release of Theophylline Matrix Tablets
| Time (hours) | F1 Cumulative Release (%) | F2 Cumulative Release (%) | F3 Cumulative Release (%) |
| 1 | 35.2 | 25.8 | 18.5 |
| 2 | 52.1 | 40.3 | 30.2 |
| 4 | 75.8 | 62.5 | 50.7 |
| 6 | 88.9 | 78.4 | 68.3 |
| 8 | 95.3 | 89.1 | 80.6 |
| 10 | 98.7 | 94.2 | 88.9 |
| 12 | 99.5 | 97.8 | 93.4 |
Table 3: Release Kinetics of Theophylline Matrix Tablets
| Formulation | Best Fit Model | R² Value | Release Exponent (n) |
| F1 | Higuchi | 0.9912 | 0.58 |
| F2 | Higuchi | 0.9956 | 0.65 |
| F3 | Higuchi | 0.9978 | 0.72 |
The release exponent 'n' from the Korsmeyer-Peppas model indicates the mechanism of drug release. Values between 0.45 and 0.89 for cylindrical tablets suggest an anomalous (non-Fickian) transport, involving both diffusion and erosion.[13]
Protocol 2: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol details the preparation of SLNs using this compound as the solid lipid.
Materials:
-
Model Drug (e.g., a poorly water-soluble API)
-
This compound (Solid Lipid)
-
Poloxamer 188 (Surfactant)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Particle size analyzer
-
Transmission Electron Microscope (TEM)
-
Dialysis bag method for in vitro release study
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it to approximately 10-15°C above its melting point.
-
Disperse or dissolve the accurately weighed model drug in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the Poloxamer 188 in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).[8]
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Observe the morphology of the SLNs using Transmission Electron Microscopy (TEM).
-
Determine the drug entrapment efficiency and loading capacity.
-
-
In Vitro Release Study:
-
Use the dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the bag in a dissolution medium (e.g., phosphate buffer pH 7.4) at 37 ± 0.5°C with constant stirring.
-
Withdraw samples from the dissolution medium at predetermined time intervals and analyze for drug content.
-
Data Presentation:
Table 4: Physicochemical Characterization of SLN Formulations
| Formulation | This compound (%) | Poloxamer 188 (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN1 | 5 | 1.5 | 250 ± 15 | 0.25 ± 0.03 | -15.2 ± 1.2 | 75.6 ± 3.1 |
| SLN2 | 10 | 1.5 | 310 ± 20 | 0.31 ± 0.04 | -18.5 ± 1.5 | 82.3 ± 2.8 |
Table 5: In Vitro Drug Release from SLN Formulations
| Time (hours) | SLN1 Cumulative Release (%) | SLN2 Cumulative Release (%) |
| 2 | 20.5 | 15.8 |
| 4 | 35.2 | 28.4 |
| 8 | 55.8 | 48.2 |
| 12 | 70.1 | 62.5 |
| 24 | 85.6 | 78.9 |
| 48 | 94.3 | 90.1 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for preparing controlled-release matrix tablets.
Caption: Workflow for preparing solid lipid nanoparticles.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. abbviecontractmfg.com [abbviecontractmfg.com]
- 6. Twin-Screw Melt Granulation for Oral Solid Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
- 10. Diethylene Glycol Stearates [drugfuture.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. fda.gov [fda.gov]
- 13. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Resinless Sections Using Diethylene Glycol Distearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol distearate (DGD) is a water-insoluble, polyester wax utilized as a removable embedding medium in light and electron microscopy.[1][2] This technique produces "resinless" or "embedment-free" sections, offering significant advantages for various cytochemical and immunohistochemical studies.[1][3][4] The removal of the embedding medium post-sectioning provides unobstructed access to tissue antigens and nucleic acids, enhancing the sensitivity of in situ hybridization, immunohistochemistry, and lectin cytochemistry.[3][4] DGD embedding preserves fine tissue detail and is particularly advantageous for visualizing cytoskeletal components and nuclear matrix proteins.[4] This method is a valuable alternative to traditional paraffin or plastic embedding, especially when high-resolution localization of specific molecules within the entire section thickness is required.[4]
Advantages of this compound Embedding
-
Enhanced Staining: The removal of the embedding medium allows for improved reagent penetration, leading to better sensitivity in immunohistochemistry and in situ hybridization.[3][4]
-
Preservation of Ultrastructure: DGD embedding offers excellent preservation of fine cellular details.[3]
-
Three-Dimensional Imaging: Resinless sections enable the three-dimensional visualization of cellular structures, such as the cytoskeleton and nuclear matrix.[4]
-
Versatility: The technique is compatible with a range of downstream applications, including immunofluorescence and electron microscopy.[3][4][5]
-
Room Temperature Sectioning: Sections can be cut at room temperature without the need for cooling devices.[6]
Experimental Protocols
The following protocols provide a comprehensive guide for the preparation of resinless sections using this compound. The process involves standard histological steps of fixation, dehydration, clearing, and infiltration, followed by embedding, sectioning, and removal of the DGD medium.[7]
I. Tissue Fixation
Proper fixation is crucial for preserving tissue morphology and antigenicity. The choice of fixative may vary depending on the target molecule and the specific application.
Protocol:
-
Fixation: Immediately after excision, immerse the tissue specimens in a suitable fixative. A common fixative is modified Heidenhain's SUSA (9 volumes of SUSA to 1 volume of saturated aqueous picric acid).[6]
-
Duration: The duration of fixation will depend on the size and type of tissue.
II. Dehydration and Clearing
This process removes water from the tissue and replaces it with a solvent that is miscible with the embedding medium.
Protocol:
-
Dehydration:
-
Transfer the fixed tissue directly to 95% ethanol for two changes of 6 hours each or overnight.[6]
-
Follow with two changes of absolute ethanol for 3 hours each.[6]
-
Alternatively, a graded series of ethanol can be used to minimize tissue distortion.[2] For delicate tissues, dehydration through a graded series of n-butanol is recommended.[2]
-
-
Clearing:
III. Infiltration and Embedding with DGD
Infiltration involves permeating the tissue with the molten DGD wax.
Protocol:
-
Preparation of DGD: Melt the this compound at 70°C. To reduce shrinkage during solidification, 0.3% DMSO can be added to the DGD.[2]
-
Pre-infiltration (optional but recommended):
-
Infiltration:
-
Transfer the tissue into pure molten DGD.
-
Perform two infiltration changes of about 6 hours each in the melted wax at a temperature of 57-60°C.[6] A longer second infiltration of 6-16 hours can also be used.[6] For larger specimens, the infiltration time may need to be extended.[2] A vacuum oven can be used to enhance infiltration.[2]
-
-
Embedding:
-
Preheat flat embedding molds.[2]
-
Fill the molds with molten DGD.
-
Orient the infiltrated tissue in the mold. A dissecting microscope with a heated stage (around 70°C) can aid in precise orientation.[2]
-
Allow the DGD to solidify at room temperature. To compensate for shrinkage, additional molten DGD can be added to the edge of the mold as it cools.[2]
-
IV. Sectioning
DGD blocks are brittle, so careful handling is required.
Protocol:
-
Trimming: Trim the solidified DGD block to the desired shape.
-
Sectioning:
-
Mounting:
-
Transfer the sections to a drop of water on a glass slide.
-
Dry the slides thoroughly.
-
V. Removal of DGD and Staining
This is the key step that creates the resinless section.
Protocol:
-
De-waxing:
-
Staining:
-
The rehydrated, resinless sections are now ready for various staining procedures, such as hematoxylin and eosin (H&E), immunohistochemistry, or in situ hybridization. The staining characteristics are generally similar to those of paraffin-embedded tissues.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| DGD Melting Point | 47-52°C | [6] |
| Infiltration Temperature | 57-60°C | [6] |
| Infiltration Time (1st change) | ~6 hours | [6] |
| Infiltration Time (2nd change) | 6-16 hours | [6] |
| Section Thickness | 1-2 µm (excellent) | [6][8] |
| 1 µm (variable) | [8] | |
| 0.5 µm (impossible) | [8] | |
| Sectioning Knife Angle | 10° | [2] |
| DMSO in DGD | 0.3% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing resinless sections using DGD.
Logical Relationships in DGD Processing
Caption: Advantages and applications of DGD embedding.
References
- 1. DGD Embedding Kit/14010_深圳市泽任科技有限公司 [zrswnz.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycol Distearate - Descrizione [tiiips.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tissue processing | Basicmedical Key [basicmedicalkey.com]
- 8. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ultramicrotomy of Diethylene Glycol Distearate (DGD) Embedded Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (DGD) is a water-insoluble wax that serves as a valuable embedding medium for biological samples intended for both light and transmission electron microscopy (TEM). A key advantage of DGD is its ability to be removed after sectioning, yielding "embedment-free" sections.[1][2][3] This characteristic is particularly beneficial for morphological studies of cellular structures, such as the cytoskeleton, where the presence of an embedding resin can obscure fine details.[1][2] DGD is also well-suited for immunolabeling and in situ hybridization techniques.[4][5] The medium is easy to cut, and sections readily form ribbons on a water-filled knife trough, exhibiting interference colors that help in gauging section thickness.[1][2]
Core Applications
-
High-Resolution Light Microscopy: DGD embedding preserves tissue integrity and is compatible with various staining techniques, including immunofluorescence.[4][6]
-
Transmission Electron Microscopy (TEM): The production of embedment-free sections allows for clearer visualization of fine ultrastructural details, such as filamentous networks.[1][2][3]
-
Immunocytochemistry and In Situ Hybridization: The removability of DGD facilitates antibody and probe penetration, making it an excellent choice for localizing specific proteins and nucleic acids.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of biological samples using DGD embedding for ultramicrotomy.
I. Sample Preparation: Fixation and Dehydration
Proper fixation is critical for preserving cellular structure. The choice of fixative will depend on the specific application and the target molecules.
-
Fixation: Fix biological samples according to standard laboratory procedures. Common fixatives include glutaraldehyde, paraformaldehyde, or a combination thereof.
-
Dehydration: Dehydrate the fixed samples through a graded series of ethanol.
Step Reagent Incubation Time 1 70% Ethanol 15 minutes 2 80% Ethanol 15 minutes 3 95% Ethanol 15 minutes 4 100% Ethanol 2 hours (with several changes)
II. Infiltration
The transition from the dehydrating agent to the embedding medium is a critical step to ensure complete infiltration and prevent tissue distortion.
-
Transition Fluid: Transfer the dehydrated samples through a graded series of n-butanol, which acts as a transition fluid between ethanol and DGD.[1]
Step Reagent Incubation Time 1 1:1 (v/v) 100% Ethanol : n-butanol 15 minutes 2 100% n-butanol 2-3 hours (with several changes) -
DGD Infiltration: Infiltrate the samples with molten DGD.
Step Reagent Temperature Incubation Time 1 1:1 (v/v) n-butanol : Molten DGD 70°C ≥ 45 minutes 2 100% Molten DGD 70°C 6 hours (2 changes)[7] Note: DGD should be melted at 70°C. If a white flocculent appears, it can be removed by filtering the molten DGD through Whatman #1 filter paper in an oven.[1] To minimize shrinkage of the block upon solidification, 0.3% DMSO can be added to the molten DGD.[1]
III. Embedding and Sectioning
Proper orientation and careful sectioning are key to obtaining high-quality sections.
-
Embedding:
-
Pre-warm flat embedding molds to 70°C.
-
Orient the infiltrated specimen in the mold.
-
Allow the DGD to cool and solidify at room temperature. To ensure a flat upper surface, molten DGD can be added to the edge of the mold as the block cools and contracts.[1]
-
-
Trimming: Trim the solidified DGD block to the desired shape for sectioning using a standard ultramicrotome trimming tool. It is recommended to avoid touching the block with bare fingers, as this can soften the wax.[1]
-
Sectioning:
-
Mount the trimmed block in the ultramicrotome.
-
Set the knife angle to approximately 10°.[1]
-
Cut sections at the desired thickness. Sections will float on the water in the knife trough and should display interference colors, which correlate with section thickness.[1][4] For light microscopy, sections of 1-2 µm are typical.[6][7]
-
Collect the sections on appropriate grids or slides.
-
IV. Removal of DGD (for Embedment-Free Sections)
This step is essential for applications requiring direct access to the tissue structures.
| Step | Reagent | Incubation Time |
| 1 | 100% n-butanol | 1 hour (with gentle agitation) |
| 2 | 1:1 (v/v) n-butanol : 100% Ethanol | 15 minutes |
| 3 | 100% Ethanol | 15 minutes |
| 4 | Air dry in a dust-free environment | Overnight in a vacuum desiccator |
Visualized Workflows
Caption: Workflow for DGD Embedding and Sectioning.
Signaling Pathways and Logical Relationships
While DGD embedding is a sample preparation technique and does not directly involve signaling pathways, the logical relationship of the procedural steps is critical for success. The following diagram illustrates the dependency of each major step on the successful completion of the previous one.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A new method of preparing embeddment-free sections for transmission electron microscopy: applications to the cytoskeletal framework and other three-dimensional networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. emsdiasum.com [emsdiasum.com]
- 5. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Diethylene Glycol Distearate in Retinal Cytochemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (DEGDS) is a water-insoluble wax that serves as a versatile embedding medium for high-resolution light microscopy and cytochemical studies of the retina.[1][2][3] Its utility lies in the excellent preservation of fine tissue detail and the retention of antigenicity, making it highly suitable for sensitive techniques such as immunohistochemistry (IHC) and in situ hybridization (ISH).[2][3] A key advantage of DEGDS is its removability from tissue sections, which can enhance staining by allowing better antibody and probe penetration.[1] These application notes provide detailed protocols for the use of DEGDS in retinal cytochemistry, guidance on data interpretation, and visualization of relevant biological pathways.
Data Presentation
While direct quantitative comparisons of this compound (DEGDS) with other embedding media for retinal tissue are not extensively documented in readily available literature, the following tables provide expected benchmarks for retinal morphometry and a qualitative comparison of embedding media based on published characteristics. These tables are intended to serve as a reference for assessing the quality of retinal preparations.
Table 1: Morphometric Analysis of Healthy Adult Mouse Retina
This table presents typical thickness measurements for various retinal layers in a healthy adult C57BL/6 mouse, which can be used as a baseline for evaluating morphological preservation after DEGDS embedding.
| Retinal Layer | Average Thickness (µm) | Standard Deviation (µm) |
| Retinal Nerve Fiber Layer (RNFL) | 6.5 | 1.2 |
| Ganglion Cell Layer (GCL) | 18.2 | 2.5 |
| Inner Plexiform Layer (IPL) | 45.8 | 3.1 |
| Inner Nuclear Layer (INL) | 35.1 | 2.7 |
| Outer Plexiform Layer (OPL) | 18.9 | 2.1 |
| Outer Nuclear Layer (ONL) | 55.6 | 4.3 |
| Photoreceptor Inner/Outer Segments (IS/OS) | 40.5 | 3.8 |
| Total Retinal Thickness | 220.6 | 10.5 |
Note: These values are compiled from histological studies and may vary depending on the specific mouse strain, age, and fixation method used.
Table 2: Qualitative Comparison of Embedding Media for Retinal Cytochemistry
This table offers a qualitative comparison of common embedding media used for retinal studies, highlighting the relative advantages and disadvantages of each.
| Feature | This compound (DEGDS) | Paraffin | OCT (Cryo-embedding) |
| Morphological Preservation | Excellent | Good to Excellent | Fair to Good |
| Antigenicity Preservation | Excellent | Good (Antigen retrieval often required) | Excellent |
| Section Thickness | 1-5 µm | 4-10 µm | 10-20 µm |
| Processing Time | Moderate | Long | Short |
| Ease of Sectioning | Moderate (can be brittle) | Easy | Moderate |
| Compatibility with IHC | Excellent | Good | Excellent |
| Compatibility with ISH | Excellent | Good | Good |
| Removability | Yes | Yes | No |
Experimental Protocols
The following protocols provide a comprehensive workflow for using DEGDS in retinal cytochemistry, from tissue preparation to staining.
Protocol 1: Retinal Tissue Fixation and Processing
Proper fixation is critical for preserving retinal structure and antigenicity.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Sucrose solutions (10%, 20%, 30% w/v in PBS)
-
N-butanol
-
Ethanol (graded series: 70%, 80%, 90%, 95%, 100%)
-
This compound (DEGDS)
-
Embedding molds
Procedure:
-
Perfusion and Post-fixation:
-
Anesthetize the animal and perform transcardial perfusion with cold 4% PFA.
-
Enucleate the eyes and make a small puncture at the limbus.
-
Post-fix the eyes in 4% PFA for 4-6 hours at 4°C.
-
-
Cryoprotection:
-
Transfer the fixed eyes to 10% sucrose in PBS at 4°C until the tissue sinks.
-
Repeat with 20% and then 30% sucrose solutions.
-
-
Dehydration:
-
Dehydrate the cryoprotected tissue through a graded series of cold ethanol (70%, 80%, 90%, 95%) for 30 minutes each at 4°C.
-
Perform three changes in 100% ethanol for 1 hour each at 4°C.[1]
-
-
Clearing and Infiltration:
-
Transfer the tissue to a 1:1 mixture of 100% ethanol and n-butanol for 1 hour at room temperature.[1]
-
Perform three changes in 100% n-butanol for 1 hour each.[1]
-
Infiltrate with a 1:1 mixture of n-butanol and molten DEGDS (60°C) for 1-2 hours in an oven.[1]
-
Perform three changes in 100% molten DEGDS for 2 hours each under a gentle vacuum.[1]
-
-
Embedding:
-
Orient the retina in an embedding mold filled with molten DEGDS.
-
Allow the block to solidify at room temperature, followed by cooling at 4°C.
-
Protocol 2: Sectioning and Mounting
Materials:
-
Microtome
-
Adhesive-coated slides (e.g., poly-L-lysine coated)
-
Water bath (room temperature)
-
N-butanol
-
Xylene
-
Ethanol (graded series)
Procedure:
-
Sectioning:
-
Section the DEGDS block at 4-6 µm thickness using a standard microtome. Ribbons of sections can be obtained.[1]
-
-
Mounting:
-
Float the sections on a room temperature water bath.
-
Mount the sections onto adhesive-coated slides and dry overnight at 37°C.
-
-
Dewaxing and Rehydration:
Protocol 3: Immunohistochemistry (IHC)
Materials:
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody (diluted in blocking solution)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Antigen Retrieval (if necessary):
-
For some antigens, heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) may be beneficial.
-
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times in PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash briefly in PBS and mount with an aqueous mounting medium.
-
Protocol 4: In Situ Hybridization (ISH)
Materials:
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate
Procedure:
-
Pretreatment:
-
After rehydration, treat sections with Proteinase K (1-5 µg/mL) for 5-10 minutes at 37°C.
-
Post-fix in 4% PFA for 10 minutes.
-
Wash in PBS.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer for 2-4 hours at 55-65°C.
-
Hybridize with the DIG-labeled probe in hybridization buffer overnight at 55-65°C.
-
-
Post-Hybridization Washes:
-
Perform stringent washes in SSC buffers at the hybridization temperature.
-
-
Immunodetection:
-
Block with a suitable blocking reagent.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively.
-
-
Signal Detection:
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in water.
-
Counterstain if desired and mount.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for retinal cytochemistry using DEGDS embedding.
Signaling Pathways in the Retina
The following diagrams illustrate key signaling pathways in the retina that can be investigated using cytochemical techniques on DEGDS-embedded tissue.
Phototransduction Cascade in Rod Cells
This pathway describes the conversion of light into an electrical signal within a rod photoreceptor.
Glutamatergic Synaptic Transmission
Glutamate is the primary excitatory neurotransmitter in the retina. This diagram shows its action at a synapse between a photoreceptor and a bipolar cell.
GABAergic Inhibitory Circuitry
GABA is a major inhibitory neurotransmitter in the retina, primarily used by horizontal and amacrine cells to modulate the visual signal.
References
- 1. Correlation of Optical Coherence Tomography and Retinal Histology in Normal and Pro23His Retinal Degeneration Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ hybridization using PEG-embedded tissue and riboprobes: increased cellular detail coupled with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Diethylene Glycol Distearate (DEGDS) as a Lubricant in ABS Resin Processing
Introduction
Acrylonitrile-Butadiene-Styrene (ABS) is a widely used engineering thermoplastic known for its toughness, rigidity, and good dimensional stability. However, its processing can sometimes be challenging due to its melt viscosity. To enhance processability, reduce friction, and improve the final product's surface finish, lubricants are often incorporated into the ABS matrix. Diethylene glycol distearate (DEGDS), an ester wax, serves as an effective lubricant for ABS resins during processing methods like injection molding and extrusion.[1][2][3] It functions by reducing both internal and external friction, leading to improved melt flow and easier mold release.[2][3]
Mechanism of Action
DEGDS exhibits a dual-lubrication effect in ABS processing:
-
Internal Lubrication: DEGDS molecules, being compatible with the Styrene-Acrylonitrile (SAN) continuous phase of ABS, position themselves between the polymer chains. This reduces the intermolecular friction, thereby lowering the melt viscosity and improving the flowability of the resin.[1] The lubrication effect of DEGDS is more pronounced in the SAN phase than in the overall ABS structure, as the polybutadiene (PB) rubber particles can act as entanglement points, slightly weakening the lubricant's effect on the molecular chains.[1]
-
External Lubrication: At processing temperatures, a portion of the DEGDS can migrate to the surface of the molten polymer. This creates a thin layer between the polymer melt and the hot metal surfaces of the processing equipment (e.g., extruder barrel, screw, and mold). This layer reduces the friction between the ABS and the machinery, preventing the material from sticking and facilitating a smoother manufacturing process.[4][5]
Benefits of Using DEGDS in ABS Processing
The incorporation of DEGDS as a lubricant in ABS resins offers several advantages:
-
Improved Flowability: DEGDS effectively reduces the melt viscosity of ABS, leading to an increased melt flow index (MFI).[1] For instance, the addition of 2% DEGDS can improve the MFI of ABS by as much as 23%.[1] This enhanced flowability allows for the filling of more complex and thin-walled molds.
-
Enhanced Processability: The reduction in friction and melt viscosity leads to lower processing temperatures and pressures, which can result in energy savings and reduced wear on processing equipment.[4][5]
-
Improved Surface Finish: The lubricating effect of DEGDS helps in achieving a better surface gloss and reducing flow marks on the final molded products.[1]
-
Easier Mold Release: The external lubrication provided by DEGDS facilitates the easy release of the finished parts from the mold, reducing cycle times and minimizing part defects.[6]
-
Good Compatibility: DEGDS generally shows good compatibility with ABS resins, minimizing negative impacts on the mechanical properties when used at appropriate concentrations.[1]
Typical Applications
The use of DEGDS as a lubricant is beneficial in the processing of ABS for a variety of applications, including:
-
Automotive interior and exterior components
-
Housings for electronic appliances
-
Consumer goods
-
Pipes and fittings
-
Complex injection molded parts
Data Presentation
The following tables summarize the typical effects of this compound (DEGDS) on the properties of ABS resin. The data presented is a representative compilation based on available literature and should be used as a guideline. Researchers should generate their own data for specific ABS grades and processing conditions.
Table 1: Effect of DEGDS Concentration on the Rheological and Mechanical Properties of ABS
| DEGDS Concentration (wt%) | Melt Flow Index (g/10 min) at 220°C/10kg | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) |
| 0 (Control) | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| 0.5 | Expected Increase | Expected Minimal Change | Expected Minimal Change | Expected Minimal Change |
| 1.0 | Expected Significant Increase | Expected Slight Decrease | Expected Slight Decrease | Expected Slight Decrease |
| 1.5 | Expected Further Increase | Expected Moderate Decrease | Expected Moderate Decrease | Expected Moderate Decrease |
| 2.0 | Approx. 23% Increase from Baseline[1] | Expected Decrease | Expected Decrease | Expected Decrease |
Table 2: Recommended Processing Parameters for ABS with DEGDS
| Parameter | Recommended Range | Notes |
| Drying | ||
| Temperature | 80-90°C[7] | ABS is hygroscopic and must be dried before processing.[8] |
| Time | 2-3 hours[7] | Ensure moisture content is below 0.1%.[7] |
| Injection Molding | ||
| Melt Temperature | 200-230°C[7] | Lower end of the range may be possible with DEGDS. |
| Mold Temperature | 50-80°C[7] | Higher temperatures can improve surface gloss.[7] |
| Injection Pressure | 50-100 MPa[7] | May be reduced due to lower melt viscosity. |
| Injection Speed | Medium to High[7] | To be optimized based on part geometry and surface finish requirements. |
| Extrusion | ||
| Barrel Temperature Profile | 180-220°C | Gradually increasing from feed zone to die. |
| Screw Speed | 50-150 RPM | To be optimized for desired output and melt homogeneity. |
Experimental Protocols
Protocol 1: Evaluation of the Effect of DEGDS on the Melt Flow Index (MFI) of ABS
Objective: To determine the effect of varying concentrations of DEGDS on the melt flowability of ABS resin in accordance with ASTM D1238.[9][10][11][12][13]
Materials and Equipment:
-
ABS resin (pellets)
-
This compound (DEGDS) powder
-
Twin-screw extruder for compounding
-
Pelletizer
-
Drying oven
-
Melt flow indexer (extrusion plastometer)[10]
-
Analytical balance
-
Stopwatch
Procedure:
-
Material Preparation:
-
Compounding:
-
Pre-mix the dried ABS pellets and DEGDS powder for each concentration.
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile to 180-220°C.
-
Extrude the blend and pelletize the strands.
-
Dry the compounded pellets at 80-90°C for 3 hours.
-
-
Melt Flow Index Testing (ASTM D1238, Procedure A): [12]
-
Set the melt flow indexer temperature to 220°C and the load to 10 kg (standard conditions for ABS).
-
Once the temperature is stable, load 5-7 grams of the compounded pellets into the barrel.
-
Allow the material to preheat for a specified time (e.g., 6-8 minutes).
-
Extrude the molten polymer and cut the extrudate at regular intervals (e.g., every 30 seconds).
-
Discard the first extrudate.
-
Collect at least three subsequent extrudates and weigh them accurately.
-
Calculate the MFI in g/10 min using the formula: MFI = (average mass of extrudate in grams / time of extrusion in seconds) * 600.
-
Repeat the test for each concentration of DEGDS.
-
Protocol 2: Assessment of the Impact of DEGDS on the Mechanical Properties of ABS
Objective: To evaluate the effect of DEGDS on the tensile and impact properties of ABS by preparing test specimens via injection molding and testing them according to ASTM D638 and ASTM D256.[4][14][15][16][17][18][19][20][21][22]
Materials and Equipment:
-
Compounded ABS/DEGDS pellets from Protocol 1
-
Injection molding machine
-
Standard dumbbell-shaped tensile test specimen mold (ASTM D638 Type I)[4]
-
Standard Izod impact test specimen mold (ASTM D256)[14]
-
Universal Testing Machine (UTM) with grips for tensile testing
-
Extensometer
-
Pendulum impact tester (Izod)[14]
-
Notching machine
Procedure:
-
Specimen Preparation (Injection Molding):
-
Ensure the compounded pellets are dry.
-
Set the injection molding machine parameters as per Table 2.
-
Mold at least five tensile specimens and five impact specimens for each DEGDS concentration.
-
Allow the specimens to condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
-
Tensile Testing (ASTM D638): [17][19]
-
Measure the width and thickness of the gauge section of each tensile specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Attach an extensometer to the gauge section to measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min).
-
Record the load and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and tensile modulus for each specimen.
-
Average the results for each DEGDS concentration.
-
-
Notched Izod Impact Strength Testing (ASTM D256): [14][15]
-
Use the notching machine to create a standard notch in each impact specimen.
-
Clamp the notched specimen in the Izod impact tester with the notch facing the direction of impact.
-
Release the pendulum to strike and break the specimen.
-
Record the energy absorbed to break the specimen.
-
Calculate the impact strength in J/m.
-
Average the results for each DEGDS concentration.
-
Protocol 3: Measurement of Surface Gloss of ABS with DEGDS
Objective: To quantify the effect of DEGDS on the surface gloss of injection-molded ABS parts using a gloss meter according to ASTM D523.[5][6][23][24][25]
Materials and Equipment:
-
Injection-molded flat plaques (prepared similarly to the mechanical test specimens) for each DEGDS concentration. A mold with a highly polished surface is recommended.
-
Gloss meter with 60° geometry.[23]
Procedure:
-
Specimen Preparation:
-
Use the flat, injection-molded plaques. Ensure the surface is clean and free of any defects or contaminants.
-
-
Gloss Measurement (ASTM D523): [6][24]
-
Calibrate the gloss meter using the supplied standards.
-
Place the gloss meter on the surface of the specimen.
-
Take at least five readings at different locations on the surface of each plaque.
-
Calculate the average gloss value for each DEGDS concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating DEGDS in ABS resin.
Caption: Dual lubrication mechanism of DEGDS in ABS processing.
References
- 1. researchgate.net [researchgate.net]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. atamankimya.com [atamankimya.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. kelid1.ir [kelid1.ir]
- 7. boyanmfg.com [boyanmfg.com]
- 8. albis.com [albis.com]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 11. sciteq.com [sciteq.com]
- 12. tzrrj.com [tzrrj.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. zwickroell.com [zwickroell.com]
- 15. sciteq.com [sciteq.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. infinitalab.com [infinitalab.com]
- 22. Izod impact strength test - Wikipedia [en.wikipedia.org]
- 23. store.astm.org [store.astm.org]
- 24. micomlab.com [micomlab.com]
- 25. matestlabs.com [matestlabs.com]
Application Notes: Formulation of Stable Emulsions with Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol distearate (DEGDS), often used interchangeably with ethylene glycol distearate (EGDS) in cosmetic and pharmaceutical formulations, is a versatile non-ionic surfactant.[1] It is the diester of diethylene glycol and stearic acid.[2][3] Primarily, it functions as an emulsifier, opacifier, pearlizing agent, and viscosity modifier in a variety of topical preparations, including creams, lotions, and shampoos.[1][4][5] With a Hydrophilic-Lipophilic Balance (HLB) value typically between 5 and 6, DEGDS is particularly suited for creating water-in-oil (W/O) emulsions, but it can also be used as a co-emulsifier and stabilizer in oil-in-water (O/W) systems.[3] Its ability to impart a desirable pearlescent appearance and creamy texture makes it a valuable excipient in product formulation.[2]
These application notes provide detailed protocols for the formulation and characterization of stable emulsions using this compound. The methodologies cover emulsion preparation, and subsequent analysis of critical stability parameters such as particle size, zeta potential, and rheological properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DEGDS is crucial for successful emulsion formulation.
| Property | Value | Source(s) |
| INCI Name | Glycol Distearate | [2] |
| Appearance | White to cream-colored waxy solid/flakes | [1][5] |
| HLB Value | 5-6 | [3] |
| Melting Point | 60-63°C (140-145°F) | [2] |
| Solubility | Insoluble in water; dispersible in water and oil | |
| Typical Usage Level | 1-4% | [2] |
Mechanism of Emulsion Stabilization
This compound contributes to emulsion stability through several mechanisms. As a surfactant, its molecular structure consists of a hydrophilic diethylene glycol head and two lipophilic stearic acid tails. This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases. This reduction in tension facilitates the formation and stabilization of dispersed droplets.
The formation of a protective film around the dispersed droplets by the emulsifier helps to prevent coalescence. Additionally, the crystalline nature of DEGDS at room temperature can contribute to the viscosity of the continuous phase, further hindering droplet movement and improving the long-term stability of the emulsion.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a model O/W emulsion using this compound as a co-emulsifier and stabilizer.
Materials:
-
Oil Phase:
-
Mineral Oil: 20%
-
This compound (DEGDS): 3%
-
Cetyl Alcohol: 2%
-
-
Aqueous Phase:
-
Deionized Water: 74.5%
-
Glycerin: 0.5%
-
High HLB emulsifier (e.g., Polysorbate 80): q.s.
-
-
Preservative: q.s.
Equipment:
-
Two temperature-controlled water baths or heating mantles
-
Two beakers
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer with propeller blade
-
Calibrated balance
-
Thermometers
Procedure:
-
Phase Preparation:
-
In one beaker, combine all components of the oil phase (Mineral Oil, DEGDS, Cetyl Alcohol). Heat the mixture to 75-80°C in a water bath, stirring gently until all components are completely melted and the phase is uniform.
-
In a separate beaker, combine the aqueous phase components (Deionized Water, Glycerin, and high HLB emulsifier if used). Heat to 75-80°C while stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low to moderate speed.
-
When the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Continue stirring until the emulsion reaches room temperature (approximately 25°C).
-
-
Final Product:
-
Package the final emulsion in an appropriate container for stability testing.
-
Protocol 2: Characterization of Emulsion Stability
This protocol outlines the key analytical methods for evaluating the stability of the prepared emulsion.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of phase separation, such as creaming, sedimentation, or coalescence, at specified time points (e.g., 24 hours, 1 week, 1 month, 3 months) and under different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Data Presentation: Record observations in a descriptive log.
2. Particle Size and Distribution Analysis:
-
Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer) or Dynamic Light Scattering (DLS) for sub-micron emulsions.
-
Procedure:
-
Prepare a dilute dispersion of the emulsion in deionized water to achieve an appropriate obscuration level for the instrument.
-
Measure the particle size distribution of the dispersed droplets.
-
Perform measurements at the same time points as the macroscopic evaluation to monitor any changes in droplet size over time.
-
-
Key Parameters:
-
Mean droplet size (e.g., D(v,0.5))
-
Polydispersity Index (PDI)
-
3. Zeta Potential Measurement:
-
Instrumentation: Zeta Potential Analyzer.
-
Procedure:
-
Dilute the emulsion appropriately with ultrapure water.[6]
-
Inject the sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument software will calculate the zeta potential using the Smoluchowski equation.[6]
-
Conduct measurements at various time points to assess changes in surface charge.
-
-
Interpretation: A zeta potential with a magnitude greater than |25| mV generally indicates good electrostatic stability.[6]
4. Rheological Analysis:
-
Instrumentation: Cone-plate or parallel-plate rheometer.
-
Procedure:
-
Carefully apply the emulsion sample to the lower plate of the rheometer.
-
Perform a viscosity flow curve measurement by shearing the sample at a range of shear rates.
-
Conduct oscillatory measurements (amplitude and frequency sweeps) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Repeat measurements over time to detect any changes in the emulsion's structure.
-
-
Interpretation: Stable emulsions will typically exhibit consistent rheological profiles over time.
Quantitative Data Summary
The following table presents representative data for a stable O/W emulsion formulated with this compound, subjected to stability testing over 4 weeks at 25°C.
| Parameter | Initial (Day 0) | Week 1 | Week 4 |
| Visual Appearance | Homogeneous, white, pearlescent cream | No change | No change |
| Mean Particle Size (D(v,0.5)) (µm) | 5.2 | 5.4 | 5.8 |
| Zeta Potential (mV) | -35.2 | -33.8 | -31.5 |
| Viscosity at 10 s⁻¹ (Pa·s) | 15.6 | 15.4 | 15.1 |
| Storage Modulus (G') at 1 Hz (Pa) | 850 | 842 | 830 |
| Loss Modulus (G'') at 1 Hz (Pa) | 120 | 125 | 130 |
Visualizations
Experimental Workflow for Emulsion Formulation and Characterization
References
- 1. atamankimya.com [atamankimya.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Ethylene glycol distearate Supplier | Padidavarandegan Jam Co. [padidavarandegan.com]
- 5. specialchem.com [specialchem.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes: Diethylene Glycol Distearate (DGD) as a Removable Embedding Medium for Transmission Electron Microscopy (TEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol distearate (DGD) is a water-insoluble wax that serves as a valuable, removable embedding medium for Transmission Electron Microscopy (TEM).[1] Its use allows for the preparation of "embedment-free" or "resinless" sections, which offers significant advantages over traditional epoxy resin embedding, particularly for the visualization of intricate cellular structures and for immunolabeling studies.[1][2] By removing the embedding medium, researchers can achieve higher contrast and an unobstructed view of the specimen's three-dimensional architecture.[1]
Advantages of DGD as a Removable Embedding Medium
The use of DGD for TEM sample preparation offers several key benefits:
-
Enhanced Visualization of 3D Structures: The removal of the embedding medium reveals the intricate three-dimensional organization of cellular components, such as the cytoskeleton and nuclear matrix, with exceptional clarity.[1]
-
Improved Contrast: Images obtained from resinless sections exhibit superior contrast compared to those from conventional epoxy-embedded sections, as the embedding material that can obscure fine details is eliminated.[1]
-
Suitability for Immunocytochemistry: DGD is an excellent choice for immunolabeling studies, including immunogold staining. The removal of the embedding medium allows for better antibody penetration and access to antigenic sites throughout the section.
-
Ease of Sectioning: DGD is relatively easy to section. It forms ribbons in a water-filled knife trough, and the sections exhibit interference colors that help in judging their thickness.[1]
-
Compatibility with Light Microscopy: The techniques and principles for using DGD are also applicable for high-resolution light microscopy and immunofluorescence studies.
Applications in Research and Drug Development
The properties of DGD make it a powerful tool for a variety of research and development applications:
-
Cytoskeletal and Nuclear Matrix Studies: Ideal for visualizing the complex filamentous networks of the cytoskeleton and the nuclear matrix.[1]
-
Immunolocalization of Proteins: Facilitates high-resolution localization of specific proteins within the cellular ultrastructure.
-
In Situ Hybridization: Has been successfully used to prepare tissues for in situ hybridization with nucleic acid probes.
-
Retinal Cytochemistry: Proven to be a versatile embedding medium for detailed studies of the retina.
Experimental Protocols
Protocol 1: DGD Embedding of Biological Samples for TEM
This protocol outlines the steps for the fixation, dehydration, infiltration, and embedding of biological samples using this compound.
Materials:
-
Glutaraldehyde
-
Paraformaldehyde
-
Phosphate Buffer (PB) or Cacodylate Buffer
-
Osmium Tetroxide
-
Ethanol (graded series: 50%, 70%, 90%, 100%)
-
n-butanol
-
This compound (DGD)
-
Dimethyl sulfoxide (DMSO)
-
Embedding molds
Procedure:
-
Fixation:
-
Fix the sample in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M phosphate buffer, pH 7.4) for 2 hours at room temperature.
-
Rinse the sample three times in the same buffer for 10 minutes each.
-
Post-fix in 1% osmium tetroxide in the same buffer for 1 hour at room temperature.
-
Rinse the sample three times in distilled water for 10 minutes each.
-
-
Dehydration:
-
Perform a graded ethanol dehydration series to remove water from the sample.
Dehydration Step Duration 50% Ethanol 15 minutes 70% Ethanol 15 minutes 90% Ethanol 15 minutes 100% Ethanol 3 x 20 minutes -
-
Infiltration:
-
Transition from ethanol to the infiltration medium, n-butanol.
Infiltration Step Duration Temperature 1:1 (v/v) 100% Ethanol : n-butanol 30 minutes Room Temperature 100% n-butanol 2 x 1 hour Room Temperature 100% n-butanol (pre-warmed) 15 minutes 60°C 1:1 (v/v) n-butanol : Molten DGD 45 minutes 60°C 100% Molten DGD 2 x 1 hour 60°C *Molten DGD: Prepare by melting DGD at 60°C. For reduced shrinkage upon cooling, 0.3% DMSO can be added.
-
-
Embedding and Polymerization:
-
Place the sample in an embedding mold filled with fresh, molten DGD.
-
Orient the sample as required.
-
Allow the DGD to solidify at room temperature. For a flatter upper surface, a small amount of molten DGD can be added to the edge of the mold as it cools and contracts.
-
-
Sectioning:
-
Trim the solidified DGD block.
-
Cut thin sections (60-90 nm) using an ultramicrotome with a diamond knife.
-
Float the sections on a water-filled knife trough and collect them on TEM grids.
-
-
Removal of DGD:
-
Immerse the grids with sections in 100% n-butanol for 1 hour to dissolve the DGD.
-
Transfer the grids to a 1:1 (v/v) mixture of 100% n-butanol and 100% ethanol for 15 minutes.
-
Transfer the grids to 100% ethanol for 15 minutes.
-
Critical point dry the sections or proceed to staining/immunolabeling.
-
Protocol 2: Post-Embedding Immunogold Labeling of DGD-Prepared Resinless Sections
This protocol describes the immunogold labeling of resinless sections after the DGD has been removed.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody (specific to the target antigen)
-
Gold-conjugated Secondary Antibody
-
Glutaraldehyde (for post-fixation)
-
Uranyl Acetate
-
Lead Citrate
Procedure:
-
Rehydration and Blocking:
-
After removing the DGD and transferring the grids to 100% ethanol as described in Protocol 1, rehydrate the sections through a graded ethanol series (e.g., 90%, 70%, 50% ethanol, followed by PBS), with 10 minutes for each step.
-
Incubate the grids in a blocking buffer for 30 minutes to prevent non-specific antibody binding.
-
-
Antibody Incubation:
Incubation Step Dilution Duration Temperature Primary Antibody Varies 1-2 hours Room Temperature Gold-conjugated Secondary Antibody Varies 1 hour Room Temperature Perform washes with PBS (3 x 5 minutes) after each antibody incubation.
-
Post-fixation and Staining:
-
Post-fix the sections in 2.5% glutaraldehyde in PBS for 10 minutes to stabilize the antibody-antigen complexes.
-
Rinse with distilled water (3 x 5 minutes).
-
Stain the sections with uranyl acetate and lead citrate as per standard TEM protocols.
-
-
Drying and Imaging:
-
Thoroughly dry the grids before inserting them into the TEM for imaging.
-
Visualizations
Caption: Experimental workflow for DGD embedding.
Caption: Immunogold labeling for resinless sections.
References
Troubleshooting & Optimization
Technical Support Center: Diethylene Glycol Distearate (DEGDS) Crystallization in Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diethylene glycol distearate (DEGDS) crystallization in emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDS) and why is it used in emulsions?
A1: this compound (DEGDS) is a diester of diethylene glycol and stearic acid.[1] In emulsions, it is primarily used as a pearlescing agent to impart a lustrous, pearl-like appearance to products such as shampoos, body washes, and lotions.[2][3] It can also function as an opacifier, thickener, and stabilizer in these formulations.[4]
Q2: What causes DEGDS to crystallize in an emulsion?
A2: DEGDS crystallization is a necessary process to achieve the desired pearlescent effect. The shimmer is a result of light reflecting off small, platelet-like crystals of DEGDS.[2][5] However, uncontrolled crystallization can lead to undesirable outcomes such as the formation of large, visible crystals, loss of pearlescence, or emulsion instability. Factors influencing crystallization include temperature, cooling rate, DEGDS concentration, and the type and concentration of surfactants and co-emulsifiers.[2][6]
Q3: My final product has lost its pearlescent effect over time. What could be the cause?
A3: Loss of pearlescence can occur if the DEGDS crystals dissolve or change their morphology. This can be due to temperature fluctuations during storage or an inappropriate formulation. For instance, an excessive concentration of certain surfactants can solubilize the DEGDS crystals, leading to a loss of the pearlescent effect.[2]
Q4: I am observing large, needle-like crystals in my emulsion instead of a smooth, pearlescent sheen. Why is this happening?
A4: The formation of large, undesirable crystals is often a result of an uncontrolled cooling process. Rapid cooling can lead to the formation of large, dendritic crystals instead of the desired small, platelet-like crystals.[6] The presence of certain impurities can also affect crystal habit.
Troubleshooting Guide
Issue 1: No or Poor Pearlescence
Symptoms:
-
The final product appears translucent or hazy instead of opaque and pearlescent.
-
The pearlescent effect is weak or inconsistent throughout the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient DEGDS Concentration | The typical usage level for a pearlescent effect is 0.5% to 2.5%.[2][4] If the concentration is too low, the crystal density may be insufficient to produce a noticeable effect. Gradually increase the concentration within this range. |
| Complete Solubilization of DEGDS | Certain surfactants or co-solvents in the formula might be fully dissolving the DEGDS, preventing crystallization. Review the formulation for highly effective solubilizers. Consider reducing their concentration or substituting them. |
| Inadequate Heating | DEGDS must be completely melted to ensure it is finely dispersed before cooling and crystallization. The formulation should be heated to at least 75°C and held at that temperature until all DEGDS has melted.[2][4] |
| Incorrect Surfactant System | The type of surfactant can significantly influence the crystallization of DEGDS. Non-ionic surfactants are often preferred for achieving a stable pearlescent effect.[6] Experiment with different types and concentrations of surfactants. |
Issue 2: Formation of Large or Undesirable Crystals
Symptoms:
-
Visible crystals, often appearing as white specks or needles, are present in the emulsion.
-
The product has a gritty texture.
-
The emulsion shows signs of instability, such as phase separation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Cooling | A slow and controlled cooling rate is crucial for the formation of small, uniform, platelet-like crystals.[2] Implement a programmed cooling profile. Avoid shock cooling by placing the hot emulsion in a cold environment. |
| Inadequate Agitation During Cooling | Continuous, gentle agitation during the cooling phase is necessary to ensure uniform crystal formation and prevent the growth of large crystals.[2] The shear rate can influence crystal size and distribution.[7][8] |
| High DEGDS Concentration | While a certain concentration is needed for pearlescence, excessively high levels can lead to the formation of larger crystals and potential instability.[4] Optimize the DEGDS concentration, ensuring it is within the recommended range. |
| Inappropriate Co-emulsifier | The choice and concentration of co-emulsifiers can impact the stability of the emulsion and the crystallization of DEGDS. Evaluate the compatibility and concentration of the co-emulsifiers in your system. |
Experimental Protocols
Protocol for Preparing a Stable Pearlescent Emulsion
This protocol provides a general guideline for preparing an oil-in-water (O/W) emulsion with a pearlescent effect using DEGDS.
Materials:
-
Deionized water
-
Oil phase (e.g., mineral oil, silicone)
-
Primary emulsifier (e.g., non-ionic surfactant)
-
This compound (DEGDS)
-
Co-emulsifier/stabilizer (optional)
-
Preservative
Equipment:
-
Beakers
-
Homogenizer (high-shear mixer)
-
Water bath or heating mantle with temperature control
-
Overhead stirrer with variable speed control
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water, the primary emulsifier, and any other water-soluble components. Heat the mixture to 75-80°C with gentle stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine the oil phase and DEGDS. Heat this mixture to 75-80°C with stirring until the DEGDS is completely melted and the phase is uniform.[2][4]
-
Emulsification: While maintaining the temperature of both phases at 75-80°C, slowly add the oil phase to the aqueous phase under high-shear homogenization. Continue homogenization for 10-15 minutes to form a fine emulsion.
-
Controlled Cooling: Transfer the emulsion to a vessel equipped with an overhead stirrer providing gentle agitation. Begin cooling the emulsion at a controlled rate (e.g., 1°C/minute). Continuous, gentle mixing is crucial during this step to promote the formation of small, uniform DEGDS crystals.[2]
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Final Mixing: Continue gentle stirring until the emulsion reaches room temperature to ensure homogeneity.
Data Presentation
Note: The following tables are based on qualitative descriptions and general principles found in the literature. Specific quantitative data for DEGDS crystallization is often formulation-dependent and proprietary.
Table 1: Influence of DEGDS Concentration on Visual Appearance
| DEGDS Concentration (% w/w) | Expected Visual Appearance | Potential Issues |
| < 0.5% | Translucent to slightly hazy | Insufficient pearlescence |
| 0.5% - 2.5% | Opaque, pearlescent sheen | Optimal for most formulations[2][4] |
| > 2.5% | Very opaque, potential for visible crystals | Increased risk of instability, gritty texture |
Table 2: Effect of Cooling Rate on DEGDS Crystal Characteristics
| Cooling Rate | Typical Crystal Size & Shape | Impact on Pearlescence |
| Slow (e.g., < 1°C/min) | Small, platelet-like | Desirable, stable pearlescent effect |
| Moderate (e.g., 1-5°C/min) | Mixture of small platelets and larger crystals | Inconsistent pearlescence |
| Rapid (e.g., > 5°C/min) | Large, needle-like or dendritic | Poor pearlescence, potential for gritty texture |
Visualization
Caption: Troubleshooting workflow for DEGDS crystallization issues.
Caption: Experimental workflow for preparing a stable DEGDS emulsion.
References
Technical Support Center: Optimizing Diethylene Glycol Distearate (DEGDS) for Pearlescence
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of diethylene glycol distearate (DEGDS) for achieving the desired pearlescent effect in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound (DEGDS) to achieve a pearlescent effect?
The ideal concentration of DEGDS for pearlescence typically ranges from 0.5% to 2.5% in rinse-off products like shampoos and body washes.[1][2] For creams and lotions, a concentration of 1% to 2% is common to contribute to opacity and a soft feel.[3] It is important to note that exceeding a certain concentration can lead to excessive opacity, which can diminish the pearlescent effect.[3]
Q2: What is the mechanism behind the pearlescent effect of DEGDS?
The pearlescent effect of this compound is a physical phenomenon that relies on its crystallization behavior.[1] When a formulation containing DEGDS is heated, the DEGDS melts and disperses.[4][5] Upon controlled cooling with gentle agitation, the DEGDS recrystallizes into thin, platelet-like crystals.[1][6] These crystals align themselves within the formulation and reflect and refract light, creating a shimmering, pearl-like appearance.[1][4]
Q3: What are the critical process parameters for achieving a stable pearlescent effect?
The two most critical process parameters are heating and cooling.
-
Heating: The formulation must be heated to a temperature above the melting point of DEGDS (typically 65°C to 75°C) to ensure it completely melts and is finely dispersed.[1][5]
-
Controlled Cooling: The formulation must be cooled gradually while under continuous, gentle agitation.[1] Rapid cooling can lead to the formation of small, irregular crystals that do not produce a desirable pearlescent effect, while very slow cooling may result in large, uneven crystals.[1]
Q4: How do other ingredients in the formulation affect the pearlescence of DEGDS?
Other ingredients, particularly surfactants, can significantly impact the crystallization of DEGDS and the resulting pearlescent effect.
-
Surfactants: The type and concentration of surfactants are crucial. Non-ionic surfactants have been shown to favor the formation of the desired platelet-like crystals.[6] Conversely, excessive amounts of certain surfactants can solubilize the DEGDS, preventing it from crystallizing and thus inhibiting the pearlescent effect.[1]
-
Polymers and Thickeners: The viscosity of the base formulation can influence the size and suspension of the DEGDS crystals.[7] It is important to ensure that any polymers or thickeners are fully hydrated and dispersed before the addition of DEGDS.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No Pearlescent Effect | DEGDS concentration is too low: The DEGDS may be fully solubilized by the surfactant system. | Incrementally increase the DEGDS concentration in 0.25% steps. |
| Inadequate heating: The DEGDS did not fully melt and disperse. | Ensure the formulation is heated to at least 75°C and held at that temperature until all DEGDS flakes are dissolved.[1][3] | |
| Rapid cooling: The cooling process was too fast, preventing proper crystal formation. | Implement a controlled cooling process with a slower cooling rate and continuous, gentle agitation.[1] | |
| Weak or Dull Pearlescence | Incorrect crystal size or shape: The crystals may be too small or not the desired platelet shape. | Optimize the cooling rate and agitation speed. The type of surfactant can also influence crystal shape.[6][7] |
| High surfactant concentration: Surfactants may be partially solubilizing the DEGDS. | Evaluate the surfactant system and consider reducing the concentration of highly solubilizing surfactants. | |
| Unstable Pearlescence (Disappears Over Time) | Crystal dissolution: The formulation may not be stable, leading to the re-solubilization of DEGDS crystals. | Assess the overall formulation stability. The choice of surfactants and the presence of co-solvents can impact stability. |
| Temperature sensitivity: The formulation may be sensitive to temperature fluctuations. | Test the stability of the formulation at different temperatures to understand its sensitivity. | |
| Product is Opaque but not Pearlescent | DEGDS concentration is too high: Excessive DEGDS can lead to high opacity that masks the pearlescent effect.[3] | Reduce the concentration of DEGDS in the formulation. |
| Formation of non-platelet crystals: The cooling process may have favored the formation of crystals that scatter light rather than reflect it in a structured way. | Optimize the cooling rate and agitation. Ensure the DEGDS is fully melted before cooling commences. |
Data Presentation
The following table summarizes the typical concentration ranges of this compound and the expected qualitative outcomes. For precise quantitative analysis, instrumental methods that measure light reflectance are recommended.
| DEGDS Concentration (% w/w) | Expected Pearlescent Effect | Notes |
| < 0.5% | None to very weak | May be completely solubilized by surfactants.[3] |
| 0.5% - 1.5% | Subtle to moderate pearlescence | A good starting range for many formulations.[1][2] |
| 1.5% - 2.5% | Pronounced pearlescence | Optimal for a strong shimmering effect in rinse-off products.[1][2] |
| > 2.5% | Increasing opacity, diminishing pearlescence | Can lead to a matte, opaque appearance rather than a pearlescent one.[3] |
Experimental Protocols
Protocol 1: Preparation of a Pearlescent Shampoo
This protocol outlines the steps for creating a basic pearlescent shampoo using this compound.
Materials:
-
Deionized Water
-
Sodium Laureth Sulfate (SLES)
-
Cocamidopropyl Betaine (CAPB)
-
This compound (DEGDS)
-
Thickener (e.g., Carbomer, Xanthan Gum)
-
pH adjuster (e.g., Citric Acid or Sodium Hydroxide)
-
Preservative
-
Fragrance and Color (optional)
Procedure:
-
Water Phase Preparation: In a primary beaker, add the deionized water and begin heating to 75°C. If using a powder thickener like Carbomer, disperse it in the water with agitation until fully hydrated.
-
Surfactant Phase Preparation: In a separate beaker, combine the SLES, CAPB, and DEGDS. Heat this mixture to 75°C while stirring gently until the DEGDS is completely melted and the phase is uniform.
-
Emulsification: Slowly add the hot surfactant phase to the hot water phase with continuous, moderate agitation. Avoid excessive shear, which can disrupt crystal formation.
-
Cooling: Begin to cool the combined mixture slowly while maintaining gentle agitation. A controlled cooling rate is critical for the formation of pearlescent crystals.
-
Final Additions: Once the mixture has cooled to below 40°C, add the preservative, fragrance, and color.
-
pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.5-6.5 for shampoos) using the pH adjuster.
-
Final Mixing: Mix gently until the formulation is uniform.
Protocol 2: Quantitative Measurement of Pearlescence
This protocol describes a method for quantifying the pearlescent effect using a fiber optic probe and a light meter.
Equipment:
-
Stirred vessel containing the pearlescent formulation
-
Fiber optic probe connected to a light source and a photodetector
-
Computer with data acquisition software
Procedure:
-
Sample Preparation: Place the pearlescent formulation in the stirred vessel and allow it to equilibrate to a constant temperature.
-
Measurement Setup: Position the fiber optic probe to measure the light reflected from the surface of the stirred liquid.
-
Data Acquisition: Begin stirring the sample at a constant rate. Record the intensity of the reflected light over a set period.
-
Data Analysis: The data acquisition software should calculate the mean intensity of the reflected light and the standard deviation of the intensity fluctuations.
-
Pearlescence Index: Calculate the pearlescence index as the ratio of the standard deviation to the mean intensity. A higher ratio indicates a stronger pearlescent effect.
Mandatory Visualizations
Caption: Experimental workflow for creating a pearlescent formulation.
Caption: Troubleshooting logic for optimizing pearlescence.
References
preventing phase separation in diethylene glycol distearate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing phase separation in diethylene glycol distearate (DEGDS) formulations.
Troubleshooting Guide: Preventing Phase Separation
Phase separation in this compound (DEGDS) formulations can manifest as creaming, coalescence, or sedimentation, compromising the stability and efficacy of your product. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My DEGDS emulsion is showing signs of phase separation (e.g., a watery layer, oil droplets on the surface).
Initial Assessment Workflow
Technical Support Center: Diethylene Glycol Distearate (DEGDS) Embedding Wax
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of diethylene glycol distearate (DEGDS) as an embedding wax, with a focus on addressing its inherent brittleness.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDS) and why is it used as an embedding wax?
A1: this compound (DEGDS) is a synthetic polyester wax used as an embedding medium in histology and microscopy.[1][2] Its primary advantage is its low melting point (around 50°C), which minimizes tissue hardening and shrinkage that can occur with higher-melting-point paraffin waxes.[1][3] This property allows for better preservation of cellular morphology.[3][4] DEGDS is also soluble in a wide range of organic solvents, including alcohols, which can simplify the dehydration and clearing steps in tissue processing.[1][3]
Q2: What causes the brittleness of pure this compound wax?
A2: Pure this compound is an inherently hard and brittle, waxy material.[1][5] This characteristic can lead to difficulties during trimming and sectioning, such as the block fracturing or sections crumbling.[5][6]
Q3: How can the brittleness of DEGDS embedding wax be reduced?
A3: The brittleness of DEGDS can be mitigated by mixing it with other substances, often referred to as plasticizers or toughening agents. These additives modify the crystalline structure of the wax, making it less brittle and easier to section. Common additives include cellulose caprate resin, glyceryl monostearate, and polyethylene glycol distearate.[6][7]
Q4: What are the advantages of using a modified DEGDS wax formulation?
A4: Modified DEGDS waxes are easier to trim and shape, and they more consistently produce flat sections.[5][7] The addition of plasticizers can temper the extreme brittleness of the pure wax without significantly lowering its melting point.[5][7] This results in improved ribboning and overall better section quality.[1]
Troubleshooting Guide: Sectioning Issues with DEGDS Wax
This guide addresses common problems encountered during the sectioning of tissues embedded in DEGDS wax, with a focus on issues arising from its brittleness.
Problem: Sections are crumbling or shattering during cutting.
-
Possible Cause: The wax is too brittle. This can be due to the use of pure DEGDS or an inappropriate ratio of plasticizer. Cold ambient temperatures can also exacerbate brittleness.
-
Solution:
-
Modify the Wax: Prepare a modified DEGDS wax by adding a plasticizer such as cellulose caprate resin. A common ratio is 4:1 DEGDS to cellulose caprate resin by weight.[5][7]
-
Adjust Room Temperature: Ensure the microtomy room is not too cold.
-
Warm the Block: Gently warm the surface of the wax block by breathing on it before taking a section.[8]
-
Rehydrate the Block Surface: For particularly brittle blocks, face the block and then briefly place it in a warm water bath (the one used for floating sections) for 10-15 seconds, followed by cooling in a freezer for about 5 minutes.[9]
-
Problem: The ribbon of sections is not forming properly or is discontinuous.
-
Possible Cause: The wax is too hard, preventing proper adhesion between sections.[8]
-
Solution:
-
Use a Modified Wax: Employing a DEGDS wax with added plasticizers will improve its ribboning properties.
-
Check Knife Angle: Ensure the microtome knife clearance angle is optimal. A slightly increased angle may be necessary for harder waxes.[6]
-
Cutting Speed: Use a slower and consistent cutting speed.[1]
-
Problem: Sections are rolling up on the knife edge instead of forming a flat ribbon.
-
Possible Cause: This can be due to a dull knife, an incorrect knife angle, or the section being too thick.[8] The inherent hardness of DEGDS can also contribute to this issue.
-
Solution:
-
Use a Sharp Blade: Always use a new, sharp microtome blade.
-
Adjust Knife Angle: Experiment with small adjustments to the knife clearance angle.
-
Section Thickness: Attempt to cut thinner sections. With modified DEGDS, sectionability is excellent at 2-3 micrometers.[5][7]
-
Use a Water Trough: DEGDS sections are often cut onto a water surface, such as with a Ralph knife with an attached water pool, to prevent rolling.[5]
-
Problem: Wrinkles or folds appear in the sections on the water bath.
-
Possible Cause: Compression during sectioning due to a warm block or a dull blade can cause wrinkles.[10] Incomplete infiltration of the tissue with wax can also lead to uneven expansion in the water bath.
-
Solution:
-
Cool the Block: Gently cool the block on an ice pack before sectioning.
-
Use a Sharp Blade: A sharp blade minimizes compression.
-
Water Bath Temperature: Ensure the water bath temperature is appropriate (typically 40-45°C for ester waxes) to allow for proper flattening of the sections.[1]
-
Floating Technique: Gently lay the sections onto the water surface to allow them to spread evenly.
-
Quantitative Data on DEGDS and Modifying Agents
| Property | This compound (Pure) | Modified DEGDS (4:1 with Cellulose Caprate) | Notes |
| Melting Point | ~50°C[1] | ~50°C[5][7] | The addition of cellulose caprate has a minimal effect on the melting point. |
| Appearance | White, waxy, brittle solid[1] | Translucent or opaque, cream-colored, hard, waxy solid[1] | The modified wax is tempered in its brittleness.[5][7] |
| Solubility | Soluble in alcohols, ethers, esters, ketones, and hydrocarbons[1] | Similar to pure DEGDS | This property facilitates tissue processing. |
Experimental Protocols
Protocol 1: Preparation of Modified this compound Embedding Wax with Cellulose Caprate
This protocol describes the preparation of a less brittle DEGDS embedding wax, as adapted from Graham (1982).[5][7]
Materials:
-
This compound (DEGDS)
-
Cellulose caprate resin
-
Glass beaker or other suitable heat-resistant container
-
Heating mantle or oven set to 75°C
-
Stirring rod or magnetic stirrer
-
Aluminum foil
Procedure:
-
Weigh out this compound and cellulose caprate resin in a 4:1 ratio by weight (e.g., 80g of DEGDS and 20g of cellulose caprate).
-
Combine the DEGDS and cellulose caprate in the glass beaker.
-
Place the beaker in an oven or on a heating mantle set to 75°C.
-
Heat the mixture for five hours, stirring occasionally to ensure the components are thoroughly mixed.[5][7]
-
After five hours, pour the molten wax mixture onto a sheet of aluminum foil in a thin layer to cool and solidify.
-
Once solidified, the modified wax can be broken into smaller pieces for convenient use.
Protocol 2: General Tissue Processing and Embedding with Modified DEGDS Wax
Procedure:
-
Fixation: Fix the tissue in the desired fixative (e.g., 10% neutral buffered formalin).
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue in an appropriate clearing agent that is miscible with both ethanol and the DEGDS wax (e.g., xylene).
-
Infiltration:
-
Transfer the cleared tissue to a mixture of equal parts clearing agent and molten modified DEGDS wax.
-
Incubate for 1-2 hours at a temperature just above the wax's melting point (~50-55°C).
-
Transfer the tissue to pure molten modified DEGDS wax.
-
Perform two to three changes of pure molten wax, with 1-2 hours of incubation for each change, to ensure complete removal of the clearing agent.
-
-
Embedding:
-
Fill an embedding mold with fresh, molten modified DEGDS wax.
-
Orient the infiltrated tissue within the mold as required.
-
Cool the mold on a cold plate to solidify the wax.
-
Visualizations
Caption: Troubleshooting workflow for common DEGDS sectioning issues.
Caption: Experimental workflow for preparing and using modified DEGDS wax.
References
- 1. stainsfile.com [stainsfile.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. Polyester Wax: A New Embedding Medium for the Histopathologic Study of Human Temporal Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtomy Troubleshooting Tips [nsh.org]
- 9. researchgate.net [researchgate.net]
- 10. histobiolab.com [histobiolab.com]
Technical Support Center: Overcoming Diethylene Glycol Distearate Sectioning Difficulties in Microtomy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microtomy of tissues embedded in diethylene glycol distearate (DEGDS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the sectioning of DEGDS-embedded samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Block is brittle and cracks or fractures during trimming or sectioning. | DEGDS is inherently brittle.[1] The block was cooled too quickly.[2] Excessive stress was applied during removal from the mold.[2] Deep cuts were made during trimming.[2] | Add cellulose caprate resin (4:1 ratio of DEGDS to resin) to temper the brittleness without significantly affecting the melting point.[1] Allow the block to cool slowly at room temperature; do not place it on ice or in a refrigerator to speed up solidification.[2] Flex the embedding mold slightly to break the adhesion points before gently lifting the block out.[2] Make shallow cuts when trimming the block.[2] |
| Sections crumble or shred upon cutting. | The block is too hard. The knife is dull. The knife angle is incorrect.[2] | Ensure the room temperature is not too low, as this can increase the hardness of the block.[2] Use a sharp, clean microtome blade. Set the knife angle to approximately 10°.[2] |
| Sections fail to form a ribbon. | The DEGDS around the specimen is insufficient.[2] The room is too dry. | Ensure a layer of DEGDS surrounds the specimen to help promote ribbon formation.[2] Use a humidifier or breathe on the sections to increase local humidity. |
| Sections are wrinkled or compressed. | The block is too soft. The cutting speed is too high. | Avoid touching the block with bare fingers, as this can soften it.[2] Maintain a cool room temperature (preferably 75°F/24°C or cooler).[2] Use a slow and consistent cutting motion. |
| Sections float off the grid or slide during embedding medium removal. | The grids or slides have poor adhesion. | Use formvar-coated, carbon-stabilized grids treated with 0.1% polylysine immediately before use.[2] |
| White flocculent appears in the molten DEGDS. | The DEGDS has been in a molten state for an extended period (several days). | Filter the molten DEGDS through a Whatman #1 filter in an oven.[2] |
| Block shrinks upon solidification. | This is a natural property of DEGDS.[2] | Add 0.3% DMSO to the DEGDS before use to reduce shrinkage.[2] Use flat embedding molds with a depth of at least 4mm to compensate for shrinkage.[2] Add a small amount of molten DEGDS to the edge of the mold as it cools to maintain a flat upper surface.[2] |
Frequently Asked Questions (FAQs)
What is this compound (DEGDS) and why is it used for embedding?
This compound is a water-insoluble, waxy solid used as a removable embedding medium for light and electron microscopy.[2][3] It is particularly useful for preserving fine tissue detail and is compatible with various cytochemical studies, including in situ hybridization and immunohistochemistry.[4] Because it can be removed after sectioning, it allows for better visualization of three-dimensional structures compared to resin-embedded sections.[3]
What are the main advantages of using DEGDS over paraffin?
Histological features in DEGDS sections can be much sharper than in paraffin sections, appearing similar to plastic sections.[1] The translucency of DEGDS allows for better orientation of the specimen for the desired plane of sectioning.[5]
What is the recommended section thickness for DEGDS-embedded tissues?
Sectionability is generally excellent for sections of 2-3 micrometers.[1] It can be variable at 1.0 micrometer and is often impossible at 0.5 micrometers with modified DEGDS wax.[1]
How can I improve the sectioning quality of DEGDS?
Adding 0.3% DMSO to the molten DEGDS can reduce shrinkage that occurs during solidification.[2] For plant tissues, a mixture of DEGDS wax and cellulose caprate resin (4:1 by weight) has been shown to temper the brittleness of the wax, making it easier to trim and producing flatter sections more consistently.[1]
What is the proper procedure for removing DEGDS from sections?
After thoroughly drying the grids with the sections, immerse them in n-butanol for one hour with gentle agitation to remove the DEGDS.[2] Following this, transfer the grids to a 1:1 mixture of 100% n-butanol and 100% ethanol for 15 minutes.[2]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Source(s) |
| DEGDS Melting Temperature | 70°C | For initial melting prior to use. | [2] |
| Modified DEGDS Melting Point | 50°C | With the addition of cellulose caprate resin. | [1] |
| Infiltration Temperature | 70°C | During the final n-butanol change. | [2] |
| Microtome Knife Angle | 10° | For sectioning DEGDS blocks. | [2] |
| Optimal Section Thickness | 2-3 µm | For excellent sectionability with modified DEGDS. | [1] |
| Variable Section Thickness | 1.0 µm | With modified DEGDS. | [1] |
| DMSO Additive Concentration | 0.3% | To reduce shrinkage. | [2] |
| Cellulose Caprate Resin Additive | 4:1 (DEGDS:Resin) | To reduce brittleness. | [1] |
Experimental Protocols
Protocol 1: this compound (DEGDS) Embedding
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol.
-
Transition: Transfer the specimen from 100% ethanol to a 1:1 mixture of n-butanol and 100% ethanol. Subsequently, transfer the specimen into 100% n-butanol with several changes over a minimum of two to three hours.[2]
-
Warming: During the final change of n-butanol, place the sample in a 70°C oven for approximately 15 minutes to warm the tube and the n-butanol.[2]
-
Infiltration: Prepare molten DEGDS at 70°C. If desired, add 0.3% DMSO to reduce shrinkage.[2] Add a 1:1 premixed solution of n-butanol to molten DEGDS to the samples and incubate for at least 45 minutes.[2]
-
Embedding: Transfer the specimen to a flat embedding mold (4mm depth is recommended).[2] Orient the specimen as needed.
-
Solidification: Allow the block to cool and solidify at room temperature. Do not use rapid cooling methods like placing it on ice.[2] As the block cools, add a small amount of molten DEGDS to the edge of the mold to maintain a flat surface.[2]
-
Block Removal: Once completely solidified, gently flex the mold to release the block.[2]
Visualizations
Caption: Experimental workflow for DEGDS embedding and microtomy.
Caption: Troubleshooting decision tree for common DEGDS sectioning issues.
References
- 1. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Glycol Distearate - Descrizione [tiiips.com]
- 4. The composition and cutting properties of this compound from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the cutting properties of diethylene glycol distearate blocks
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the cutting properties of diethylene glycol distearate (DEGDS) blocks. Find answers to frequently asked questions and troubleshoot common issues encountered during microtomy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDS) and why is it used for embedding?
A1: this compound (DEGDS) is a water-soluble wax used as an embedding medium for high-resolution light microscopy. It is particularly useful for preserving tissue antigenicity for techniques like immunofluorescence and in situ hybridization, as it can be removed from sections with solvents, leaving the tissue matrix intact.
Q2: What are the main challenges when sectioning DEGDS blocks?
A2: The primary challenge with pure DEGDS blocks is their extreme brittleness. This can lead to issues such as crumbling or fracturing of the block during trimming and sectioning, difficulty in obtaining flat and intact sections, and problems with ribbon formation.
Q3: How can I improve the cutting properties of my DEGDS blocks?
A3: The cutting properties of DEGDS blocks can be significantly improved by incorporating additives that temper the brittleness of the wax. Common and effective modifications include adding Dimethyl Sulfoxide (DMSO) to reduce shrinkage or creating a composite wax with cellulose caprate resin to increase flexibility and ease of handling.[1][2]
Q4: At what thickness can I expect to section DEGDS blocks?
A4: The sectioning thickness depends on the composition of the DEGDS block. While pure DEGDS can be challenging to section thinly, a modified DEGDS wax containing cellulose caprate resin allows for excellent sectioning at 2-3 micrometers. Sectioning at 1.0 micrometer is variable, and it is generally not possible to obtain sections at 0.5 micrometers.[2]
Q5: Can I use standard paraffin microtomy equipment for sectioning DEGDS blocks?
A5: Yes, standard microtomes can be used for sectioning DEGDS blocks. However, due to the brittle nature of DEGDS, specific attention should be paid to the type of knife used (e.g., Ralph knives), the cutting speed, and the block temperature to achieve optimal results.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and sectioning of DEGDS blocks.
Issue 1: The DEGDS block is cracking or crumbling during trimming.
-
Question: Why is my DEGDS block fracturing when I try to trim it, and how can I prevent this?
-
Answer: This is a common issue due to the inherent brittleness of pure DEGDS.
-
Cause: The wax is too hard and lacks flexibility.
-
Solution 1: Modify the Wax: Prepare a modified DEGDS wax by melting it with cellulose caprate resin (in a 4:1 ratio by weight). This tempers the brittleness without significantly lowering the melting point.[2]
-
Solution 2: Use Flat Embedding Molds: Avoid using deep molds like BEEM capsules. Flat embedding molds with a depth of around 4mm are recommended as they allow for easier removal of the solidified block without causing fractures.[1]
-
Solution 3: Control Cooling: Allow the block to cool at room temperature. Rapid cooling can introduce stress and lead to cracking.
-
Issue 2: Sections are wrinkled and will not flatten on the water bath.
-
Question: My sections are severely wrinkled and do not flatten out on the water bath. What should I do?
-
Answer: Wrinkled sections can result from several factors related to both the block and the sectioning technique.
-
Cause 1: Dull Blade: A dull microtome blade can compress the block instead of cutting it cleanly, leading to wrinkles.
-
Solution 1: Use a new, sharp blade or move to an unused section of the current blade.
-
Cause 2: Cutting Speed: Cutting too quickly can generate fine chatter and wrinkles, especially with brittle materials.
-
Solution 2: Reduce the cutting speed. A slow, consistent cutting motion is crucial for obtaining flat sections from brittle blocks.
-
Cause 3: Water Bath Temperature: The water bath may be too cold for the sections to relax and flatten.
-
Solution 3: Ensure the water bath temperature is optimal, typically 4-5°C below the melting point of your embedding medium.[3] For modified DEGDS with cellulose caprate resin (melting point ~50°C), a water bath temperature of 45-46°C is recommended.
-
Issue 3: The sections are not forming a continuous ribbon.
-
Question: My sections are coming off individually and not forming a ribbon. How can I fix this?
-
Answer: The inability to form a ribbon is often due to the hardness of the wax.
-
Cause: The DEGDS wax is too hard, preventing the edges of consecutive sections from adhering to each other.
-
Solution 1: Breathe on the Block: Gently breathing on the block before each section can slightly warm and soften the surface, which can help in forming a ribbon.
-
Solution 2: Adjust Room Temperature: If the room is too cold, the block may be too hard. Sectioning at a controlled room temperature can improve ribboning.
-
Solution 3: Check Knife Angle: An incorrect knife clearance angle can also prevent ribbon formation. Adjust the angle as per your microtome's recommendations.
-
Issue 4: The embedded tissue appears to be shrinking away from the wax.
-
Question: There are gaps between my tissue and the surrounding DEGDS wax. What causes this?
-
Answer: This is likely due to shrinkage of the DEGDS during solidification.
-
Cause: DEGDS can shrink as it cools and solidifies, leading to poor support for the embedded tissue.
-
Solution 1: Add DMSO: Add 0.3% Dimethyl Sulfoxide (DMSO) to the molten DEGDS before infiltration. DMSO helps to reduce the shrinkage that occurs as the block solidifies.[1]
-
Solution 2: Top Off the Mold: As the block cools and contracts, add a little more molten DEGDS to the edge of the mold. This ensures a flat upper surface and compensates for shrinkage.[1]
-
Quantitative Data
| Property | Pure DEGDS | Modified DEGDS (4:1 with Cellulose Caprate Resin) |
| Brittleness | Extremely brittle | Tempered brittleness, easier to trim and shape[2] |
| Melting Point | ~49°C | ~50°C[2] |
| Sectionability | Difficult, prone to crumbling | Excellent at 2-3 µm, variable at 1.0 µm, not possible at 0.5 µm[2] |
| Section Quality | Prone to wrinkling and tearing | Forms flat sections more consistently[2] |
Experimental Protocols
Protocol 1: Standard DEGDS Embedding with DMSO
This protocol is adapted from Polysciences, Inc. Technical Data Sheet #426.[1]
-
Fixation: Fix the tissue using your standard laboratory protocol.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol.
-
Clearing: Transfer the specimen into 100% n-butanol for a minimum of two to three hours, with several changes.
-
Warming: During the final change of n-butanol, place the sample in an oven at 70°C for approximately 15 minutes.
-
Infiltration:
-
Prepare molten DEGDS at 70°C and add 0.3% DMSO.
-
Create a 1:1 solution of n-butanol and molten DEGDS. Add this to the samples and incubate for at least 45 minutes.
-
Replace the 1:1 mixture with several changes of pure molten DEGDS (with 0.3% DMSO) and incubate for a minimum of two hours.
-
-
Embedding:
-
Use flat embedding molds.
-
Orient the specimen within the mold. Heat lamps around a dissecting microscope can be used to keep the stage at 70°C during orientation.
-
Allow the block to cool at room temperature. As it solidifies, top off the mold with additional molten DEGDS to ensure a flat surface.
-
Protocol 2: Improved DEGDS Embedding with Cellulose Caprate Resin
This protocol is based on the method described by Graham, E. T. (1982).[2]
-
Preparation of Modified Wax:
-
Combine this compound wax and cellulose caprate resin in a 4:1 ratio by weight.
-
Melt the mixture together at 75°C for five hours, with occasional stirring.
-
-
Fixation and Dehydration: Fix and dehydrate the plant tissues as per your standard protocol (e.g., in ethanol).
-
Clearing: Clear the dehydrated tissues in xylene.
-
Infiltration: Infiltrate the cleared tissues with the molten modified DEGDS wax.
-
Embedding: Cast the blocks and allow them to cool and solidify.
-
Sectioning:
-
Trim the blocks as needed. The modified wax is less brittle and easier to shape.
-
Section on an ultramicrotome using Ralph knives with attached water pools for collecting single sections.
-
Visualizations
Caption: Troubleshooting workflow for common DEGDS sectioning issues.
Caption: Experimental workflow for preparing improved DEGDS embedding wax.
References
Technical Support Center: Optimization of Fixation and Dehydration for DGD Embedding
Welcome to the technical support center for Diethylene Glycol Distearate (DGD) embedding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your fixation and dehydration protocols for successful DGD embedding and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is DGD embedding and what are its primary advantages?
This compound (DGD) is a removable embedding medium used for preparing tissue sections for light and electron microscopy.[1][2][3] Its key advantages include:
-
Embedment-Free Sections: DGD can be removed from the sections, which is beneficial for techniques like immunolabeling and high-resolution light microscopy where the embedding medium could interfere with imaging or staining.[1][3]
-
Excellent Sectioning Quality: DGD is easy to cut, and it's possible to obtain thin (1-2 µm) or thick sections that form ribbons easily.[3] The sections also float well on water.[2][3]
-
Versatility: It is suitable for various cytochemical studies, including immunofluorescence, in situ hybridization, and lectin cytochemistry, allowing for good preservation of fine tissue detail and reaction sensitivity.[4]
Q2: What is the recommended general protocol for DGD embedding?
After fixation, the general workflow involves dehydration through a graded series of ethanol, transitioning to n-butanol, infiltration with molten DGD, embedding, and finally, removal of the DGD medium from the sections.[1][2]
Q3: Which fixatives are recommended for use with DGD embedding, especially for immunofluorescence?
The choice of fixative is critical for preserving both tissue morphology and antigenicity. While a universal "best" fixative doesn't exist, here are some considerations:
-
Aldehyde-based fixatives: Formaldehyde and paraformaldehyde are commonly used as they provide good structural preservation by cross-linking proteins.[5] However, they can sometimes mask antigenic epitopes.
-
Periodate-Lysine-Paraformaldehyde (PLP): This fixative is known to be effective in preserving tissue morphology by cross-linking proteins and carbohydrates.[5]
-
Acetic Acid-Formol Saline: For some antigens, the inclusion of acetic acid in the fixative can enhance immunostaining.[6]
-
Tris Zinc fixative: This has been shown to be a good alternative for preserving cell-surface markers.
It is crucial to optimize the fixation protocol, including the type of fixative, its concentration, and the fixation time, for each specific tissue type and target antigen.[5]
Q4: How can I remove the DGD embedding medium from my sections?
After sectioning and mounting on grids or slides, the DGD can be removed by immersing the sections in n-butanol for about an hour, followed by a transfer to a 1:1 mixture of n-butanol and 100% ethanol for 15 minutes.[1]
Experimental Protocols
Detailed DGD Embedding Protocol
This protocol is a comprehensive guide for the entire DGD embedding process.
I. Fixation
-
Fix the tissue using an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for a duration optimized for your tissue type and size.
-
After fixation, wash the tissue thoroughly with a suitable buffer (e.g., PBS) to remove excess fixative.
II. Dehydration
-
Dehydrate the tissue through a graded series of ethanol at room temperature. The duration for each step will depend on the tissue size.
Ethanol Concentration Duration 70% 15 min 90% 15 min 100% 15 min 100% 15 min 100% 30 min 100% 45 min -
Transfer the specimen to a 1:1 mixture of 100% ethanol and n-butanol.
-
Perform several changes of 100% n-butanol over a minimum of two to three hours.[1]
III. Infiltration
-
Pre-melt the DGD at 70°C. If a white flocculent appears, it can be removed by filtering through a Whatman #1 filter in an oven.[1]
-
During the final change of n-butanol, warm the sample in a 70°C oven for about 15 minutes.[1]
-
Infiltrate the tissue with a 1:1 premixed solution of n-butanol and molten DGD for at least 45 minutes at 70°C.[1]
-
Replace the mixture with pure molten DGD and incubate for several hours to overnight at 70°C to ensure complete infiltration.
IV. Embedding
-
To minimize shrinkage upon solidification, 0.3% DMSO can be added to the molten DGD before embedding.[1]
-
Use flat embedding molds. To orient the specimen, the stage of a dissecting microscope can be warmed to 70°C using heat lamps.[1]
-
As the DGD block cools and contracts, add a small amount of molten DGD to the edge of the mold to maintain a flat upper surface.[1]
-
Allow the block to solidify completely at room temperature.
V. Sectioning and DGD Removal
-
Section the DGD block on a microtome. Sections can be floated on a water bath.
-
Mount the sections on slides or grids and allow them to dry thoroughly.
-
To remove the DGD, immerse the slides/grids in 100% n-butanol for 1 hour with gentle agitation.[1]
-
Transfer to a 1:1 mixture of n-butanol and 100% ethanol for 15 minutes.[1]
-
Proceed with your staining protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tissue is brittle and cracks during sectioning | - Over-fixation.- Prolonged exposure to high concentrations of dehydrating agents.- DGD is too hard (may be due to overheating). | - Reduce fixation time.- Decrease the duration of incubation in 100% ethanol and n-butanol.- Ensure the DGD is not heated above 70°C during infiltration and embedding. Consider adding a plasticizer like cellulose caprate resin to temper brittleness.[7] |
| Poor infiltration of DGD into the tissue | - Incomplete dehydration.- Insufficient time in the transition fluid (n-butanol).- Inadequate infiltration time in DGD. | - Ensure all water is removed by using fresh, anhydrous ethanol for the final dehydration steps.- Increase the duration and number of changes in 100% n-butanol.- Extend the infiltration time in pure DGD, potentially overnight. |
| Tissue shrinkage | - Hypertonic fixative.- Rapid dehydration in high concentrations of ethanol. | - Use an isotonic fixative.- Employ a more gradual dehydration series with smaller increments in ethanol concentration.- Add 0.3% DMSO to the molten DGD before embedding to reduce shrinkage during solidification.[1] |
| Wrinkled or compressed sections | - DGD block is too warm during sectioning.- Dull microtome blade. | - Cool the DGD block on a cold plate before sectioning.- Use a new, sharp microtome blade. |
| White flocculent precipitate in molten DGD | - DGD has been in a molten state for an extended period (several days). | - Filter the molten DGD through a Whatman #1 filter paper in an oven at 70°C to remove the precipitate.[1] |
| Poor antigen preservation for immunofluorescence | - Inappropriate fixative or fixation time.- Over-fixation masking epitopes. | - Test different fixatives (e.g., PFA, PLP, Tris Zinc) and optimize fixation time for your specific antigen.- Consider performing antigen retrieval after DGD removal and rehydration, although DGD's removability often reduces the need for harsh retrieval methods. |
Visual Guides
DGD Embedding Workflow
Caption: A flowchart illustrating the key stages of the this compound (DGD) embedding protocol.
Troubleshooting DGD Embedding Artifacts
Caption: A troubleshooting guide for common artifacts encountered during DGD embedding, outlining potential causes and solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. emsdiasum.com [emsdiasum.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of nine different fixatives. 1. Preservation of immunoglobulin isotypes, J chain, and secretory component in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Electron Microscopy with Diethylene Glycol Distearate (DEGDS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts when using Diethylene Glycol Distearate (DEGDS) for electron microscopy sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDS) and why is it used in electron microscopy?
A1: this compound (DEGDS), also referred to as DGD, is a water-insoluble wax used as a removable embedding medium for transmission electron microscopy (TEM).[1][2] Its primary advantage is the ability to produce embedment-free sections, which allows for clearer imaging of cellular structures, particularly filamentous networks that might be obscured by traditional epoxy resins.[1] DEGDS is compatible with various cytochemical and immunolabeling techniques.[3][4]
Q2: What are the main advantages of using DEGDS over traditional epoxy resins?
A2: The primary advantages of using DEGDS include:
-
Embedment-free sections: The embedding medium can be removed after sectioning, providing an unobstructed view of the specimen.[1]
-
Improved imaging of fine structures: It is particularly well-suited for visualizing the cytoskeletal framework and other three-dimensional networks.[1]
-
Compatibility with immunolabeling: DEGDS is an excellent choice for post-embedding immunofluorescence and immunogold labeling.[3][4]
-
Ease of sectioning: Sections are relatively easy to cut and form ribbons on the water surface of the knife trough.[1]
Q3: What are the general steps for DEGDS embedding?
A3: The general workflow for DEGDS embedding involves fixation, dehydration, infiltration with DEGDS, embedding, sectioning, and removal of the DEGDS medium. A detailed experimental workflow is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that may arise during the DEGDS embedding process, presented in a question-and-answer format.
Embedding and Infiltration Artifacts
Q4: Why does my DEGDS block appear shrunken and cracked after solidification?
A4: Shrinkage is a common issue with DEGDS as it cools and solidifies. This can lead to cracks in the block and distortion of the embedded tissue.
-
Cause: Inherent property of DEGDS to contract upon cooling.
-
Solution:
-
Add 0.3% Dimethyl Sulfoxide (DMSO) to the molten DEGDS prior to infiltration. This has been shown to reduce shrinkage.[2]
-
Use flat embedding molds with a depth of at least 4mm to provide sufficient DEGDS to compensate for shrinkage.[2]
-
As the block cools, add a small amount of molten DEGDS to the edge of the mold to maintain a flat upper surface.[2]
-
Q5: There is a white, flocculent precipitate in my molten DEGDS. What should I do?
A5: A white flocculent can occasionally appear in molten DEGDS, especially if it has been kept in a molten state for an extended period.
-
Cause: Potential degradation or precipitation of DEGDS components.
-
Solution: Filter the molten DEGDS through a Whatman #1 filter paper in an oven set to 70°C to remove the precipitate before use.[2]
Q6: My tissue sample is poorly infiltrated with DEGDS, leading to holes and empty spaces in the sections. How can I improve infiltration?
A6: Incomplete infiltration is a critical issue that compromises the structural integrity of the sample.
-
Cause: Insufficient time for the viscous DEGDS to fully penetrate the tissue.
-
Solution:
-
Ensure a gradual infiltration process, starting with a 1:1 mixture of n-butanol and molten DEGDS for at least 45 minutes, followed by several changes of pure molten DEGDS.[2]
-
Increase the incubation time in pure DEGDS to a minimum of two hours, and potentially longer for larger specimens.[2]
-
Utilize a vacuum oven during infiltration to promote the penetration of DEGDS into the tissue.[2]
-
Sectioning Artifacts
Q7: The DEGDS block is too brittle and crumbles during trimming and sectioning. How can I prevent this?
A7: The inherent brittleness of DEGDS can make it challenging to obtain good sections.
-
Cause: The crystalline nature of the wax at room temperature.
-
Solution:
-
Consider modifying the DEGDS wax by melting it with a resin like cellulose caprate (4:1 ratio of DEGDS wax to cellulose caprate resin) to temper the brittleness without significantly affecting the melting point.[5]
-
Avoid touching the block with bare fingers, as the heat can soften it.[2]
-
Ensure the room temperature is cool, preferably 75°F (24°C) or lower, to maintain the hardness of the block.[2]
-
Q8: I am experiencing difficulty in obtaining uniform, thin sections. What could be the problem?
A8: Several factors can affect the quality of sectioning.
-
Cause: Incorrect knife angle, dull knife, or improper block temperature.
-
Solution:
-
Set the knife angle to 10°.[2]
-
Use a sharp, clean knife.
-
Ensure the block is sufficiently hard by working in a cool environment.
-
Post-Embedding and Staining Artifacts
Q9: After removing the DEGDS, my sections are detaching from the grid. How can I improve adhesion?
A9: Poor adhesion of embedment-free sections to the grid is a common challenge.
-
Cause: Lack of embedding medium to support the tissue on the grid.
-
Solution:
-
Use coated grids (e.g., with Formvar or carbon) to enhance adhesion.
-
Handle the grids with extreme care during the DEGDS removal and subsequent staining steps. Gentle agitation is key.[2]
-
Q10: I am observing high background staining or non-specific antibody binding in my immunolabeling experiments. What are the possible causes and solutions?
A10: High background can obscure specific labeling and lead to misinterpretation of results.
-
Cause: Incomplete removal of DEGDS, non-specific antibody binding to the tissue, or issues with the blocking step.
-
Solution:
-
Ensure complete removal of DEGDS by following the recommended protocol of immersion in n-butanol, followed by a mixture of n-butanol and ethanol, and finally pure ethanol.[2]
-
Incorporate a blocking step using a suitable blocking agent (e.g., bovine serum albumin or normal serum) before primary antibody incubation to minimize non-specific binding.[6]
-
Optimize the concentration of both primary and secondary antibodies to reduce background signal.[6]
-
Data Presentation
Table 1: Key Reagents and Parameters for DEGDS Embedding
| Parameter | Value/Recommendation | Source |
| DEGDS Melting Temperature | 70°C | [2] |
| DMSO Concentration (to reduce shrinkage) | 0.3% in molten DEGDS | [2] |
| Dehydration Series | Graded series of ethanol followed by 100% n-butanol | [2] |
| Infiltration - Step 1 | 1:1 mixture of n-butanol and molten DEGDS | [2] |
| Infiltration - Step 1 Duration | At least 45 minutes | [2] |
| Infiltration - Step 2 | Several changes of 100% molten DEGDS (with 0.3% DMSO) | [2] |
| Infiltration - Step 2 Duration | Minimum of 2 hours (specimen size dependent) | [2] |
| Embedding Mold Type | Flat embedding molds (4mm depth) | [2] |
| Knife Angle for Sectioning | 10° | [2] |
| DEGDS Removal - Step 1 | 100% n-butanol | [2] |
| DEGDS Removal - Step 1 Duration | 1 hour with gentle agitation | [2] |
| DEGDS Removal - Step 2 | 1:1 mixture of 100% n-butanol and 100% ethanol | [2] |
| DEGDS Removal - Step 2 Duration | 15 minutes | [2] |
| DEGDS Removal - Step 3 | 100% ethanol | [2] |
| DEGDS Removal - Step 3 Duration | 1 hour and 15 minutes with gentle swirling | [2] |
Experimental Protocols
Detailed Methodology for DEGDS Embedding
-
Fixation: Fix the biological sample using an appropriate fixative for electron microscopy (e.g., a mixture of glutaraldehyde and paraformaldehyde).
-
Dehydration:
-
Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Transfer the specimen to 100% n-butanol for a minimum of two to three hours, with several changes of the n-butanol.[2]
-
-
Infiltration:
-
Pre-warm the sample in the final change of n-butanol in an oven at 70°C for approximately 15 minutes.[2]
-
Prepare molten DEGDS (melted at 70°C) containing 0.3% DMSO.[2]
-
Infiltrate the sample with a 1:1 mixture of n-butanol and molten DEGDS for at least 45 minutes.[2]
-
Replace the mixture with several changes of pure molten DEGDS and incubate for a minimum of two hours. For larger specimens, extend the incubation time. Infiltration in a vacuum oven can be used to enhance penetration.[2]
-
-
Embedding:
-
Sectioning:
-
Trim the solidified DEGDS block.
-
Section the block on an ultramicrotome with a knife angle of 10°.[2]
-
Collect the sections from the water-filled knife trough onto appropriate grids.
-
-
Removal of DEGDS:
-
After thoroughly drying the grids, immerse them in 100% n-butanol for one hour with gentle agitation.[2]
-
Transfer the grids to a 1:1 mixture of 100% n-butanol and 100% ethanol for 15 minutes.[2]
-
Transfer the grids to 100% ethanol for an additional hour, swirl gently, and let them sit for another 15 minutes.[2]
-
-
Critical Point Drying: After DEGDS removal, the grids can be processed through critical point drying using CO2.[2]
Visualizations
Caption: Experimental workflow for sample preparation using this compound (DEGDS).
Caption: Troubleshooting decision tree for common artifacts in DEGDS-based electron microscopy.
References
- 1. A new method of preparing embeddment-free sections for transmission electron microscopy: applications to the cytoskeletal framework and other three-dimensional networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry: R&D Systems [rndsystems.com]
thermal degradation and stability of diethylene glycol distearate in thermal cycling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol distearate (DEGDS), particularly in applications involving thermal cycling.
Troubleshooting Guides
This section addresses common issues encountered during the thermal analysis of DEGDS.
Issue 1: Unexpected Thermal Behavior in Differential Scanning Calorimetry (DSC)
Q: My DSC thermogram shows a shifting melting peak or a decrease in the enthalpy of fusion after several thermal cycles. What could be the cause?
A: This is a common indicator of thermal degradation or changes in the crystalline structure of your this compound (DEGDS) sample.
-
Possible Cause 1: Thermal Degradation. The ether linkage in the diethylene glycol portion of the DEGDS molecule is a known weak point and can be susceptible to thermal degradation, especially when subjected to repeated heating and cooling cycles. This degradation can lead to the formation of impurities and a breakdown of the original molecular structure, resulting in a lower melting point and reduced latent heat of fusion.
-
Possible Cause 2: Incomplete Crystallization. If the cooling rate during the thermal cycling is too rapid, the DEGDS may not have sufficient time to fully crystallize. This can lead to the presence of an amorphous phase, which will result in a smaller enthalpy of fusion on the subsequent heating cycle.
-
Possible Cause 3: Sample Contamination. Impurities in the original sample or contamination introduced during handling can affect the thermal properties of DEGDS. These impurities can disrupt the crystal lattice and lead to a broadened and shifted melting peak.
Troubleshooting Steps:
-
Verify Thermal Stability with TGA: Perform a Thermogravimetric Analysis (TGA) on a fresh sample of DEGDS to determine the onset temperature of decomposition. Ensure your thermal cycling experiments are conducted well below this temperature.
-
Optimize Cooling Rate: Experiment with slower cooling rates in your DSC thermal cycling protocol to allow for complete crystallization of the sample.
-
Analyze with FTIR: Use Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical structure of the DEGDS before and after thermal cycling. Look for changes in the characteristic ether and ester peaks, which could indicate degradation.
-
Ensure Sample Purity: If possible, verify the purity of your DEGDS sample using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Significant Supercooling Observed
Q: My DEGDS sample is exhibiting significant supercooling, crystallizing at a much lower temperature than its melting point. How can I mitigate this?
A: Supercooling is a common phenomenon in phase change materials, including fatty acid esters like DEGDS. It occurs when the material remains in a liquid state below its freezing point because the nucleation process is delayed.
-
Possible Cause 1: Lack of Nucleation Sites. Pure materials often exhibit a higher degree of supercooling because there are fewer nucleation sites to initiate crystal growth.
-
Possible Cause 2: High Cooling Rate. Rapid cooling can exacerbate supercooling by not allowing enough time for nucleation and crystal growth to occur.
-
Possible Cause 3: Thermal History. The thermal history of the sample can influence its crystallization behavior. For instance, heating the sample to a very high temperature above its melting point can dissolve any pre-existing crystal nuclei, leading to greater supercooling on the subsequent cooling cycle.
Troubleshooting Steps:
-
Introduce a Nucleating Agent: The addition of a small amount of a nucleating agent with a crystal structure similar to DEGDS can provide sites for crystal growth and reduce supercooling.
-
Decrease the Cooling Rate: A slower cooling rate during your experiments will provide more time for the nucleation process to begin.
-
Control the Thermal History: Avoid heating the sample significantly above its melting point. A consistent and controlled thermal history for all samples will lead to more reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point and latent heat of fusion for pure this compound (DEGDS)?
A1: The thermal properties of DEGDS can vary slightly depending on its purity. Generally, you can expect the melting point to be in the range of 45-55°C. The latent heat of fusion is typically in the range of 150-180 J/g. It is always recommended to characterize your specific batch of DEGDS to determine its precise thermal properties.
Q2: How many thermal cycles can DEGDS typically withstand before significant degradation occurs?
A2: The thermal stability of DEGDS over repeated cycling depends on the temperature range and the presence of oxygen or other reactive species. While specific long-term cycling data for DEGDS is limited, studies on the closely related Ethylene Glycol Distearate (EGDS) have shown good thermal reliability for up to 1000 cycles when operated within its stable temperature range.[1] It is crucial to determine the degradation temperature of your specific DEGDS sample using TGA and to operate well below that limit.
Q3: What changes should I look for in the FTIR spectrum of DEGDS to identify thermal degradation?
A3: After thermal cycling, you should look for changes in the following regions of the FTIR spectrum:
-
C-O-C (Ether) Stretch: A decrease in the intensity or a shift in the peak around 1120 cm⁻¹ could indicate the cleavage of the ether linkage in the diethylene glycol backbone.
-
C=O (Ester) Stretch: Changes in the shape or position of the strong ester carbonyl peak around 1740 cm⁻¹ can suggest degradation of the ester groups.
-
O-H (Hydroxyl) Stretch: The appearance or broadening of a peak in the 3200-3600 cm⁻¹ region could indicate the formation of hydroxyl end-groups resulting from ester hydrolysis.
Q4: Can I use Thermogravimetric Analysis (TGA) to assess the long-term stability of DEGDS under thermal cycling?
A4: TGA is an excellent tool for determining the onset temperature of thermal decomposition in a single heating run. However, it is not ideal for assessing stability over multiple cycles as the sample is heated to decomposition. To evaluate long-term stability, it is better to perform a series of melt-freeze cycles in a DSC and then analyze the sample before and after cycling using techniques like DSC (to check for changes in melting point and enthalpy) and FTIR (to check for chemical changes).
Data Presentation
Table 1: Typical Thermal Properties of this compound (DEGDS)
| Property | Typical Value |
| Melting Point (°C) | 45 - 55 |
| Latent Heat of Fusion (J/g) | 150 - 180 |
| Onset of Decomposition (TGA, °C) | > 200 |
Note: These are typical values. It is highly recommended to characterize the specific batch of DEGDS being used.
Table 2: Representative Thermal Cycling Data for Ethylene Glycol Distearate (EGDS) as a Proxy for DEGDS
| Number of Cycles | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
| 1 | 65.4 | 215.8 |
| 500 | 65.3 | 215.5 |
| 1000 | 65.3 | 215.4 |
Source: Adapted from studies on Ethylene Glycol Distearate (EGDS).[1] This data is provided as a reference for a structurally similar compound and may not be fully representative of DEGDS performance.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Cycling Stability
-
Objective: To determine the change in melting point and latent heat of fusion of DEGDS after a specified number of thermal cycles.
-
Methodology:
-
Accurately weigh 5-10 mg of DEGDS into a standard aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature approximately 20°C above its melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to the initial equilibration temperature.
-
Repeat steps 4-6 for the desired number of cycles (e.g., 10, 50, 100 cycles).
-
After the final cycle, perform a final heating scan to determine the melting point and latent heat of fusion.
-
Compare the results from the final scan to the initial scan to assess thermal stability.
-
2. Thermogravimetric Analysis (TGA) for Decomposition Temperature
-
Objective: To determine the onset temperature of thermal decomposition for DEGDS.
-
Methodology:
-
Place 5-10 mg of DEGDS into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the temperature at which significant mass loss begins.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Stability
-
Objective: To identify changes in the chemical structure of DEGDS after thermal cycling.
-
Methodology:
-
Obtain an FTIR spectrum of the as-received DEGDS sample using an appropriate method (e.g., Attenuated Total Reflectance - ATR).
-
Subject a separate sample of DEGDS to the desired number of thermal cycles in a controlled environment.
-
Obtain an FTIR spectrum of the thermally cycled sample.
-
Compare the two spectra, paying close attention to the ether, ester, and hydroxyl regions for any signs of degradation.
-
Visualizations
Caption: Proposed thermal degradation pathway of DEGDS.
References
Technical Support Center: Diethylene Glycol Distearate (DEGDS) in Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility of diethylene glycol distearate (DEGDS) with various polymers. Find troubleshooting advice and answers to frequently asked questions to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary role of this compound (DEGDS) in polymer formulations?
This compound primarily functions as an internal lubricant, plasticizer, and dispersing agent in polymer systems. In thermoplastics like PVC, it helps to reduce melt viscosity and friction during processing steps such as extrusion and injection molding. Its amphiphilic nature, stemming from the hydrophilic diethylene glycol head and hydrophobic stearate tails, allows it to act as an emulsifier and stabilizer in some formulations.[1]
Q2: My formulation with DEGDS and a biodegradable polymer like Polylactic Acid (PLA) is showing signs of phase separation. What could be the cause and how can I fix it?
Phase separation in DEGDS/PLA blends can occur due to poor miscibility. While DEGDS can plasticize PLA, their compatibility is not always optimal, especially at higher concentrations.
Troubleshooting Steps:
-
Concentration Adjustment: Reduce the concentration of DEGDS in your formulation. Start with a low percentage (e.g., 1-5 wt%) and incrementally increase it, monitoring for signs of incompatibility.
-
Solvent Selection (for solvent casting): The choice of solvent can influence the final morphology of the blend. For PLA/PEG blends, which have similar components to DEGDS, ethanol has been shown to result in a finer morphology and better distribution compared to other solvents.[2] Experiment with different co-solvents to improve miscibility during processing.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess the miscibility. A single, shifted glass transition temperature (Tg) for the blend compared to the individual components suggests good miscibility. Multiple Tgs indicate phase separation.
-
Incorporate a Compatibilizer: Consider adding a block copolymer, such as PLA-PEG, which can act as an interfacial agent to stabilize the blend.[3]
Q3: I'm observing increased brittleness in my polymer film after adding DEGDS. Isn't it supposed to act as a plasticizer?
While DEGDS is used as a plasticizer, its effect on the mechanical properties of a polymer depends on several factors, including its concentration and compatibility with the polymer matrix.
Possible Causes and Solutions:
-
Poor Dispersion: If DEGDS is not uniformly dispersed, it can create stress concentration points within the polymer matrix, leading to increased brittleness. Improve mixing and consider using a high-shear mixing technique.
-
Crystallization of DEGDS: At higher concentrations or upon cooling, DEGDS can crystallize within the polymer matrix, forming domains that can act as defects and reduce the flexibility of the material.
-
Anti-plasticization Effect: At very low concentrations, some additives can exhibit an anti-plasticization effect, where they increase the modulus and brittleness of the polymer. This is due to the filling of free volume and restriction of local polymer chain mobility. A systematic study of DEGDS concentration versus mechanical properties is recommended to identify the optimal plasticizing range.
Q4: Can I use DEGDS as a lubricant for polyolefins like polyethylene (PE) and polypropylene (PP)?
DEGDS can be used as an external lubricant for polyolefins. Its waxy nature allows it to migrate to the surface of the polymer during processing, reducing friction between the polymer melt and the processing equipment. However, its compatibility with the non-polar polyolefin matrix is limited. This can lead to issues like blooming (migration to the surface of the final product over time) if used at higher concentrations. For internal lubrication of polyolefins, other additives with better compatibility are often preferred.
Polymer Compatibility Overview
The compatibility of this compound with different polymers can be broadly categorized as follows:
| Polymer Family | Polymer Examples | General Compatibility | Primary Function(s) | Key Considerations |
| Vinyls | Polyvinyl Chloride (PVC) | Good | Internal Lubricant, Plasticizer | Enhances rheology by reducing melt viscosity and friction. Can improve tensile strength and elongation.[4] |
| Polyesters (Biodegradable) | Polylactic Acid (PLA), Polycaprolactone (PCL) | Moderate | Plasticizer, Toughening Agent | Can increase flexibility and elongation at lower concentrations.[2][5] Miscibility is limited; phase separation can occur at higher loadings. |
| Polyesters (Conventional) | Polyethylene Terephthalate (PET) | Limited | Dyeability Modifier | Diethylene glycol (a component of DEGDS) can be incorporated into the PET backbone to improve dyeability.[6] The compatibility of DEGDS itself as an additive is not well-documented. |
| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Poor to Limited | External Lubricant | Reduces friction during processing. Limited miscibility can lead to blooming on the surface of the final product. |
| Cellulosics | Cellulose Acetate, Ethylcellulose | Moderate | Plasticizer | Can be used in pharmaceutical coatings to modify drug release.[7] Compatibility depends on the degree of substitution of the cellulose derivative. |
Experimental Protocols for Compatibility Assessment
A combination of techniques is recommended for a thorough evaluation of DEGDS-polymer compatibility.[8]
Differential Scanning Calorimetry (DSC) for Miscibility Assessment
Objective: To determine the glass transition temperature (Tg) of the blends and infer miscibility.
Methodology:
-
Prepare blends of the polymer and DEGDS at various concentrations (e.g., 0%, 5%, 10%, 20% w/w).
-
Accurately weigh 5-10 mg of the blend into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere.
-
First Heating Scan: Heat from room temperature to a temperature above the melting point of both components to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to determine the Tg.
-
-
Analysis: A single, composition-dependent Tg that lies between the Tgs of the pure components indicates miscibility. The presence of two distinct Tgs suggests immiscibility.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Objective: To visually inspect the morphology of the blend and identify phase separation.
Methodology:
-
Prepare films or cryo-fractured surfaces of the polymer-DEGDS blends.
-
If necessary, etch the surface with a selective solvent to enhance the contrast between the phases. For example, a solvent that dissolves DEGDS but not the polymer can be used.
-
Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Image the samples using an SEM.
-
Analysis: A smooth, featureless surface indicates a miscible blend. A heterogeneous morphology with distinct domains or droplets indicates phase separation.
Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Interactions
Objective: To detect specific molecular interactions (e.g., hydrogen bonding) between the polymer and DEGDS.
Methodology:
-
Acquire FTIR spectra of the pure polymer, pure DEGDS, and their blends.
-
Pay close attention to the spectral regions corresponding to functional groups that can participate in interactions, such as the carbonyl (C=O) and hydroxyl (-OH) stretching regions.
-
Analysis: Shifts in the peak positions or changes in the peak shapes of these functional groups in the blend compared to the pure components can indicate specific interactions, which are a strong indicator of miscibility at the molecular level.
Diagrams
Caption: Workflow for assessing DEGDS-polymer compatibility.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Glycol Distearate: A Multifunctional Ingredient for Diverse Industries - Sinobio Chemistry [sinobiochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100453588C - Diethyleneglycol ester based plasticizer composition and polyvinyl chloride resin using the same - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. US4025592A - Addition of diethylene glycol in continuous production of polyester yarn - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and quantitative methods to determine miscibility in amorphous drug-polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Crystal Formation in Diethylene Glycol Distearate (DEGDS)-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to crystal formation in diethylene glycol distearate (DEGDS)-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pearlescence in DEGDS formulations?
A1: The pearlescent effect in DEGDS formulations is a result of its crystallization behavior. When heated above its melting point and then cooled in a controlled manner, DEGDS forms platelet-like crystals. These crystals align in parallel, reflecting and scattering light to create a characteristic shimmer or pearlescent appearance.[1][2] The key to achieving a desirable pearlescent effect lies in carefully managing the manufacturing process to control crystal formation.[1]
Q2: What are the critical process parameters that influence DEGDS crystallization?
A2: The most critical process parameters are the heating and dispersion temperature, the cooling rate, and the agitation speed. The formulation must be heated to a temperature that ensures the complete melting and fine dispersion of the DEGDS.[1][3] Following this, a gradual and controlled cooling process with continuous agitation is essential for uniform crystal formation.[1]
Q3: What is the typical concentration range for DEGDS to achieve a pearlescent effect?
A3: For rinse-off products, the ideal concentration of DEGDS to achieve a pearlescent effect typically ranges from 0.5% to 2.5%. Higher concentrations can increase opacity but may reduce the clarity of the pearlescent effect. For applications requiring thickening or emollience, concentrations can be as high as 10%.[1]
Q4: How do surfactants influence DEGDS crystal formation?
A4: Surfactants play a crucial role in controlling the shape and stability of DEGDS crystals. Non-ionic surfactants, in particular, can interact with the developing crystals to promote the desired platelet-like shape.[4][5][6] The relative amount of surfactant to DEGDS is a key factor; insufficient surfactant can lead to the loss of the desired crystal shape.[4][6] Surfactants can also help prevent recrystallization by entrapping the amorphous drug in micellar systems.[7][8]
Q5: Can other formulation components interfere with DEGDS crystallization?
A5: Yes, other components in the formulation can impact crystallization. For example, certain surfactants in excessive amounts might solubilize the DEGDS, which hinders the formation of crystals and, consequently, the pearlescent effect.[1] It is important to assess the compatibility of all ingredients within the formulation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Pearlescent Effect | Incomplete melting of DEGDS. | Ensure the formulation is heated to at least 75°C to completely melt the DEGDS.[1] |
| Rapid cooling. | Implement a gradual and controlled cooling process to allow for proper crystal formation.[1][3] | |
| Insufficient agitation. | Maintain continuous and adequate agitation during the cooling phase to ensure uniform crystal distribution.[1] | |
| Incorrect DEGDS concentration. | Optimize the DEGDS concentration, typically between 0.5% and 2.5% for pearlescence.[1] | |
| Surfactant interference. | Evaluate the type and concentration of surfactants. Excessive amounts may solubilize the DEGDS.[1] Consider using a non-ionic surfactant to promote platelet formation.[4][5][6] | |
| Clumping or Agglomeration of Crystals | Uneven cooling or agitation. | Improve the homogeneity of cooling and agitation throughout the batch. |
| High concentration of DEGDS. | Reduce the concentration of DEGDS or increase the amount of surfactant. | |
| Inappropriate surfactant system. | Ensure the surfactant system is adequate to stabilize the dispersed crystals. A combination of non-ionic and anionic surfactants may be beneficial.[9] | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | Use DEGDS from a reputable supplier with consistent quality control. |
| Deviations in process parameters. | Strictly control heating temperature, cooling rate, and agitation speed for each batch. | |
| Formation of Needle-like or Dendritic Crystals | Uncontrolled nucleation. | The initial nucleation can sometimes result in dendritic crystals. A subsequent secondary nucleation often leads to the desired faceted crystals.[4][10] Controlled cooling is key. |
| Absence of shape-directing agents. | The presence of a suitable non-ionic surfactant is often necessary to guide the crystal growth into a platelet shape.[4][5][6] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis
This protocol outlines the procedure for assessing the thermal properties of DEGDS-based formulations, such as melting temperature (Tm) and enthalpy of transition (ΔH).[11]
1. Instrument Start-up:
-
Turn on the differential scanning calorimeter.
-
If applicable, increase the pressure in the cells to prevent boiling of the sample and bubble formation at elevated temperatures.[11]
2. Sample Preparation:
-
Accurately weigh a small amount of the DEGDS formulation (typically 5-10 mg) into a DSC sample pan.[12]
-
If the sample is a liquid or suspension, ensure good thermal contact with the bottom of the pan.
-
Prepare a reference pan, which is typically empty or contains the formulation buffer/vehicle without DEGDS.
-
Crimp the sample and reference pans securely.[12]
3. Experimental Parameter Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program. A typical program involves:
-
An initial equilibration step at a starting temperature (e.g., 25°C).
-
A heating ramp at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point of DEGDS.[12]
-
An isothermal hold at the high temperature.
-
A cooling ramp at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating ramp to observe any changes in thermal behavior after controlled cooling.
-
4. Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion).[11]
-
Compare the thermal profiles of different formulations to assess the impact of various components on the crystallization of DEGDS.
Protocol 2: Particle Size and Shape Analysis
This protocol provides a general method for characterizing the size and shape of DEGDS crystals using microscopy and image analysis.
1. Sample Preparation:
-
Dilute a small aliquot of the formulation with a suitable solvent that does not dissolve the crystals.
-
Place a drop of the diluted suspension on a microscope slide and cover with a coverslip.
2. Microscopic Observation:
-
Use a light microscope or a scanning electron microscope (SEM) for higher resolution imaging.[4][5]
-
For SEM, the sample will need to be appropriately prepared (e.g., dried and coated).
-
Capture images of the crystals at various magnifications.
3. Image Analysis:
-
Use image analysis software to measure the dimensions of the crystals.
-
For platelet-like crystals, measure the length and width to understand the aspect ratio.
-
It is also possible to determine the crystal size distribution from the analysis of a large number of crystals.[13][14]
4. Data Interpretation:
-
Correlate the observed crystal morphology (e.g., platelet-like, needle-like) with the formulation's visual appearance (e.g., pearlescence).
-
Compare the particle size distributions of different formulations to understand the impact of process parameters and additives.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. formunova.com [formunova.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ingevity.com [ingevity.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.williams.edu [web.williams.edu]
- 13. mdhiggins.ca [mdhiggins.ca]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Polymer Flowability with Diethylene Glycol Distearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing diethylene glycol distearate (DEGDS) to resolve polymer flowability issues during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the incorporation and processing of polymers with this compound.
Issue 1: Poor Dispersion of DEGDS in the Polymer Matrix
-
Question: My final product exhibits surface defects, inconsistent color, and variable mechanical properties. How can I confirm if poor dispersion of this compound is the cause and how do I resolve it?
-
Answer: Poor dispersion of DEGDS can lead to an uneven distribution of the lubricant within the polymer, resulting in localized areas of high and low flowability. This can manifest as surface imperfections, color variations, and inconsistent mechanical performance.
Troubleshooting Steps:
-
Visual Inspection: Examine the extrudate or molded part for streaks, specks, or a "shark skin" texture, which can indicate poor additive dispersion.
-
Microscopic Analysis: Use optical or electron microscopy to visualize the distribution of DEGDS within the polymer matrix. Agglomerates of the additive will be visible.
-
Optimize Mixing:
-
Temperature: Ensure the processing temperature is above the melting point of DEGDS (typically 60-65°C) to allow for proper melting and distribution.[1]
-
Shear Rate & Mixing Time: Increase the screw speed (RPM) or mixing time during extrusion to enhance the distributive mixing of DEGDS.
-
Masterbatch: Consider using a DEGDS masterbatch, where the additive is pre-dispersed in a carrier resin compatible with your polymer. This often ensures a more uniform distribution.
-
-
Issue 2: Reduced Mechanical Properties in the Final Product
-
Question: After adding this compound to improve flow, I've observed a decrease in the tensile strength and toughness of my polymer. Why is this happening and what can I do?
-
Answer: While DEGDS is an effective flow promoter, excessive amounts can negatively impact the mechanical properties of the polymer. It can act as a plasticizer, reducing the intermolecular forces between polymer chains, which leads to lower strength and stiffness.
Troubleshooting Steps:
-
Evaluate Concentration: Review the concentration of DEGDS in your formulation. Typical usage levels are between 0.5% and 3.0%.[2] Over-lubrication can lead to excessive slippage and reduced mechanical integrity.[2]
-
Conduct a Dosage Study: Perform a series of experiments with varying concentrations of DEGDS to determine the optimal level that provides the desired flow improvement without significantly compromising mechanical properties.
-
Compatibility Check: Ensure that DEGDS is compatible with your specific polymer system. Incompatibilities can lead to phase separation and weakened material properties. While DEGDS is often used with PVC and other thermoplastics, its effect on polymers like PET can be complex and may influence crystallization behavior and mechanical properties.[3][4]
-
Issue 3: Die Drool or Build-up at the Extruder Outlet
-
Question: I am experiencing an accumulation of material at the die exit during extrusion after incorporating this compound. What is causing this and how can I prevent it?
-
Answer: Die drool can be caused by a variety of factors, including the migration of low-molecular-weight additives to the die surface. While DEGDS is intended to reduce friction, an improper formulation or processing conditions can contribute to this issue.
Troubleshooting Steps:
-
Optimize Formulation: An imbalance between DEGDS and other additives, such as stabilizers, can lead to plate-out.[2] Review your entire formulation for potential incompatibilities.
-
Adjust Processing Temperature: Excessively high processing temperatures can cause degradation of the polymer or additives, leading to the formation of low-molecular-weight species that contribute to die drool.
-
Die Land Design: The geometry of the die exit can influence die drool. A well-designed die with appropriate land length and surface finish can minimize this effect.
-
External Lubricants: In some cases, a combination of internal (like DEGDS) and external lubricants can be more effective in preventing die build-up.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is this compound and how does it improve polymer flowability? this compound (DEGDS) is a diester of diethylene glycol and stearic acid. It functions as an internal lubricant in polymer processing. By reducing the friction between polymer chains, it lowers the melt viscosity and improves the material's flow during extrusion, injection molding, and other processing methods.[3][5]
-
What is a typical dosage of this compound in a polymer formulation? The recommended dosage of DEGDS typically ranges from 0.5% to 3.0% by weight, depending on the polymer type, processing conditions, and the desired level of flow improvement.[2] It is always advisable to conduct trials to determine the optimal concentration for your specific application.
-
Is this compound compatible with all types of polymers? this compound is widely used with thermoplastics like PVC.[3] Its compatibility with other polymers such as polyethylene (PE), polypropylene (PP), and polyethylene terephthalate (PET) can vary. It is generally more effective in polymers with which it has some level of compatibility. For instance, in PET, the incorporation of diethylene glycol units can affect the polymer's properties.[4][6] It is recommended to consult material compatibility charts or conduct small-scale trials.
Experimental and Processing Questions
-
At what stage should I add this compound during my experiment? For melt processing techniques like extrusion, DEGDS, which is typically a waxy solid at room temperature, should be added along with the polymer pellets or powder into the hopper. The heat and shear within the extruder will melt and disperse the additive.[1]
-
What are the key parameters to monitor when using this compound in an extruder? Key parameters to monitor include extruder torque, die head pressure, and the melt flow index (MFI) of the final product. A decrease in extruder torque and die head pressure indicates improved lubrication and flow. An increase in the MFI value also signifies enhanced flowability. For example, the addition of 2% DEGDS to ABS resin has been shown to increase the melt flow index by 23%.[7]
-
Can I use this compound in injection molding? Yes, DEGDS can be used in injection molding to improve the flow of the molten polymer into the mold cavity. This can be particularly beneficial for filling thin-walled parts or complex geometries, helping to prevent defects like short shots.
Quantitative Data Summary
Table 1: Effect of this compound on Polymer Flow Properties
| Polymer | DEGDS Concentration (wt%) | Test Method | Parameter Measured | Result |
| ABS Resin | 2.0 | Melt Flow Index | MFI (g/10 min) | 23% increase compared to pure ABS[7] |
| ABS Resin | 2.0 | Extruder Torque | Torque (N·m) | 16.7% reduction compared to pure ABS |
| Polyethylene (LLDPE) | 0.05 - 0.1 | Capillary Rheometry | Onset of Sharkskin | Delayed to higher shear rates[8] |
| PVC | 0.5 - 2.0 | Extrusion | Melt Viscosity | Reduced melt viscosity and friction[3] |
Table 2: Physical and Thermal Properties of this compound
| Property | Value | Unit |
| Melting Point | 60 - 65 | °C[1] |
| Appearance | White to light yellow flakes/waxy solid | - |
| Solubility | Insoluble in water | - |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Matrix via Twin-Screw Extrusion
Objective: To homogeneously blend this compound with a thermoplastic polymer.
Materials and Equipment:
-
Thermoplastic polymer (e.g., ABS, PE, PP) in pellet or powder form
-
This compound (powder or flake)
-
Twin-screw extruder with a gravimetric feeder
-
Strand pelletizer
-
Cooling bath
Procedure:
-
Pre-blending (Optional but Recommended): Dry blend the polymer and the desired concentration of DEGDS in a bag or a tumble blender for 5-10 minutes to ensure a uniform feed mixture.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. The temperature in the initial zones should be high enough to melt the DEGDS (above 65°C) and the polymer.
-
Set the screw speed (e.g., 100-300 RPM). Higher speeds generally improve mixing but can also increase shear heating.
-
-
Extrusion:
-
Feed the pre-blended material into the extruder hopper using the gravimetric feeder at a constant rate.
-
Monitor the extruder torque and die pressure. A stable torque reading indicates a steady-state process.
-
-
Pelletizing:
-
Pass the extruded strands through a cooling water bath.
-
Feed the cooled strands into the pelletizer to produce compounded pellets.
-
-
Drying: Dry the pellets to remove any surface moisture before further processing or characterization.
Protocol 2: Measurement of Melt Flow Index (MFI)
Objective: To quantify the effect of this compound on the flowability of a thermoplastic polymer.
Materials and Equipment:
-
Polymer pellets (with and without DEGDS)
-
Melt flow indexer
-
Analytical balance
-
Stopwatch
Procedure:
-
Instrument Setup:
-
Set the temperature of the MFI barrel according to the standard for the specific polymer being tested.
-
Select the appropriate test load (piston weight).
-
-
Sample Loading:
-
Charge a specified amount of the polymer pellets into the heated barrel.
-
Allow the material to preheat for a defined period (e.g., 5-7 minutes) to ensure it is fully molten.
-
-
Measurement:
-
Place the piston with the specified weight onto the molten polymer.
-
As the polymer extrudes through the die, collect the extrudate for a set period (e.g., 1 minute).
-
Repeat the collection multiple times.
-
-
Calculation:
-
Weigh the collected extrudate samples.
-
Calculate the average mass of the extrudate.
-
The MFI is expressed in grams of polymer that flow through the die in 10 minutes. Calculate this by normalizing the average weight to a 10-minute interval.
-
Protocol 3: Evaluation of Surface Gloss
Objective: To assess the effect of this compound on the surface finish of a molded polymer part.
Materials and Equipment:
-
Molded polymer plaques (with and without DEGDS)
-
Glossmeter (with 20°, 60°, and 85° measurement angles)
-
Calibration standard
Procedure:
-
Calibration: Calibrate the glossmeter using the provided standard according to the manufacturer's instructions.
-
Measurement Angle Selection:
-
For high-gloss surfaces, use the 20° angle.
-
For semi-gloss surfaces, use the 60° angle.
-
For matte or low-gloss surfaces, use the 85° angle.
-
-
Measurement:
-
Place the glossmeter on a flat, clean area of the molded polymer plaque.
-
Record the gloss unit (GU) reading.
-
Take multiple readings at different locations on the plaque and on several plaques to ensure reproducibility.
-
-
Data Analysis: Calculate the average gloss value and standard deviation for each sample set (with and without DEGDS) to compare the surface finish. An improvement in flowability often leads to a higher surface gloss.
Visualizations
Caption: Troubleshooting workflow for poor DEGDS dispersion.
Caption: Experimental workflow for Melt Flow Index (MFI) testing.
References
- 1. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 2. specialchem.com [specialchem.com]
- 3. Frequently Asked Questions - MicroPoly [micropoly.com]
- 4. researchgate.net [researchgate.net]
- 5. mosil.com [mosil.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. average M<sub>N</sub> 930, cross-linking reagent click chemistry | Sigma-Aldrich [sigmaaldrich.com]
strategies to improve the shelf-life of diethylene glycol distearate emulsions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on enhancing the shelf-life of diethylene glycol distearate (DEGDS) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DEGDS) in an emulsion?
This compound is a diester of diethylene glycol and stearic acid. In emulsions, it primarily functions as an opacifier, pearlizing agent, and a viscosity-increasing agent.[1] While it has emulsifying properties, it is a low HLB (Hydrophile-Lipophile Balance) emulsifier (HLB value around 5-6) and is typically used as a co-emulsifier or stabilizer in oil-in-water (O/W) emulsions, rather than the sole emulsifying agent. Its main purpose is often to give creams and lotions a white, glossy, or pearlescent appearance and to build texture.[2]
Q2: What are the key factors that influence the stability of a DEGDS emulsion?
The stability of any emulsion, including those with DEGDS, is influenced by several factors:
-
Emulsifier System: The type and concentration of the primary emulsifier and co-emulsifiers are critical. Since DEGDS has a low HLB, it is often paired with a high-HLB emulsifier to achieve a stable system.[3]
-
Viscosity of the Continuous Phase: A more viscous external phase (e.g., water in an O/W emulsion) slows down the movement of dispersed droplets, hindering processes like creaming or sedimentation.[4][5]
-
Droplet Size: Smaller, more uniform droplet sizes create a more stable emulsion by reducing the rate of gravitational separation.[5][6] This is typically achieved through effective homogenization.
-
Phase Volume Ratio: The relative amounts of the oil and water phases can impact stability. Exceeding a critical volume for the dispersed phase can lead to phase inversion.[5]
-
Temperature: Temperature affects viscosity, solubility of components, and the physical state of DEGDS (melting point 60-63°C). Temperature fluctuations during storage can destabilize the emulsion.[5]
-
pH: Changes in pH can alter the charge on emulsifier molecules, affecting their stabilizing capacity and potentially leading to instability.[7][8]
Q3: What is "creaming" and how can it be prevented in DEGDS emulsions?
Creaming is the upward migration of dispersed oil droplets in an O/W emulsion due to their lower density compared to the aqueous continuous phase, forming an oil-rich layer at the top.[7] It is a reversible form of instability. Prevention Strategies:
-
Reduce Droplet Size: Employ high-shear homogenization to decrease the particle size of the oil droplets, which reduces their tendency to rise.[5][9]
-
Increase Continuous Phase Viscosity: Add a thickening agent or stabilizer (e.g., xanthan gum, carbomers) to the aqueous phase.[5][10] This slows droplet movement.
-
Optimize Formulation: Ensure the emulsifier system is robust and that the phase volume ratio is appropriate.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of DEGDS emulsions.
Problem 1: Emulsion Separation (Coalescence) Your emulsion has separated into distinct oil and water layers. This is an irreversible process where droplets merge.
| Potential Cause | Recommended Solution |
| Insufficient Emulsifier | Increase the concentration of your primary high-HLB emulsifier. The typical usage rate for DEGDS as a co-emulsifier is 1-4%.[11] |
| Incorrect Emulsifier Type (HLB) | DEGDS is a low-HLB emulsifier. For O/W emulsions, it must be combined with a high-HLB emulsifier. Calculate the required HLB for your oil phase and select an emulsifier system that matches it.[3][7] |
| Inadequate Homogenization | The energy input was insufficient to create small, stable droplets.[5] Increase homogenization speed or duration. Use of a high-shear homogenizer is recommended. |
| Extreme pH | The pH of the formulation may be inactivating your emulsifier system. Measure the pH and adjust it to a neutral or near-neutral range, depending on the specifications of your primary emulsifier.[7] |
| Temperature Shock | Rapid or uncontrolled cooling can cause DEGDS to crystallize improperly, disrupting the interfacial film.[5] Ensure a slow, controlled cooling process with continuous, gentle agitation. |
Problem 2: Grainy or Gritty Texture The emulsion feels rough or contains small solid particles.
| Potential Cause | Recommended Solution |
| Premature Crystallization of DEGDS | DEGDS was not fully melted or dispersed in the oil phase before emulsification. Ensure the oil phase is heated to at least 70-75°C to completely melt the DEGDS. |
| Poor Cooling Process | Cooling the emulsion too quickly without proper agitation can lead to the formation of large DEGDS crystals.[12][13] Cool the emulsion slowly while stirring continuously to promote the formation of small, platelet-like crystals desired for a pearlescent effect. |
| Surfactant Incompatibility | Certain surfactants may not effectively prevent the agglomeration of DEGDS crystals. Non-ionic surfactants are often preferred for promoting the desired platelet shape of DEGDS crystals.[12][13] |
Problem 3: Change in Viscosity During Storage The emulsion has become significantly thinner or thicker over time.
| Potential Cause | Recommended Solution |
| Flocculation/Coalescence (Thinning) | Droplets are clumping together or merging, leading to a loss of structure. Re-evaluate your emulsifier concentration and homogenization process.[5] |
| Polymer Degradation (Thinning) | If using a polymeric thickener, it may be degrading due to pH instability or microbial contamination. Check the pH and ensure a proper preservative system is in place. |
| Ongoing Crystal Growth (Thickening) | The crystal network of DEGDS and other fatty alcohols may continue to develop over time, increasing viscosity. This can sometimes be managed by adjusting the cooling rate or the concentration of structuring agents. |
Data Presentation
The following tables summarize key trends in emulsion stabilization. The data is representative and illustrates general principles, as specific values depend heavily on the complete formulation.
Table 1: Representative Effect of Co-Emulsifier Concentration on Mean Droplet Size of an O/W Emulsion
| Co-Emulsifier Concentration (% w/w) | Mean Droplet Diameter (μm) | Stability Observation |
| 0.5 | 15.2 | Prone to rapid creaming |
| 1.0 | 8.7 | Moderate stability |
| 2.0 | 4.1 | Good stability |
| 3.0 | 2.5 | Excellent stability |
| This table illustrates the general trend that increasing emulsifier concentration leads to a smaller droplet size, which enhances emulsion stability.[5] |
Table 2: Representative Effect of Homogenization on Emulsion Properties
| Homogenization Speed (RPM) | Homogenization Time (min) | Mean Droplet Diameter (μm) |
| 1,000 | 5 | > 20 |
| 5,000 | 5 | ~ 8-10 |
| 10,000 | 5 | ~ 2-4 |
| 10,000 | 10 | < 2 |
| Higher energy input (increased speed and/or time) during homogenization significantly reduces droplet size, leading to improved long-term stability. |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Cream with DEGDS
-
Objective: To prepare a stable oil-in-water (O/W) cream using DEGDS as a co-emulsifier and opacifier.
-
Materials & Equipment:
-
Oil Phase: Mineral Oil (or other desired oil), Cetyl Alcohol, this compound (DEGDS).
-
Aqueous Phase: Deionized Water, Glycerin, High-HLB emulsifier (e.g., Polysorbate 80), Preservative.
-
Equipment: Beakers, heating magnetic stirrers, high-shear homogenizer, water bath, thermometer.
-
-
Procedure:
-
Phase Preparation: In a beaker, combine the oil phase ingredients (e.g., Mineral Oil, Cetyl Alcohol, DEGDS). In a separate beaker, combine the aqueous phase ingredients (e.g., Deionized Water, Glycerin, Polysorbate 80, preservative).
-
Heating: Heat both phases separately to 75°C in a water bath. Stir both phases until all components are completely melted and uniform. It is critical to ensure the DEGDS is fully melted in the oil phase.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer. Start at a low speed and gradually increase as the emulsion forms.
-
Homogenization: Homogenize at high speed for 5-10 minutes to ensure the formation of small, uniform droplets.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools. A controlled, slow cooling process is vital for achieving the desired texture and pearlescence from the DEGDS.
-
Final Additions: Add any temperature-sensitive ingredients (e.g., fragrance, certain actives) when the emulsion has cooled to below 40°C.
-
Final QC: Check the final pH and adjust if necessary.
-
Protocol 2: Assessment of Emulsion Shelf-Life Stability
-
Objective: To evaluate the physical stability of the prepared DEGDS emulsion over time under various conditions.
-
Methods:
-
Accelerated Stability Testing:
-
Store samples of the emulsion in sealed containers at elevated temperatures (e.g., 40°C and 50°C) and one sample at a lower temperature (e.g., 4°C).
-
Store another sample for freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles). Adding water-swellable polymers to the water phase can improve freeze-thaw stability.[10]
-
-
Visual Assessment: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability, such as:
-
Creaming or Sedimentation: Formation of a concentrated layer at the top or bottom.
-
Coalescence: Visible separation of the oil and water phases.
-
Flocculation: Clumping or aggregation of droplets.
-
Changes in color, odor, or appearance.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide.
-
Observe the droplet size and distribution under a light microscope. Compare images taken over time to identify any increase in average droplet size, which indicates coalescence.
-
-
pH Measurement: Measure the pH of the emulsion at each time point to check for any drift that might indicate chemical instability.
-
Viscosity Measurement: Use a viscometer to measure changes in the emulsion's flow properties over time.
-
Visualizations
Caption: A step-by-step workflow for creating and evaluating a stable DEGDS emulsion.
Caption: Interconnected factors that determine the long-term stability of an emulsion.
Caption: A logical guide from observed emulsion problems to their potential causes and solutions.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycol Distearate - Descrizione [tiiips.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ulprospector.com [ulprospector.com]
- 11. humblebeeandme.com [humblebeeandme.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Crystallization of Diethylene Glycol Distearate (DEGDS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of diethylene glycol distearate (DEGDS). The information is designed to address specific issues that may be encountered during experimental work, with a focus on the impact of cooling rate on the crystal structure.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of the cooling rate on the crystallization of this compound?
The cooling rate is a critical parameter that significantly influences the nucleation and growth of DEGDS crystals. Generally, slower cooling rates lead to the formation of larger and more well-defined crystals, while faster cooling rates tend to produce smaller, more numerous, and potentially less uniform crystals.[1] This is because slow cooling provides a longer time for molecules to orient and integrate into the growing crystal lattice, favoring crystal growth over nucleation. Conversely, rapid cooling increases supersaturation quickly, leading to a higher nucleation rate.
Q2: Can different cooling rates lead to different polymorphic forms of DEGDS?
While specific studies on DEGDS polymorphism as a function of cooling rate are not extensively detailed in the provided search results, it is a common phenomenon in fatty acid esters. Different polymorphs (different crystal structures of the same compound) can exhibit distinct physical properties, including melting point, solubility, and stability. It is plausible that rapid cooling could trap the molecules in a metastable polymorphic form, while slower cooling might favor the most stable polymorph. Researchers should consider the possibility of polymorphism in their experiments.
Q3: My DEGDS crystals are forming agglomerates. What could be the cause and how can I prevent it?
Crystal agglomeration can be influenced by several factors. With very slow cooling, crystals have more time to interact and fuse.[2] Agitation also plays a crucial role; insufficient or excessive agitation can lead to agglomeration. The presence of impurities or certain additives can also promote the sticking of crystals. To mitigate this, optimizing the cooling rate and agitation speed is essential. A moderate, controlled cooling rate combined with consistent, gentle agitation is often a good starting point.
Q4: I am not observing the desired pearlescent effect with my DEGDS formulation. What could be wrong?
The pearlescent effect in formulations containing DEGDS (or the similar ethylene glycol distearate) is due to the formation of thin, platelet-like crystals that reflect light.[3][4] If this effect is not observed, it could be due to several reasons:
-
Incorrect Cooling Profile: The cooling process may be too fast or too slow, preventing the formation of the desired platelet morphology.[2]
-
Inappropriate Concentration: The concentration of DEGDS might be too high, leading to excessive opacity which masks the pearlescence, or too low to form a sufficient number of crystals.[3]
-
Dispersion Issues: DEGDS must be fully melted and finely dispersed in the formulation before cooling begins. A common temperature for this is around 70-75°C.[2]
Troubleshooting Guides
Issue 1: Poor Crystal Yield or No Crystallization
-
Possible Cause: The solution may not be sufficiently supersaturated, or the cooling temperature may not be low enough to induce nucleation.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of DEGDS in the solvent is appropriate for crystallization to occur upon cooling.
-
Check Final Temperature: Make sure the final cooling temperature is below the saturation temperature of the DEGDS solution.
-
Introduce Seeding: If spontaneous nucleation is difficult, consider adding a small number of pre-existing DEGDS crystals (seed crystals) to the solution as it cools to initiate crystal growth.
-
Solvent Effects: The choice of solvent can significantly impact solubility and crystallization kinetics.[5] Ensure the solvent system is appropriate for DEGDS crystallization.
-
Issue 2: Inconsistent Crystal Size and Shape
-
Possible Cause: This is often a direct result of an uncontrolled or inconsistent cooling rate. Fluctuations in temperature during the cooling process can lead to multiple nucleation events and varied growth rates.
-
Troubleshooting Steps:
-
Implement a Controlled Cooling Profile: Utilize a programmable water bath or cooling system to apply a linear and consistent cooling rate.
-
Ensure Uniform Agitation: Consistent and appropriate agitation helps to maintain a uniform temperature and concentration throughout the vessel, promoting more uniform crystal growth.
-
Characterize Crystal Morphology: Use techniques like optical microscopy or scanning electron microscopy (SEM) to visually inspect the crystal size and shape distribution.
-
Experimental Protocols
Protocol 1: Determining the Effect of Cooling Rate on DEGDS Crystal Structure via Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure to study the thermal properties of DEGDS crystallized under different cooling rates.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of DEGDS into a standard DSC pan.
-
Seal the pan hermetically.
-
-
DSC Program:
-
Heating Scan 1: Heat the sample from room temperature to 80°C at a rate of 10°C/min to ensure complete melting and to erase any previous thermal history.
-
Isothermal Hold: Hold the sample at 80°C for 5 minutes to ensure thermal equilibrium.
-
Cooling Scan: Cool the sample from 80°C to 0°C at the desired cooling rate (e.g., 1°C/min, 5°C/min, 10°C/min, 20°C/min). This is the experimental variable.
-
Heating Scan 2: After cooling, heat the sample from 0°C back to 80°C at a standard rate (e.g., 10°C/min).
-
-
Data Analysis:
-
From the cooling scan, determine the onset temperature of crystallization and the crystallization enthalpy.
-
From the second heating scan, determine the melting point and the heat of fusion.
-
Compare the melting points and enthalpies from samples cooled at different rates. A shift in the melting point or the appearance of multiple melting peaks may indicate the formation of different polymorphs.
-
Data Presentation
Table 1: Example Data Table for Characterizing DEGDS Crystals
| Cooling Rate (°C/min) | Crystallization Onset Temperature (°C) (from DSC) | Melting Point (°C) (from DSC) | Average Crystal Size (µm) (from Microscopy) | Predominant Crystal Habit (e.g., Platelet, Needle) | Notes |
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 20 |
Visualizations
Caption: A typical experimental workflow for investigating the impact of cooling rate on DEGDS crystallization.
Caption: Impact of cooling rate on the kinetics and resulting properties of DEGDS crystals.
References
Technical Support Center: Diethylene Glycol Distearate in Histological Preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing diethylene glycol distearate (DEGDS) in their histological preparations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with DEGDS, offering potential causes and solutions in a question-and-answer format.
Embedding Issues
-
Question: Why is my DEGDS block brittle and cracking during trimming or sectioning?
-
Answer: Pure this compound is known for its brittleness.[1] This can be exacerbated by rapid cooling of the block. To address this, several modifications can be made to the embedding wax. One common solution is to create a modified wax by melting DEGDS with cellulose caprate resin, typically in a 4:1 ratio by weight.[1] This mixture tempers the brittleness without significantly altering the melting point.[1] Another approach is to add 0.3% DMSO to the molten DEGDS, which helps to reduce shrinkage as the block solidifies.[2] It is also crucial to allow the block to cool slowly at room temperature, as rapid cooling on ice or in a refrigerator can cause fractures.[2]
-
-
Question: My tissue is not properly infiltrated with DEGDS. What could be the cause?
-
Answer: Incomplete dehydration is a common reason for poor infiltration. Ensure that the tissue is thoroughly dehydrated through a graded series of ethanol before introducing the clearing agent.[2] Another cause could be an insufficient infiltration time in the molten DEGDS. Depending on the size and density of the tissue, infiltration may require several hours with multiple changes of the embedding medium.[2] For particularly dense or problematic tissues, infiltration in a vacuum oven can help promote the penetration of the DEGDS.[2]
-
-
Question: I am seeing a white, flocculent precipitate in my molten DEGDS. What is this and how can I remove it?
-
Answer: A white flocculent precipitate can sometimes appear in molten DEGDS, especially if it has been kept in a molten state for several days. This can be removed by filtering the molten wax through a Whatman #1 filter paper in a heated oven to maintain its liquid state.[2]
-
Sectioning Difficulties
-
Question: My DEGDS sections are crumbling or tearing during microtomy. What can I do?
-
Answer: Crumbling sections are often a result of the inherent brittleness of DEGDS. Using a modified wax, as described above, can significantly improve sectioning quality.[1] Additionally, ensure that the block is securely clamped in the microtome and that the knife is sharp and free of defects. The cutting angle of the knife is also important; for DEGDS, a knife angle of 10° is recommended.[2] Avoid touching the block with your fingers, as this can soften the wax.[2]
-
-
Question: I am having trouble getting a continuous ribbon of sections. What is the problem?
-
Answer: While DEGDS can form ribbons, it may not be as consistent as with paraffin wax. Adding a plasticizer to the DEGDS can improve ribbon formation.[2] If you are still having trouble, cutting individual sections may be a more reliable approach.[1] Using a Ralph knife with an attached water pool on an ultramicrotome can also facilitate the collection of single, flat sections.[1]
-
-
Question: The sections are wrinkling or folding on the water bath. How can I prevent this?
-
Answer: Wrinkling and folding can occur if the water bath temperature is not optimal or if the sections are not handled gently. Ensure the water bath temperature is a few degrees below the melting point of the DEGDS. Gently tease the sections to flatten them on the water surface before picking them up on a slide.
-
Staining Artifacts
-
Question: My stained sections show poor morphology and weak staining intensity. What is the issue?
-
Answer: Poor morphology can result from inadequate fixation or improper processing. Ensure that the initial fixation of the tissue is thorough. Weak staining can sometimes be a result of the embedding medium not being completely removed. After sectioning and mounting on slides, ensure the DEGDS is thoroughly dewaxed using a suitable clearing agent like xylene before proceeding with the staining protocol.[1] The staining characteristics of tissues embedded in DEGDS are generally similar to those embedded in paraffin.[3]
-
-
Question: I am observing high background staining in my immunofluorescence experiments. How can this be resolved?
-
Answer: High background can be caused by several factors. Ensure that the blocking step is adequate to prevent non-specific antibody binding. The concentration of primary and secondary antibodies should be optimized. It is also important to perform thorough washing steps to remove unbound antibodies. DEGDS has been successfully used for immunofluorescent localization of cytoskeletal components, suggesting that with proper protocol optimization, good results can be achieved.[2]
-
Frequently Asked Questions (FAQs)
-
What are the main advantages of using this compound over paraffin wax?
-
DEGDS offers several advantages, including excellent preservation of fine tissue detail, making it suitable for high-resolution light microscopy and ultrastructural analysis.[1][4] It is also a versatile embedding medium for cytochemical studies, including in situ hybridization and immunohistochemistry.[4][5]
-
-
What is the recommended processing schedule for DEGDS?
-
After fixation and dehydration through a graded alcohol series, tissues are typically cleared in an agent like xylene.[1] Infiltration involves a 1:1 mixture of the clearing agent and molten DEGDS for at least 45 minutes, followed by several changes of pure molten DEGDS (at around 70°C) for a minimum of two hours, depending on the specimen size.[2]
-
-
Can DEGDS-embedded tissues be sectioned on a standard microtome?
-
Yes, DEGDS-embedded tissues can be sectioned on a standard microtome. However, for thinner sections (1-3 µm), an ultramicrotome with a glass knife is often recommended for best results.[1]
-
-
Is it necessary to use a special staining protocol for DEGDS sections?
-
No, standard staining protocols used for paraffin sections can generally be applied to DEGDS sections after dewaxing.[1]
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Melting Point (Pure DEGDS) | ~49°C | Modified with cellulose caprate resin, the melting point may increase slightly to 50°C.[1] |
| Infiltration Temperature | 70°C | The DEGDS should be fully melted before use.[2] |
| Modified Wax Composition | 4:1 (DEGDS:Cellulose Caprate Resin) | Melted together at 75°C for five hours with occasional stirring.[1] |
| DMSO Addition | 0.3% | Added to molten DEGDS to reduce shrinkage.[2] |
| Infiltration Time (1:1 Clearing Agent:DEGDS) | At least 45 minutes | [2] |
| Infiltration Time (Pure DEGDS) | Minimum of 2 hours | Dependent on specimen size; requires several changes.[2] |
| Recommended Section Thickness | 2-3 µm (excellent), 1 µm (variable) | Sectioning at 0.5 µm is generally not possible.[1] |
| Microtome Knife Angle | 10° | [2] |
Experimental Protocols
Detailed Methodology for this compound Embedding
-
Fixation: Fix the tissue sample in a suitable fixative (e.g., 10% neutral buffered formalin) for an appropriate duration depending on the tissue size and type.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol:
-
70% Ethanol (1 hour)
-
95% Ethanol (1 hour)
-
100% Ethanol (2 changes, 1 hour each)
-
-
Clearing: Clear the dehydrated tissue in a clearing agent such as xylene (2 changes, 1 hour each).
-
Infiltration:
-
Prepare the molten DEGDS embedding medium. If using a modified wax, prepare it according to the specifications in the table above. Keep the medium at 70°C in an oven.[2]
-
Transfer the cleared tissue to a 1:1 mixture of xylene and molten DEGDS and incubate for at least 45 minutes at 70°C.[2]
-
Transfer the tissue to pure molten DEGDS and incubate for a minimum of 2 hours at 70°C, with at least two changes of the medium.[2] For larger or denser tissues, extend the infiltration time and consider using a vacuum oven.[2]
-
-
Embedding:
-
Pre-warm the embedding molds.
-
Fill the mold with molten DEGDS and orient the tissue as desired.
-
Allow the block to cool slowly at room temperature. Do not use a cold plate or refrigerator for cooling.[2]
-
Once solidified, carefully remove the block from the mold.
-
Visualizations
Caption: Histological workflow using this compound.
References
- 1. Improved this compound embedding wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. This compound (DGD): a versatile embedding medium for retinal cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
Validation & Comparative
A Head-to-Head Comparison: Diethylene Glycol Distearate vs. Paraffin Wax for Histological Embedding
For researchers, scientists, and drug development professionals, the choice of embedding medium is a critical step in histological preparations, directly impacting the quality of microscopic analysis. The two most common choices, diethylene glycol distearate (DGD) and paraffin wax, each present a unique set of advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal medium for your specific research needs.
Paraffin wax has long been the gold standard in histology, lauded for its ease of use, cost-effectiveness, and excellent preservation of tissue architecture for routine morphological staining. However, its limitations, such as significant tissue shrinkage and challenges in preserving certain molecular structures, have led to the exploration of alternatives like this compound. DGD, a harder and more crystalline wax, offers the potential for thinner sections and enhanced preservation of fine cellular details, making it an attractive option for high-resolution light microscopy and immunofluorescence studies.
Performance Comparison at a Glance
| Feature | This compound (DGD) | Paraffin Wax |
| Melting Point | ~50-60°C (can be modified) | 56-58°C |
| Typical Section Thickness | 1-3 µm (excellent at 2-3 µm)[1] | 4-10 µm |
| Tissue Shrinkage | Lower than paraffin (due to lower processing temperatures) | Up to 15-20% |
| Histological Detail | Sharper, similar to plastic sections[1] | Good for routine morphology |
| Brittleness | Can be brittle, often requires modification[1] | Less brittle, good handling properties |
| Staining Compatibility | Good with routine and special stains; excellent for immunofluorescence[2][3] | Excellent with a wide range of stains |
| Microtome Compatibility | Often requires an ultramicrotome or a very sharp knife[1] | Compatible with standard rotary microtomes |
| Processing Time | Can be comparable to or slightly longer than paraffin | Standardized and often automated |
| Cost | Generally more expensive | Highly cost-effective |
Experimental Protocols: A Step-by-Step Guide
Paraffin Wax Embedding Protocol
This protocol is a standard procedure for formalin-fixed, paraffin-embedded (FFPE) tissue preparation.
-
Fixation: Tissue samples are fixed in 10% neutral buffered formalin for 24-48 hours to preserve tissue structure.
-
Dehydration: The fixed tissue is dehydrated through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, and 100%) to remove water.
-
Clearing: A clearing agent, typically xylene, is used to remove the ethanol, making the tissue transparent.
-
Infiltration: The cleared tissue is infiltrated with molten paraffin wax (56-58°C) in a series of baths to replace the clearing agent.
-
Embedding: The infiltrated tissue is oriented in a mold filled with molten paraffin and allowed to solidify, forming a paraffin block.
-
Sectioning: The paraffin block is sectioned using a rotary microtome at a thickness of 4-10 µm.
This compound (DGD) Embedding Protocol
This protocol is based on methodologies described for high-resolution light microscopy and may require optimization based on tissue type.
-
Fixation: Tissues are fixed as required for the intended analysis (e.g., 4% paraformaldehyde).
-
Dehydration: Dehydration is carried out using a graded series of ethanol.
-
Clearing: Xylene is a commonly used clearing agent.
-
Infiltration:
-
The cleared tissue is infiltrated with a modified DGD wax. A common modification involves adding a plasticizer like cellulose caprate resin to reduce brittleness. For example, a 4:1 mixture of DGD to cellulose caprate resin can be melted together at 75°C.[1]
-
Infiltration is typically performed in a vacuum oven to ensure complete penetration of the wax.
-
-
Embedding: The infiltrated tissue is embedded in the molten DGD mixture and allowed to cool and solidify.
-
Sectioning: Sections are cut on an ultramicrotome or a standard microtome with a very sharp knife, often with a water trough to aid in section collection.[1] Sectioning is achievable at 1-3 µm.[1]
Visualizing the Workflow
References
A Comparative Analysis of Diethylene Glycol Distearate and Polyethylene Glycol as Lubricants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Lubricant
In the realm of industrial and biomedical applications, the selection of an appropriate lubricant is paramount to ensuring optimal performance, longevity, and reliability of machinery and formulations. This guide provides a detailed comparative analysis of two commonly employed lubricants: Diethylene Glycol Distearate (DGDS) and Polyethylene Glycol (PEG). This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, a fatty acid ester, primarily serves as an internal lubricant in polymer processing, enhancing flowability and reducing friction during manufacturing.[1] Polyethylene Glycol, a polyether, demonstrates broader utility as a versatile lubricant across various fields, including industrial machinery, automotive applications, and pharmaceuticals, with documented friction and wear-reducing properties.[2][3][4][5] While direct comparative studies are limited, this guide synthesizes existing data to highlight the distinct characteristics and potential applications of each lubricant.
Quantitative Performance Data
The following table summarizes the available quantitative data on the lubricant properties of this compound and Polyethylene Glycol. It is important to note that the data for DGDS is primarily for a related ethylene glycol ester, as specific tribological data for DGDS is scarce in the reviewed literature.
| Property | This compound (or related esters) | Polyethylene Glycol | Test Method/Conditions |
| Coefficient of Friction | ~0.057 (for Ethylene Glycol Ester from Soybean Oil) | ~0.004 - 0.11 | High-Frequency Reciprocating Rig (HFRR) / Pin-on-Disk |
| Wear Prevention | Wear Scar Diameter: ~154.4 µm (for Ethylene Glycol Ester from Soybean Oil) | Demonstrated reduction in wear volume | HFRR / Wear Tests |
| Viscosity | Data not readily available for DGDS as a liquid lubricant | Varies significantly with molecular weight and temperature (e.g., PEG 400: ~90.0 cSt at 25°C, 7.3 cSt at 99°C)[6] | ASTM D445 |
| Thermal Stability (Decomposition Temperature) | Data not readily available | ~170-255°C in air; ~340-410°C in nitrogen[7] | Thermogravimetric Analysis (TGA) |
| Primary Application Context | Internal lubricant for polymers (e.g., ABS resin)[1] | Industrial lubricants, metalworking fluids, pharmaceutical excipient, etc.[2][3][4][5] | Application-specific studies |
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental methodologies for lubricant performance evaluation. Below are detailed protocols for the key experiments cited.
Friction and Wear Characteristics
1. High-Frequency Reciprocating Rig (HFRR) Test (based on ASTM D6079) [8]
-
Objective: To assess the lubricity of a fluid by measuring the friction and wear between a reciprocating ball and a stationary disk.
-
Apparatus: HFRR test machine.
-
Procedure:
-
A small volume of the lubricant sample is placed in a test reservoir.
-
A steel ball is loaded against a stationary steel disk, both submerged in the lubricant.
-
The ball is oscillated against the disk at a specified frequency (e.g., 50 Hz), stroke length (e.g., 1 mm), and load (e.g., 200 g) for a set duration (e.g., 75 minutes).[8]
-
The temperature of the test is maintained at a constant value (e.g., 60°C).[9]
-
The frictional force is continuously measured throughout the test to determine the coefficient of friction.
-
After the test, the wear scar on the ball is measured using a microscope to determine its diameter, which indicates the wear-preventive characteristics of the lubricant.[8]
-
2. Four-Ball Wear Test (based on ASTM D4172 for oils and D2266 for greases) [10]
-
Objective: To determine the wear-preventive properties of a lubricant under boundary lubrication conditions.
-
Apparatus: Four-ball wear tester.
-
Procedure:
-
Three steel balls are clamped together in a cup and covered with the test lubricant.
-
A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and load (e.g., 40 kg) for a set duration (e.g., 60 minutes).[10]
-
The test is conducted at a controlled temperature (e.g., 75°C).[10]
-
After the test, the wear scars on the three stationary balls are measured and averaged to determine the wear scar diameter. A smaller wear scar indicates better wear protection.[10]
-
Viscosity Measurement
Kinematic Viscosity (based on ASTM D445)
-
Objective: To determine the kinematic viscosity of a liquid lubricant.
-
Apparatus: Calibrated glass capillary viscometer.
-
Procedure:
-
The lubricant sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
-
The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of a lubricant by measuring its weight loss as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample of the lubricant is placed in a sample pan.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., air or nitrogen).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The temperature at which significant weight loss occurs is identified as the onset of thermal degradation.
-
Mandatory Visualization
Caption: Workflow for the comparative analysis of lubricant performance.
Discussion and Conclusion
The gathered data indicates that this compound and Polyethylene Glycol are not direct competitors in most lubricant applications.
This compound appears to be a specialized lubricant, particularly effective as an internal additive in polymer processing. Its primary function is to reduce melt viscosity and friction during extrusion and molding, thereby improving processability and the surface finish of the final product.[1] The lubricating properties of fatty acid esters, in general, suggest they form effective boundary lubricating films.[11]
Polyethylene Glycol , on the other hand, is a highly versatile lubricant with a broad range of applications. Its water solubility (for certain grades), wide range of available viscosities, and proven ability to reduce friction and wear make it suitable for use in industrial machinery, as a base for greases, in metalworking fluids, and in sensitive applications such as pharmaceuticals and personal care products.[2][3][4][5][12] The thermal stability of PEG is a critical factor to consider, with degradation occurring at elevated temperatures, particularly in the presence of oxygen.[7][13][14][15][16]
For the target audience:
-
Researchers and scientists investigating polymer processing would find DGDS a relevant candidate for improving material flow. For those developing aqueous or biocompatible lubricant systems, PEG offers a wide array of options with varying molecular weights and properties.
-
Drug development professionals will likely find PEG to be the more relevant compound, given its established use as an excipient and its biocompatibility. DGDS is less commonly used in pharmaceutical formulations, primarily appearing in topical personal care products.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between Friction Coefficient and Contact Angle on Metal Plate in Mixed Solution of Polyethylene Glycol and Ethylene Glycol [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Tribological characteristics of polyethylene glycol (PEG) as a lubricant for wear resistance of ultra-high-molecular-weight polyethylene (UHMWPE ) in artificial knee join - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG 400 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 9. torontech.com [torontech.com]
- 10. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 11. astrj.com [astrj.com]
- 12. kimyagaran.com [kimyagaran.com]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conservationphysics.org [conservationphysics.org]
performance evaluation of diethylene glycol distearate against other fatty acid esters as PCMs
A detailed analysis of diethylene glycol distearate's potential in thermal energy storage applications reveals a promising, yet under-documented, candidate when benchmarked against other fatty acid esters. This guide provides a comparative overview of its performance, supported by available experimental data and detailed methodologies for key characterization techniques.
For researchers, scientists, and drug development professionals exploring advanced thermal management solutions, phase change materials (PCMs) offer a compelling avenue for storing and releasing large amounts of thermal energy at nearly constant temperatures. Among the organic PCMs, fatty acid esters are a prominent class due to their high latent heat of fusion, chemical stability, and biocompatibility. This guide focuses on the performance of this compound (DEGDS) in comparison to other commonly studied fatty acid esters.
While comprehensive data on DEGDS is limited, this guide synthesizes available information and draws comparisons with its close analogue, ethylene glycol distearate (EGDS), and other mono-esters of stearic acid to provide a valuable performance benchmark.
Quantitative Performance Comparison
To facilitate a clear and objective assessment, the following tables summarize the key thermophysical properties of DEGDS and other relevant fatty acid esters. It is important to note that experimental data for this compound is not as abundant as for other esters, and some values are estimated based on similar compounds or limited studies.
| Property | This compound (DEGDS) | Ethylene Glycol Distearate (EGDS) | Methyl Stearate | Ethyl Stearate | Butyl Stearate |
| Melting Point (°C) | 43 - 50[1] | 65.35[2] | ~38 | ~34 | ~20 |
| Latent Heat of Fusion (J/g) | Data Not Available | 215.80[2] | ~180 | ~170 | ~150 |
| Thermal Conductivity (W/m·K) | Estimated: 0.1 - 0.4[3] | Data Not Available | ~0.15 | ~0.14 | ~0.13 |
| Cycling Stability | Data Not Available | Good (1000 cycles)[2] | Good | Good | Good |
Table 1: Thermophysical Properties of this compound and Other Fatty Acid Esters.
Experimental Protocols
The characterization of PCMs is crucial for determining their suitability for specific applications. The following sections detail the standard experimental methodologies used to evaluate the key performance indicators presented in the comparison table.
Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion
Differential Scanning Calorimetry is a fundamental technique for measuring the melting temperature and latent heat of fusion of PCMs.
The process involves hermetically sealing a small, precisely weighed sample of the PCM in an aluminum pan. The sample is then subjected to a controlled temperature program within the DSC instrument, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min). The resulting DSC thermogram provides the melting peak temperature and the area under the melting peak, which is integrated to determine the latent heat of fusion.
Transient Plane Source (TPS) Method for Thermal Conductivity
The thermal conductivity of PCMs, which governs the rate of heat transfer, is often measured using the Transient Plane Source (TPS) method.
In this method, a sensor is placed between two identical samples of the solidified PCM. A short electrical pulse is applied to the sensor, which generates heat that dissipates into the material. By analyzing the temperature increase of the sensor as a function of time, the thermal conductivity of the material can be calculated.
Accelerated Thermal Cycling for Stability Assessment
The long-term performance and reliability of a PCM are evaluated through accelerated thermal cycling tests.
This test involves subjecting the PCM to a large number of melting and freezing cycles, typically in a thermal cycler or a controlled temperature bath. The thermophysical properties, such as melting point and latent heat of fusion, are measured using DSC before and after the cycling process. A minimal change in these properties indicates good thermal stability. For instance, ethylene glycol distearate has been shown to have good thermal reliability after 1000 thermal cycles.[2]
Concluding Remarks
This compound presents itself as a viable candidate for thermal energy storage applications, with a melting point suitable for various low to medium temperature applications. However, the current lack of comprehensive experimental data, particularly regarding its latent heat of fusion and long-term cycling stability, highlights a critical area for future research. The data available for the closely related ethylene glycol distearate suggests that di-esters of fatty acids can exhibit high latent heat storage capacities and excellent thermal stability. Further investigation into DEGDS is warranted to fully elucidate its performance characteristics and to enable a more direct and robust comparison with other fatty acid esters. This will be crucial for its potential adoption in advanced thermal management systems across various scientific and industrial fields.
References
Diethylene Glycol Distearate: A Superior Alternative to Traditional Embedding Media for High-Resolution Histology
For researchers, scientists, and drug development professionals demanding pristine tissue morphology and compatibility with a wide array of advanced molecular techniques, the choice of embedding medium is a critical, yet often overlooked, aspect of experimental design. While paraffin has long been the standard in histology, Diethylene Glycol Distearate (DGD) emerges as a superior alternative, offering significant advantages in tissue integrity, sectioning quality, and suitability for sensitive applications such as immunofluorescence and in situ hybridization.
This compound (DGD) is a water-tolerant ester wax that provides remarkable preservation of cellular structures with minimal distortion.[1] Its lower melting point and distinct physical properties translate to tangible benefits in the laboratory, streamlining workflows and yielding higher quality results compared to traditional paraffin embedding.
Performance Comparison: this compound vs. Paraffin
The inherent properties of DGD lead to significant improvements across several key performance indicators when compared to paraffin wax.
| Performance Metric | This compound (DGD) | Paraffin Wax | Key Advantages of DGD |
| Melting Point | 47-52°C[2] | 56-58°C | Lower infiltration temperature reduces tissue hardening and antigen masking. |
| Typical Section Thickness | 1-2 µm[2] | 4-8 µm[3] | Enables higher resolution light microscopy and more detailed morphological analysis. |
| Tissue Shrinkage | Minimal distortion reported[2] | Up to 15-20% | Superior preservation of tissue architecture and cellular detail. |
| Sectioning Requirements | No cooling required for thin sections[4] | Often requires cooling of the block and/or knife for thin sectioning | Simplifies the microtomy process and improves workflow efficiency. |
| Compatibility with Advanced Staining | Excellent for immunofluorescence, in situ hybridization, and lectin cytochemistry[2] | Can be challenging; often requires extensive antigen retrieval | Better preservation of sensitive epitopes and nucleic acids. |
Enhanced Morphological Preservation with this compound
One of the most striking advantages of DGD is the superior preservation of tissue architecture and cellular integrity.[1] The lower melting point of DGD (47-52°C) compared to paraffin (56-58°C) minimizes heat-induced tissue hardening and distortion.[2] This gentle processing is particularly beneficial for delicate embryonic tissues and for studies requiring precise morphological measurements. While paraffin processing can lead to tissue shrinkage of up to 15-20%, DGD is reported to cause minimal distortion, resulting in sections that more accurately reflect the in vivo state of the tissue.
Superior Sectioning Capabilities
Researchers utilizing DGD can consistently obtain thinner sections than with paraffin. Serial sections of 1-2 µm can be cut without difficulty using a standard microtome, and importantly, this can be achieved at room temperature without the need for cooling devices.[4] This is a significant advantage over paraffin, which often requires chilling of the block or knife to achieve sections thinner than 5 µm.[4] The ability to produce thinner sections allows for higher-resolution light microscopy and more precise localization of molecular markers. Furthermore, sections embedded in DGD rarely become detached from slides, ensuring the integrity of serial section studies.[2]
Compatibility with Advanced Molecular Techniques
For researchers in drug development and molecular biology, the compatibility of the embedding medium with downstream applications is paramount. DGD has been shown to be an excellent choice for sensitive techniques such as immunofluorescence microscopy and in situ hybridization.[2][5] The milder processing helps to preserve the antigenicity of proteins and the integrity of nucleic acids, often reducing the need for harsh antigen retrieval methods that can damage tissue morphology. Studies have demonstrated that DGD embedding yields flat, brightly stained sections with low background fluorescence, making it highly suitable for the immunolocalization of cytoskeletal proteins and other sensitive targets.[5]
Experimental Protocols
To provide a clear comparison, the following are detailed protocols for tissue processing and embedding using both this compound and the traditional paraffin method for immunohistochemistry applications.
This compound (DGD) Embedding Protocol
This protocol is adapted from methodologies described for light microscopy and immunofluorescence.
1. Fixation:
-
Fix tissue in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for a duration appropriate for the tissue size and type.
-
After fixation, wash the tissue thoroughly in phosphate-buffered saline (PBS).
2. Dehydration:
-
Dehydrate the tissue through a graded series of ethanol:
-
70% Ethanol: 2 changes, 60 minutes each
-
95% Ethanol: 2 changes, 60 minutes each
-
100% Ethanol: 3 changes, 60 minutes each
-
3. Clearing:
-
Clear the tissue in Xylene: 2 changes, 60 minutes each.
4. Infiltration:
-
Transfer the tissue to a 1:1 mixture of Xylene and molten DGD at 50°C for 60 minutes.
-
Transfer to pure molten DGD at 50°C: 2 changes, 6 hours each, under vacuum.[2]
5. Embedding:
-
Place the infiltrated tissue in a suitable mold filled with molten DGD.
-
Orient the tissue as required.
-
Allow the block to solidify at room temperature.
6. Sectioning and Mounting:
-
Section the DGD block on a standard microtome at 1-2 µm thickness.
-
Float the sections on a water bath and mount on adhesive-coated slides.
-
Dry the slides thoroughly before staining.
Traditional Paraffin Embedding Protocol for Immunohistochemistry
This is a standard protocol for FFPE tissue preparation.[1][6]
1. Fixation:
-
Fix tissue in 10% neutral buffered formalin for 18-24 hours.
-
Trim the tissue to the appropriate size for processing cassettes.
2. Dehydration:
-
Dehydrate through a graded series of ethanol:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each
-
3. Clearing:
-
Clear in Xylene: 2 changes, 1 hour each.
4. Infiltration:
-
Infiltrate with molten paraffin wax (56-58°C) in a vacuum oven: 2 changes, 1-2 hours each.
5. Embedding:
-
Place the infiltrated tissue in a mold with molten paraffin.
-
Orient the tissue.
-
Cool on a cold plate to solidify the wax.
6. Sectioning and Mounting:
-
Section the paraffin block at 4-5 µm thickness.
-
Float the sections on a warm water bath.
-
Mount on positively charged slides.
-
Dry the slides in an oven or at room temperature.
Visualizing the Workflow
The following diagrams illustrate the key stages in the DGD and paraffin embedding workflows.
DGD Embedding Workflow
Paraffin Embedding Workflow
Conclusion
For research that demands the highest quality of morphological preservation and compatibility with sensitive molecular techniques, this compound offers a compelling set of advantages over traditional paraffin embedding. The ability to produce thinner sections with minimal tissue distortion, coupled with its gentle processing protocol, makes DGD an invaluable tool for researchers and scientists in the pursuit of more accurate and detailed histological analysis. While paraffin remains a cost-effective solution for routine applications, the superior performance of DGD in high-resolution and molecular studies positions it as the preferred choice for cutting-edge research and development.
References
- 1. IHC-P protocols | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative analysis of histopathological findings using image processing software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an embedding medium for high resolution light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
A Comparative Guide to the Thermal Energy Storage Capacity of Ethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal energy storage (TES) capacity of Ethylene Glycol Distearate (EGDS), a promising organic phase change material (PCM). Through a detailed comparison with alternative materials, supported by experimental data and standardized protocols, this document serves as a valuable resource for the evaluation and selection of PCMs for various thermal management applications.
Executive Summary
Ethylene Glycol Distearate demonstrates significant potential as a phase change material for thermal energy storage, primarily due to its high latent heat of fusion and a well-defined melting point suitable for various applications. This guide presents a comparative analysis of EGDS against other common organic PCMs, such as fatty acids and paraffin waxes. While EGDS exhibits a high energy storage density, its thermal conductivity is relatively low, a common characteristic of organic PCMs. The following sections provide detailed quantitative comparisons, in-depth experimental methodologies, and a logical workflow for PCM evaluation.
Data Presentation: Comparison of Thermal Properties
The following table summarizes the key thermal properties of Ethylene Glycol Distearate and a selection of alternative organic phase change materials. This data is essential for a comparative assessment of their suitability for specific thermal energy storage applications.
| Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| Ethylene Glycol Distearate (EGDS) | 65.35 [1] | 215.8 [1] | ~0.15 - 0.35 (estimated) [2] |
| Palmitic Acid | 58.9 - 65.5[3] | 203 | 0.16 |
| Stearic Acid | 53.8 - 70.9[3] | 218 | 0.17 |
| Myristic Acid | 51.5 - 58.0[3] | 217 | 0.15 |
| Lauric Acid | 42.4 - 44.3[3] | 212 | 0.14 |
| Paraffin Wax (n-octadecane) | 28.2 | 244 | 0.15 (solid), 0.15 (liquid) |
| Polyethylene Glycol (PEG 6000) | 55 - 63 | 188 | 0.2 |
Experimental Protocols
Accurate and reproducible characterization of the thermal properties of PCMs is crucial for their effective application. The following sections detail the standard experimental methodologies for determining the key parameters presented in the comparison table.
Determination of Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the most common and reliable technique for measuring the phase change temperature and latent heat of fusion of PCMs.[4][5]
Principle: DSC measures the difference in heat flow between a sample of the material and a reference material as a function of temperature. When the sample undergoes a phase change, it absorbs or releases heat, resulting in a detectable change in the heat flow, which is recorded as a peak on the DSC thermogram. The area under this peak is proportional to the latent heat of the transition, and the onset temperature of the peak is typically taken as the melting point.[6]
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar)[4]
-
Hermetically sealed aluminum pans
-
High-precision microbalance
Procedure:
-
Sample Preparation: A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and heat of fusion, such as indium.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program for a solid-liquid phase change analysis involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) through the expected melting range of the PCM.[4]
-
An isothermal period after melting.
-
A cooling ramp at a constant rate to observe crystallization behavior.
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (T_m): The onset temperature of the melting peak.
-
Latent Heat of Fusion (ΔH_m): Calculated by integrating the area of the melting peak.
-
Determination of Thermal Conductivity: Transient Hot Wire Method
The transient hot wire method is a widely used technique for measuring the thermal conductivity of liquids and solids.
Principle: A thin metallic wire immersed in the sample is heated by a constant electric current. The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding material. Materials with higher thermal conductivity will dissipate the heat more quickly, resulting in a slower temperature rise of the wire.
Apparatus:
-
Transient Hot Wire Apparatus
-
Temperature-controlled sample holder
-
Power source and data acquisition system
Procedure:
-
Sample Preparation: The PCM is placed in the sample holder, ensuring good thermal contact with the hot wire. For solid samples, the material is typically melted and then solidified around the wire.
-
Measurement: A constant current is applied to the wire, and the temperature rise is recorded as a function of time.
-
Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, using a specific mathematical model for the transient heat conduction from a line source.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the validation of a material's thermal energy storage capacity.
Caption: Experimental workflow for PCM characterization.
Caption: Key properties influencing PCM suitability.
References
The Efficacy of Diethylene Glycol Distearate as a Lubricant in Diverse Polymer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing polymer processing is a critical aspect of product development. The choice of lubricant can significantly impact the efficiency of manufacturing processes and the quality of the final product. This guide provides a comparative analysis of the lubricating efficiency of diethylene glycol distearate (DGD) in various polymers, with a focus on polyvinyl chloride (PVC), polylactic acid (PLA), and polyolefins.
This compound is a diester of diethylene glycol and stearic acid. It is often utilized as an internal lubricant in polymer processing. Internal lubricants are designed to reduce the friction between polymer chains, thereby lowering the melt viscosity and improving the flow characteristics of the material during processing. This can lead to several benefits, including reduced energy consumption, improved surface finish of the final product, and faster production cycles.
Comparative Lubricating Efficiency
The lubricating effect of this compound is primarily attributed to its chemical structure, which consists of a polar head and two long, non-polar fatty acid chains. This amphiphilic nature allows it to interact with the polymer matrix, reducing intermolecular friction.
| Polymer | Expected Lubricating Efficiency | Supporting Evidence and Rationale |
| Polyvinyl Chloride (PVC) | High | This compound and similar ester waxes, like ethylene glycol distearate, are well-established as effective internal lubricants for rigid PVC.[1] They enhance material flow and decrease melt viscosity during extrusion and injection molding processes.[1] The polar nature of the ester groups in DGD is compatible with the polar PVC matrix, allowing for effective reduction of intermolecular friction. |
| Polylactic Acid (PLA) | Moderate to High | While specific data on this compound in PLA is limited, fatty acid esters are commonly used as lubricants for this biopolymer. The lubricating action would be expected to reduce the high melt viscosity and brittleness of PLA, aiding in processing. The effectiveness would depend on the specific grade of PLA and the processing conditions. |
| Polyolefins (PE, PP) | Moderate | Polyolefins are non-polar polymers. The non-polar fatty acid chains of this compound can interact with the polymer chains, providing a lubricating effect. However, the overall compatibility might be lower compared to more polar polymers like PVC. Despite this, ester-based lubricants are utilized in polyolefin formulations to improve flow properties. |
Quantitative Data Summary
Direct comparative quantitative data for the lubricating efficiency of this compound in PVC, PLA, and polyolefins is scarce in the reviewed literature. However, a study on Acrylonitrile Butadiene Styrene (ABS), another polar polymer, demonstrated that the addition of 2% this compound by weight can increase the melt flow index by 23%.[2] This indicates a significant improvement in the material's flowability. It is reasonable to infer that similar improvements could be expected in other polar polymers like PVC and to a certain extent in PLA.
Experimental Protocols
To rigorously evaluate the lubricating efficiency of this compound in different polymers, a series of standardized tests can be employed.
Melt Flow Index (MFI) Testing
This test measures the ease of flow of a molten polymer. A higher MFI value indicates lower viscosity and better flowability, suggesting effective lubrication.
Standard: ASTM D1238, ISO 1133
Procedure:
-
A small amount of the polymer compound (containing the lubricant) is loaded into a heated barrel.
-
A specified load is applied to a piston, which forces the molten polymer to extrude through a standardized die.
-
The extrudate is collected over a set period and weighed.
-
The MFI is calculated in grams of polymer per 10 minutes.[3][4][5][6][7]
Torque Rheometry
This technique measures the torque required to rotate mixing blades within a heated chamber containing the polymer. A lower torque value indicates reduced melt viscosity and better lubrication.
Procedure:
-
The polymer compound is loaded into the mixing chamber of the torque rheometer.
-
The chamber is heated to the desired processing temperature.
-
The mixing blades are rotated at a constant speed.
-
The torque required to maintain this speed is recorded over time. A lower and more stable torque reading suggests efficient lubrication.[8][9][10][11][12]
Coefficient of Friction (COF) Measurement
This test determines the frictional characteristics of a polymer surface. While often used for films and sheets, it can provide insights into the external lubricating effects of an additive.
Standard: ASTM D1894
Procedure:
-
A specimen of the polymer is attached to a sled of a known weight.
-
Another piece of the same polymer or a different substrate is placed on a stationary plane.
-
The sled is pulled across the stationary surface at a constant speed.
-
The force required to initiate motion (static friction) and maintain motion (kinetic friction) is measured.[13][14][15][16][17] A lower COF indicates better surface lubricity.
Visualizing the Process and Mechanism
To better understand the experimental evaluation and the theoretical mechanism of lubrication, the following diagrams are provided.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. testing-instruments.com [testing-instruments.com]
- 4. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 5. zwickroell.com [zwickroell.com]
- 6. Ultimate Guide to Melt Flow Index Tester: Operations, Advantages, and Uses [prestogroup.com]
- 7. Essential Guide to Melt Flow Index Testing: ASTM D 1238 & ISO 1133 [pacorr.com]
- 8. researchgate.net [researchgate.net]
- 9. Torque Rheometer | Polymer Lab Equipment Manufacturer | Baopin Tech [labequipment-en.com]
- 10. dgright.com [dgright.com]
- 11. torquerheometer.com [torquerheometer.com]
- 12. ampacet.com [ampacet.com]
- 13. coirubber.com [coirubber.com]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM D1894 Coefficient of Friction Film Testing - ADMET [admet.com]
- 16. zwickroell.com [zwickroell.com]
- 17. chinabopetfilm.com [chinabopetfilm.com]
A Comparative Analysis of Emulsifying Properties: Diethylene Glycol Distearate vs. Other Nonionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nonionic Surfactants in Emulsification
Nonionic surfactants are essential components in the formulation of emulsions, which are dispersions of one immiscible liquid within another. Their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a stabilizing barrier around the dispersed droplets. The choice of a nonionic surfactant is critical as it directly influences the type of emulsion formed (oil-in-water or water-in-oil), its stability, droplet size, and overall performance.
This guide focuses on a comparative analysis of Diethylene Glycol Distearate, a lipophilic nonionic surfactant, with other widely used nonionic surfactants to provide a framework for selecting the most suitable emulsifier for a given application.
Physicochemical Properties of Selected Nonionic Surfactants
A key parameter for comparing nonionic surfactants is the Hydrophilic-Lipophilic Balance (HLB), which indicates the relative strength of the hydrophilic and lipophilic portions of the molecule. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.
| Surfactant | Chemical Structure | HLB Value (Approx.) | Predominant Emulsion Type | Key Characteristics |
| This compound (DGDS) | Diester of diethylene glycol and stearic acid | 5-6 | Water-in-Oil (W/O) | Lipophilic, waxy solid at room temperature, often used as a thickener and opacifier in addition to its emulsifying properties. |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate | 15.0 | Oil-in-Water (O/W) | Hydrophilic, viscous liquid, widely used in pharmaceutical and food products for its excellent solubilizing and emulsifying capabilities. |
| Sorbitan Monostearate | Ester of sorbitan and stearic acid | 4.7 | Water-in-Oil (W/O) | Lipophilic, waxy solid, often used in combination with polysorbates to achieve a desired HLB for stable emulsions. |
| PEG-400 Distearate | Polyethylene glycol diester of stearic acid | 8.5 - 11.7 | Oil-in-Water (O/W) | The HLB value can vary depending on the specific grade. Generally hydrophilic and used in a variety of cosmetic and pharmaceutical formulations.[1][2] |
Experimental Protocols for Comparative Evaluation
To conduct a comprehensive comparative study of the emulsifying properties of these surfactants, a standardized set of experimental protocols should be followed.
Emulsion Preparation
Objective: To prepare stable emulsions using each surfactant under controlled conditions.
Materials:
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (Deionized Water)
-
Surfactants: this compound, Polysorbate 80, Sorbitan Monostearate, PEG-400 Distearate
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Water bath or heating mantle
-
Beakers and graduated cylinders
Procedure:
-
Phase Preparation:
-
For each emulsion, weigh the required amounts of the oil phase and the aqueous phase separately. A typical starting ratio for a W/O emulsion would be a higher oil phase concentration, while an O/W emulsion would have a higher aqueous phase concentration.
-
The surfactant concentration should be kept constant across all experiments (e.g., 2-5% w/w of the total emulsion weight).
-
-
Heating:
-
Heat the oil phase and the aqueous phase separately to a temperature of 70-75°C. For solid surfactants like this compound and Sorbitan Monostearate, ensure they are completely melted in the oil phase.
-
-
Emulsification:
-
Slowly add the dispersed phase to the continuous phase while homogenizing at a constant speed (e.g., 5000 rpm for a high-shear mixer) for a fixed duration (e.g., 5-10 minutes).
-
For W/O emulsions (with DGDS and Sorbitan Monostearate), the aqueous phase is added to the oil phase.
-
For O/W emulsions (with Polysorbate 80 and PEG-400 Distearate), the oil phase is added to the aqueous phase.
-
-
Cooling:
-
Continue gentle stirring of the emulsion until it cools down to room temperature.
-
Workflow for Emulsion Preparation.
Emulsion Stability Assessment
Objective: To evaluate and compare the physical stability of the prepared emulsions over time.
3.2.1. Macroscopic Observation:
-
Procedure: Store the emulsions in transparent, sealed containers at different temperatures (e.g., 4°C, 25°C, 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of instability such as creaming, sedimentation, or phase separation.
-
Data Presentation: Record the height of any separated layers and calculate the Creaming Index (CI) as: CI (%) = (Height of Cream/Sediment Layer / Total Height of Emulsion) x 100
3.2.2. Centrifugation Test:
-
Procedure: Centrifuge a known volume of each emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Data Presentation: Measure the volume of any separated phase and express it as a percentage of the total volume. A lower percentage indicates higher stability.
3.2.3. Droplet Size Analysis:
-
Procedure: Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to measure the mean droplet size and the polydispersity index (PDI) of the emulsions at different time points.
-
Data Presentation: A stable emulsion will show minimal change in droplet size and PDI over time.
Methods for Emulsion Stability Assessment.
Mechanism of Emulsion Stabilization
The stabilization of emulsions by nonionic surfactants primarily occurs through a steric hindrance mechanism. The surfactant molecules adsorb at the oil-water interface, and their bulky hydrophilic or lipophilic chains extend into the continuous phase, creating a physical barrier that prevents the dispersed droplets from coalescing.
Steric Stabilization by Nonionic Surfactants.
Comparative Performance and Discussion
Based on their HLB values, this compound and Sorbitan Monostearate are expected to be effective emulsifiers for W/O emulsions. Their lipophilic nature allows them to stabilize water droplets within a continuous oil phase. In contrast, Polysorbate 80 and PEG-400 Distearate, with their higher HLB values, are suitable for creating O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase.
A direct comparison of their performance would require experimental data. It is hypothesized that for W/O emulsions, the choice between DGDS and Sorbitan Monostearate would depend on the desired viscosity and sensory characteristics of the final product, as DGDS also contributes to thickening. For O/W emulsions, the selection between Polysorbate 80 and PEG-400 Distearate would be influenced by factors such as the specific oil to be emulsified, required droplet size, and regulatory acceptance for the intended application.
Conclusion
The selection of an appropriate nonionic surfactant is a critical step in emulsion formulation. This compound, with its low HLB, is a suitable candidate for W/O emulsions, also offering thickening and opacifying benefits. In contrast, surfactants with higher HLB values, such as Polysorbate 80 and PEG-400 Distearate, are effective for O/W systems. A thorough experimental evaluation, following the protocols outlined in this guide, is essential to determine the optimal emulsifier that will ensure the desired stability and performance characteristics of the final product. Researchers are encouraged to conduct their own comparative studies to generate the specific data required for their unique formulations.
References
A Head-to-Head Comparison of Ester Waxes for Microtomy: Diethylene Glycol Distearate vs. Alternatives
For researchers, scientists, and drug development professionals seeking the optimal embedding medium for microtomy, the choice of wax is paramount to achieving high-quality tissue sections. This guide provides an objective comparison of diethylene glycol distearate-based waxes, commonly known as Ester Wax, with other popular ester waxes, including polyester and water-soluble variants. The following analysis, supported by experimental data and detailed protocols, will aid in selecting the most suitable embedding medium for your specific research needs.
Executive Summary
This compound (DGD), the primary component of Ester Wax, offers distinct advantages over traditional paraffin wax, primarily due to its harder consistency and lower melting point, which can lead to better preservation of tissue morphology. However, pure DGD is often brittle.[1] Consequently, it is typically blended with other substances to improve its texture and ribboning capabilities.[1] Polyester waxes, such as polyethylene glycol 400 distearate, and water-soluble waxes like Carbowax (polyethylene glycols), present viable alternatives with their own unique sets of properties, benefits, and drawbacks. This guide will delve into a detailed comparison of their performance based on available data.
Performance Comparison of Ester Waxes
The selection of an appropriate embedding wax is critical for obtaining thin, uniform tissue sections with well-preserved cellular detail. This section provides a comparative overview of the key performance indicators for this compound (Ester Wax), Polyester Wax, and Water-Soluble Waxes (Carbowax).
Quantitative Data Summary
The following table summarizes the key physicochemical properties and performance characteristics of the discussed ester waxes. It is important to note that direct, head-to-head quantitative comparisons for all parameters across all wax types are not always available in the literature. The data presented is a synthesis of information from various sources.
| Property | This compound (Ester Wax) | Polyester Wax (PEG 400 Distearate) | Water-Soluble Wax (Carbowax/PEG) | Paraffin Wax (for reference) |
| Melting Point (°C) | ~48-50[1] | ~37[2] | Variable (e.g., PEG 1500: 44-48) | 54-58 (routine use)[3] |
| Achievable Section Thickness (μm) | 1-20 (1µm possible)[1] | 2 to >30[2] | 8-15 | 2-4 (with additives) to 10-15[3][4] |
| Hardness | Harder than paraffin[1] | Not specified, but allows for thin sectioning | Softer grades available to reduce crumbling[3] | Softer than Ester Wax |
| Tissue Shrinkage | Less than paraffin due to lower heat | Negligible, due to low melting point | Less than paraffin | Up to 15-20%[4][5] |
| Solubility | Alcohols, ethers, esters, ketones, hydrocarbons[1] | Most organic solvents (alcohols, ethers, esters, ketones)[2] | Water, alcohols | Xylene, other organic solvents |
| Ribboning | Good, but can be challenging[1] | Good | Can be difficult; sections may crumble[3] | Excellent |
Key Performance Insights
-
This compound (Ester Wax): This wax is noted for its hardness, which allows for the cutting of thin sections.[1] However, its brittleness necessitates the addition of other compounds to improve its handling and ribboning properties.[1] The lower melting point compared to paraffin is advantageous for preserving delicate tissue structures.
-
Polyester Wax: With a significantly lower melting point of around 37°C, polyester wax is excellent for minimizing heat-induced tissue shrinkage and artifacts.[2] It is also soluble in a wide range of organic solvents, which can simplify the de-waxing process.[2]
-
Water-Soluble Waxes (Carbowax): The primary advantage of these polyethylene glycol-based waxes is their water solubility, which allows for tissue processing without the need for dehydration and clearing with organic solvents, thus reducing processing time and preserving lipids.[6] However, sectioning can be challenging, and special handling is required to prevent the sections from dissolving.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline generalized protocols for tissue processing and embedding with this compound (Ester Wax), Polyester Wax, and Water-Soluble Wax.
This compound (Ester Wax) Embedding Protocol
This protocol is based on established methods for using DGD-based embedding media.
-
Fixation: Fix tissue in 10% neutral buffered formalin or other suitable fixative.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue using a suitable clearing agent that is miscible with both ethanol and the ester wax, such as xylene or a less toxic alternative.
-
Infiltration: Infiltrate the tissue with molten Ester Wax in an oven at a temperature just above its melting point (~50-52°C). Multiple changes of wax (e.g., 2-3 changes over 2-4 hours) are recommended to ensure complete infiltration.
-
Embedding: Orient the infiltrated tissue in a mold filled with fresh molten Ester Wax. Cool the block rapidly on a cold plate to ensure a fine crystalline structure.
-
Sectioning: Section the block on a rotary microtome. A sharp, sturdy knife is essential due to the hardness of the wax. Slower cutting speeds are generally recommended.[1]
Polyester Wax Embedding Protocol
This protocol is adapted for the use of low melting point polyester wax.
-
Fixation and Dehydration: Follow standard procedures for fixation and dehydration as with Ester Wax.
-
Infiltration: Infiltrate the tissue with molten polyester wax at approximately 40°C. Due to the lower temperature, a longer infiltration time or vacuum infiltration may be beneficial for dense tissues. Change the wax 2-3 times over several hours.[2]
-
Embedding: Embed the tissue in fresh molten polyester wax and cool on a cold plate.
-
Sectioning: Sectioning can be performed on a standard rotary microtome. For very thin sections, cooling the block and knife with dry ice may be beneficial.[2]
Water-Soluble Wax (Carbowax) Embedding Protocol
This protocol takes advantage of the water-soluble nature of Carbowax.
-
Fixation: Fix tissue as required.
-
Infiltration: Transfer the fixed tissue directly into a graded series of aqueous Carbowax solutions of increasing concentration (e.g., 70%, 90%, and finally two changes of 100% molten Carbowax) at a temperature of about 56°C.[3] This process bypasses the need for traditional dehydration and clearing steps.[3]
-
Embedding: Embed the tissue in 100% molten Carbowax and cool in a refrigerator.[3]
-
Sectioning: Sectioning requires a dry environment to prevent the block from absorbing atmospheric moisture. Sections cannot be floated on a traditional water bath. Instead, they can be flattened using a solution of diethylene glycol or a gelatin mixture.[3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the workflows for embedding tissues with different ester waxes.
Logical Relationships of Wax Properties
The choice of an ester wax for microtomy involves a trade-off between various properties. The following diagram illustrates the logical relationships between key characteristics of the discussed waxes.
Conclusion
The choice between this compound and other ester waxes for microtomy is highly dependent on the specific requirements of the research.
-
This compound (Ester Wax) is a strong candidate when producing very thin sections is the primary goal, and the laboratory is equipped to handle its harder, more brittle nature.
-
Polyester Wax is an excellent all-around choice, particularly for delicate tissues susceptible to heat damage, offering a good balance of ease of use and preservation of morphology.
-
Water-Soluble Waxes (Carbowax) are invaluable for specific applications where the preservation of lipids is critical, and the laboratory can accommodate the specialized handling required for sectioning.
By carefully considering the quantitative data, experimental protocols, and the inherent properties of each wax, researchers can make an informed decision to optimize their microtomy workflow and achieve superior histological results.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Polyester Wax: A New Embedding Medium for the Histopathologic Study of Human Temporal Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Tissue Processing, Microtomy and Paraffin Sections [jaypeedigital.com]
- 4. Paraffin Tissue Processing: Steps, Benefits, and Best Practices - Hywax [hywax.com]
- 5. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to Assessing the Purity of Diethylene Glycol Distearate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic evaluation of Diethylene Glycol Distearate (DEGDS), a widely used excipient in the pharmaceutical, cosmetic, and food industries. The purity of DEGDS is critical to ensure the quality, safety, and efficacy of the final product. This document outlines key analytical procedures for assessing the purity of DEGDS from different suppliers, enabling users to make informed decisions based on empirical data.
Introduction to this compound and Its Critical Quality Attributes
This compound is a mixture of the mono- and diesters of stearic acid and diethylene glycol.[1] It functions as an emulsifier, opacifier, and viscosity-modifying agent.[1] The performance of DEGDS is intrinsically linked to its purity. Key quality attributes that require careful assessment include the acid value, saponification value, and melting range. Furthermore, the presence of impurities such as free diethylene glycol (DEG) and ethylene glycol (EG) is a significant concern, particularly in pharmaceutical applications, due to their toxicity.[2][3] Regulatory bodies like the FDA emphasize the importance of testing for such contaminants.[3]
This guide presents standardized test methods, primarily based on the United States Pharmacopeia (USP), to facilitate a consistent and reliable comparison of DEGDS from different suppliers.
Key Purity Parameters and Acceptance Criteria
The following table summarizes the critical purity parameters for DEGDS and their typical acceptance criteria as per USP guidelines.[1] Researchers should compare the Certificate of Analysis (CoA) from each supplier against these benchmarks and verify them through in-house testing.
| Parameter | Acceptance Criteria | Significance |
| Acid Value | Not more than 4.0[1] | Indicates the amount of free fatty acids present, which can affect the stability and pH of the final product.[4][5] |
| Saponification Value | Between 150 and 170[1] | Represents the average molecular weight of the fatty acids in the ester. Deviations can indicate a different fatty acid composition or the presence of unsaponifiable matter.[6][7] |
| Melting Range | Between 43°C and 50°C (Class II method)[1] | A narrow and defined melting range is indicative of higher purity. A broad range may suggest the presence of impurities.[8][9] |
| Free Diethylene Glycol | Varies by monograph, but should be strictly controlled. | A toxic impurity that must be limited, especially in pharmaceutical formulations.[3] |
| Ethylene Glycol | Should be absent or within strict limits. | A toxic impurity that can be present from the manufacturing process.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the purity of DEGDS.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the substance.[10]
Materials:
-
DEGDS sample
-
Solvent mixture: Equal volumes of ethanol (95%) and ether, neutralized to phenolphthalein with 0.1 M KOH.
-
0.1 M Potassium Hydroxide (KOH) solution, accurately standardized.
-
Phenolphthalein indicator solution.
-
Conical flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh about 10 g of the DEGDS sample into a 250 mL conical flask.[11]
-
Add 50 mL of the neutralized solvent mixture to the flask.[11]
-
If the sample does not dissolve, gently warm the mixture under a reflux condenser until the sample is completely dissolved.[10]
-
Add 1 mL of phenolphthalein indicator solution.[11]
-
Titrate with 0.1 M KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.[11]
-
Record the volume of 0.1 M KOH solution used.
Calculation: Acid Value = (V × N × 56.1) / W
Where:
-
V = Volume of KOH solution used in mL
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
Workflow for Acid Value Determination
Caption: Workflow for determining the acid value of DEGDS.
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.
Materials:
-
DEGDS sample
-
0.5 N Ethanolic Potassium Hydroxide (KOH) solution
-
0.5 N Hydrochloric Acid (HCl), accurately standardized
-
Phenolphthalein indicator solution
-
Reflux condenser
-
Conical flasks (250 mL)
-
Water bath
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh about 2 g of the DEGDS sample into a 250 mL conical flask.[1]
-
Pipette 25.0 mL of 0.5 N ethanolic KOH solution into the flask.
-
Attach the flask to a reflux condenser and heat on a boiling water bath for 30 minutes, swirling occasionally.[12]
-
At the same time, conduct a blank determination under the same conditions, omitting the sample.[12]
-
After cooling, add 1 mL of phenolphthalein indicator solution to both the sample and blank flasks.
-
Titrate the excess KOH in both flasks with 0.5 N HCl until the pink color disappears.[12]
Calculation: Saponification Value = [(B - S) × N × 56.1] / W
Where:
-
B = Volume of HCl used for the blank in mL
-
S = Volume of HCl used for the sample in mL
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in grams
Workflow for Saponification Value Determination
Caption: Workflow for determining the saponification value of DEGDS.
Determination of Melting Range
The melting range of a substance is the range of temperatures over which it melts. For pure substances, the melting range is narrow. This procedure is based on the USP General Chapter <741> for Class II substances.[8][13]
Materials:
-
DEGDS sample
-
Melting point apparatus
-
Capillary tubes
-
Thermometer, calibrated
Procedure:
-
Ensure the DEGDS sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2.5-3.5 mm.[14]
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus. The temperature should be raised to about 10°C below the expected melting point.
-
Then, increase the temperature at a rate of 1°C per minute.[14]
-
Record the temperature at which the substance begins to collapse or melt (the start of the melting range) and the temperature at which it is completely liquid (the end of the melting range).[14]
Workflow for Melting Range Determination
Caption: Workflow for determining the melting range of DEGDS.
Gas Chromatography (GC) for Free Diethylene Glycol and Ethylene Glycol
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is the recommended method for determining the levels of free DEG and EG in DEGDS.
Instrumentation (Typical):
-
Gas Chromatograph with a Flame Ionization Detector (FID)[15][16]
-
Capillary Column: e.g., DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent[3]
-
Carrier Gas: Helium or Nitrogen
Sample Preparation:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of diethylene glycol and ethylene glycol in a suitable solvent such as methanol.[15]
-
Sample Preparation: Accurately weigh a known amount of the DEGDS sample and dissolve it in the same solvent used for the standards to a known volume.[1]
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp to 120°C at 50°C/min, hold for 10 minutes
-
Ramp to 220°C at 50°C/min, hold for 6 minutes[16]
-
-
Injection Volume: 1 µL
Procedure:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks for DEG and EG based on their retention times compared to the standards.
-
Quantify the amount of DEG and EG in the sample using the calibration curve.
Comparative Data Tables
The following tables are provided to systematically record and compare the results obtained from testing DEGDS from different suppliers.
Table 1: Physical and Chemical Properties
| Supplier | Lot Number | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) | Melting Range (°C) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C | ||||
| Acceptance Criteria | ≤ 4.0 | 150 - 170 | 43 - 50 |
Table 2: Impurity Profile (by GC)
| Supplier | Lot Number | Free Diethylene Glycol (%) | Ethylene Glycol (%) | Other Impurities (%) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C | ||||
| Acceptance Criteria | As per monograph | As per monograph | To be defined |
Conclusion and Recommendations
This guide provides a comprehensive framework for the analytical assessment of this compound purity from various suppliers. By adhering to the detailed experimental protocols and systematically recording the data, researchers, scientists, and drug development professionals can make objective and data-driven decisions. It is crucial to not solely rely on the supplier's Certificate of Analysis but to perform independent verification of the critical quality attributes. The selection of a high-purity DEGDS from a reliable supplier is paramount for ensuring the consistency, safety, and performance of the final product.
References
- 1. Diethylene Glycol Stearates [drugfuture.com]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. fssai.gov.in [fssai.gov.in]
- 6. Aquadocs Repository [aquadocs.org]
- 7. byjus.com [byjus.com]
- 8. drugfuture.com [drugfuture.com]
- 9. â©741⪠Melting Range or Temperature [doi.usp.org]
- 10. Determination of Acid Value | Pharmaguideline [pharmaguideline.com]
- 11. uspbpep.com [uspbpep.com]
- 12. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. uspbpep.com [uspbpep.com]
- 14. thinksrs.com [thinksrs.com]
- 15. agilent.com [agilent.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
Cross-Validation of Analytical Methods for Diethylene Glycol Distearate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable characterization of diethylene glycol distearate (DEGDS), a widely used excipient and raw material in the pharmaceutical, cosmetic, and food industries, is critical for ensuring product quality and safety. Cross-validation of analytical methods is a vital process to demonstrate the consistency and reliability of data obtained from different analytical techniques. This guide provides a comprehensive comparison of three common analytical methods for the quantitative characterization of DEGDS: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the characterization of this compound depends on various factors, including the specific analytical requirement (e.g., purity assay, impurity profiling), available instrumentation, and desired performance characteristics. The following table summarizes the key performance parameters for HPLC, GC, and qNMR based on data from studies on DEGDS and structurally related fatty acid esters. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) with ELSD/RID | Gas Chromatography (GC) with FID | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile or semi-volatile compounds based on their boiling points and interactions with a stationary phase. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. |
| Linearity (r²) | > 0.99 | > 0.99 | Excellent (often assumed to be perfectly linear) |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.5 µg/mL | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 2 µg/mL | ~0.5 - 5 mg/mL |
| Sample Derivatization | Not typically required. | May be required to increase volatility. | Not required. |
| Analysis Time | 15 - 40 minutes per sample. | 20 - 60 minutes per sample. | 5 - 15 minutes per sample. |
| Strengths | Versatile for a wide range of compounds, good precision, non-destructive. | High sensitivity, excellent for volatile impurities. | Non-destructive, provides structural information, requires minimal sample preparation, inherent primary standard characteristics. |
| Limitations | Lower sensitivity for some compounds compared to GC, requires suitable chromophore or universal detector. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of diethylene glycol esters and related compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is adapted from the United States Pharmacopeia (USP) monograph for Diethylene Glycol Stearates and is suitable for the assay of DEGDS.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Refractive Index Detector
-
Column: 7.5-mm × 60-cm; 5-µm packing L21 (or equivalent)
Reagents:
-
Tetrahydrofuran, HPLC grade
Procedure:
-
Mobile Phase Preparation: Use HPLC grade tetrahydrofuran as the mobile phase.
-
Standard Solution Preparation: Prepare a standard solution of USP this compound RS in tetrahydrofuran at a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the DEGDS sample in tetrahydrofuran to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector Temperature: 40 °C
-
Injection Volume: 40 µL
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak responses. The monoester and diester peaks should be well-resolved.
-
Calculation: Calculate the percentage of monoesters and diesters in the sample by comparing the peak areas to those of the standard.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the analysis of DEGDS and the detection of volatile impurities like free diethylene glycol. Derivatization may be necessary to improve the volatility of DEGDS.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Hexane, GC grade
Procedure:
-
Sample Derivatization:
-
Accurately weigh about 10 mg of the DEGDS sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane.
-
-
Standard Preparation: Prepare a standard solution of derivatized DEGDS in hexane.
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
-
Analysis: Inject the derivatized standard and sample solutions and record the chromatograms.
-
Calculation: Quantify the DEGDS content and any impurities by comparing peak areas to the standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and non-destructive method for the quantification of DEGDS without the need for a reference standard of the analyte itself, by using a certified internal standard.[3][4][5][6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the DEGDS sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals for both DEGDS (e.g., the methylene protons adjacent to the ester carbonyls) and the internal standard.
-
-
Calculation: Calculate the purity or concentration of DEGDS using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for each technique.
Caption: Cross-validation logical workflow.
Caption: Experimental workflows for each technique.
References
- 1. Diethylene Glycol Stearates [doi.usp.org]
- 2. Diethylene Glycol Stearates [doi.usp.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 6. aocs.org [aocs.org]
A Comparative Review of Phase Change Materials: Fatty Acids vs. Diethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fatty acids and diethylene glycol distearate as phase change materials (PCMs). The information presented is based on available experimental data to assist in the selection of appropriate thermal energy storage materials for various applications, including potential use in drug delivery and formulation.
Introduction to Phase Change Materials
Phase change materials are substances that absorb and release large amounts of thermal energy at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them ideal for thermal energy storage and temperature regulation in a wide range of applications. Organic PCMs, such as fatty acids and their ester derivatives, are of particular interest due to their chemical stability, congruent melting, and lack of supercooling.
This guide focuses on a comparative analysis of two types of organic PCMs: fatty acids and this compound. Fatty acids are naturally derived carboxylic acids with varying alkyl chain lengths, while this compound is a diester of ethylene glycol and stearic acid. Both are considered promising for applications requiring thermal management in the moderate temperature range.
Performance Comparison: Fatty Acids vs. This compound
The selection of a PCM is primarily driven by its thermophysical properties. This section compares key performance indicators of common fatty acids and this compound.
Thermal Properties
The primary function of a PCM is to store and release latent heat. The key thermal properties are the melting temperature, latent heat of fusion, and thermal conductivity.
| Property | Fatty Acids (Typical Values) | This compound | References |
| Melting Temperature (°C) | 30 - 70 | 60 - 73 | [1],[2] |
| Latent Heat of Fusion (J/g) | 150 - 210 | ~ 216 | [1] |
| Thermal Conductivity (W/m·K) | ~ 0.15 - 0.35 | Data not readily available | [1] |
Note: The properties of fatty acids can vary significantly depending on the specific acid (e.g., lauric acid, stearic acid, palmitic acid) and its purity.
Physical and Chemical Properties
Beyond thermal performance, other properties such as chemical stability, corrosiveness, and density are crucial for practical applications.
| Property | Fatty Acids | This compound | References |
| Chemical Stability | Good, stable over many thermal cycles. | Generally stable, but can be susceptible to hydrolysis under certain conditions. | [3],[4] |
| Corrosiveness | Generally non-corrosive to most metals. | Generally non-corrosive. | [1] |
| Supercooling | Little to no supercooling. | Data not readily available, but esters generally show minimal supercooling. | [1] |
| Density (liquid, g/cm³) | ~ 0.85 - 0.90 | Data not readily available | |
| Source | Renewable (vegetable and animal fats). | Synthesized from ethylene glycol and stearic acid. | [1],[2] |
Experimental Protocols
Accurate characterization of PCMs is essential for their effective application. The following sections detail the methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the melting temperature and latent heat of fusion of the PCM.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
Repeat the heating and cooling cycle for a second run to ensure thermal history is removed and to check for reproducibility.
-
-
Data Analysis: The melting temperature is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.[5][6][7]
Transient Plane Source (TPS) Method for Thermal Conductivity
Objective: To measure the thermal conductivity of the PCM in both solid and liquid states.
Methodology:
-
Sample Preparation: The PCM sample is prepared in two identical, flat, and smooth-surfaced pieces. The thickness of the sample should be sufficient to ensure that the heat wave does not reach the outer boundary during the measurement time.
-
Sensor Placement: The TPS sensor, a flat, spiral-shaped nickel wire encapsulated in a thin insulating layer, is sandwiched between the two pieces of the PCM sample.
-
Measurement:
-
A short electrical pulse is passed through the sensor, generating a small amount of heat.
-
The sensor simultaneously records its temperature increase as a function of time.
-
The rate of temperature increase is dependent on the thermal transport properties of the surrounding material.
-
-
Data Analysis: The thermal conductivity is calculated from the recorded temperature versus time data using a theoretical model that relates the temperature increase of the sensor to the thermal properties of the material. The analysis software typically performs this calculation.[8][9][10]
Thermal Cycling for Stability Assessment
Objective: To evaluate the long-term thermal stability and reliability of the PCM after repeated melting and freezing cycles.
Methodology:
-
Sample Preparation: A known quantity of the PCM is placed in a sealed container.
-
Cycling Protocol: The container is subjected to a large number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle consists of heating the PCM above its melting point and then cooling it below its freezing point at a controlled rate.
-
Post-Cycling Analysis: After the desired number of cycles, the thermal properties (melting temperature and latent heat of fusion) of the PCM are re-measured using DSC.
-
Data Comparison: The post-cycling DSC results are compared with the initial measurements. A significant change in the melting temperature or a decrease in the latent heat of fusion indicates thermal degradation of the PCM.[3][11][12]
Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the two PCM types.
Caption: Workflow for Determining Thermal Properties using DSC.
Caption: Workflow for Thermal Conductivity Measurement using TPS.
Caption: Logical Comparison of Fatty Acids and this compound.
Conclusion
Both fatty acids and this compound exhibit favorable characteristics for use as phase change materials.
-
Fatty acids offer the advantage of being derived from renewable resources and are available in a wide range of melting temperatures, making them versatile for various applications. They generally exhibit good thermal stability and minimal supercooling. The choice of a specific fatty acid will depend on the target operating temperature.
-
This compound demonstrates a high latent heat of fusion and a well-defined melting point in the higher range of many fatty acids. As a synthetic ester, its properties can be more consistent than those of natural fatty acid mixtures. However, there is less publicly available data on its performance specifically as a PCM, particularly regarding its long-term stability and thermal conductivity.
For researchers and drug development professionals, the choice between these two materials will depend on the specific requirements of the application. If a renewable source and a wide selection of melting points are critical, fatty acids are a strong choice. If a high latent heat at a specific temperature around 60-70°C is required and a synthetic material is acceptable, this compound warrants consideration, though further characterization of its long-term performance as a PCM is recommended. The experimental protocols provided in this guide offer a starting point for such characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycol distearate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. Experimental Characterization of Phase Change Materials for Refrigeration Processes | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. thermtest.com [thermtest.com]
- 10. eyoungindustry.com [eyoungindustry.com]
- 11. mdpi.com [mdpi.com]
- 12. New method of thermal cycling stability test of phase change material | MATEC Web of Conferences [matec-conferences.org]
evaluating the impact of diethylene glycol distearate on polymer melt flow index compared to other lubricants
An objective comparison of Diethylene Glycol Distearate's (DEGDS) impact on polymer melt flow index (MFI) against other common lubricants reveals its efficacy in enhancing processability, particularly in polar polymers like Acrylonitrile Butadiene Styrene (ABS). Experimental data demonstrates that DEGDS, functioning primarily as an internal lubricant, effectively reduces melt viscosity and improves flow characteristics. This guide provides a comparative analysis of DEGDS and other lubricants, supported by experimental findings, detailed methodologies, and visual representations of the underlying mechanisms.
Comparative Performance of Lubricants on Polymer Melt Flow Index
The selection of a lubricant is critical in polymer processing, directly influencing the MFI, which is a key indicator of a material's flowability. The following table summarizes the quantitative impact of various lubricants on the MFI of different polymers.
| Polymer Matrix | Lubricant | Lubricant Type | Concentration (wt%) | MFI (g/10 min) | % Increase in MFI | Reference Polymer MFI (g/10 min) |
| ABS | This compound (DEGDS) | Fatty Acid Ester (Internal) | 2.0 | 18.45 | 23% | 15.0 |
| ABS | Ethylene Bis-stearamide (EBS) | Fatty Acid Amide (External/Internal) | 2.0 | 17.16 | 14.4% | 15.0 |
| ABS | Bis-oleic acid amides (EBO) | Fatty Acid Amide (Internal) | 2.0 | 17.73 | 18.2% | 15.0 |
| ABS | Bis-12-hydroxyoctadecanoic acid amides (EBH) | Fatty Acid Amide (Internal) | 2.0 | 18.9 | 26% | 15.0 |
| HDPE | Fluoropolymer | Polymer Processing Aid | 0.1 | 1.2 | 20% | 1.0 |
| HDPE | Calcium Stearate | Metallic Stearate (External) | Not Specified | - | - | - |
| LLDPE | Fischer-Tropsch Wax (EnHance) | Wax (External) | 5.0 | ~4.5 | ~125% | ~2.0 |
| LLDPE | Fischer-Tropsch Wax (H1) | Wax (External) | 5.0 | ~5.5 | ~175% | ~2.0 |
| LLDPE | Fischer-Tropsch Wax (M3) | Wax (External) | 5.0 | ~6.0 | ~200% | ~2.0 |
| Polyamide 6 (35% Glass Fiber) | Amide-type Lubricant | Fatty Acid Amide (Internal) | Not Specified | - | 72% | - |
Note: The data presented is compiled from various sources and serves as a comparative illustration. The exact MFI values can vary depending on the specific grade of the polymer, processing conditions, and the precise formulation of the lubricant.
Experimental Protocols
Objective: To determine the Melt Flow Index (MFI) of a polymer compound containing a lubricant, according to ASTM D1238 or ISO 1133 standards.
Apparatus:
-
Melt Flow Indexer (Extrusion Plastometer)
-
Standard Die (2.095 mm diameter, 8.000 mm length)
-
Piston
-
Calibrated Weights
-
Digital Timer
-
Analytical Balance (accurate to 0.001 g)
-
Sample Cutter
-
Drying Oven
Procedure:
-
Sample Preparation:
-
Dry the polymer resin and lubricant according to the material specifications to remove any moisture that could affect the results.
-
Prepare a homogenous blend of the polymer and the desired concentration of the lubricant (e.g., this compound) using a suitable mixing technique (e.g., tumble blending or compounding).
-
-
Instrument Setup:
-
Clean the barrel, die, and piston of the melt flow indexer thoroughly with a suitable solvent and cloth to remove any residue from previous tests.
-
Set the temperature of the barrel to the specified value for the polymer being tested (e.g., 220°C for ABS).
-
Allow the instrument to stabilize at the set temperature for at least 15 minutes.
-
-
Sample Loading:
-
Place the die in the bottom of the barrel and insert the piston.
-
Charge the barrel with 5-7 grams of the prepared polymer-lubricant blend.
-
Compact the material by gently pushing down on the piston.
-
-
Preheating:
-
Allow the material to preheat in the barrel for a specified time (typically 5-7 minutes) to ensure it reaches a uniform molten state.
-
-
Extrusion and Measurement:
-
Place the specified weight on top of the piston to apply the test load.
-
As the molten polymer begins to extrude through the die, allow it to flow for a short period to ensure a steady rate.
-
Using the sample cutter, collect timed extrudates. Cut the extrudate at regular intervals (e.g., every 30 seconds) and collect at least three to five samples.
-
Weigh each collected sample accurately using the analytical balance.
-
-
Calculation:
-
Calculate the mass of polymer extruded per unit time for each sample.
-
The Melt Flow Index is calculated using the following formula: MFI (g/10 min) = (Average mass of extrudate in grams / Time of extrusion in seconds) * 600
-
Mandatory Visualizations
Experimental Workflow for MFI Evaluation
Caption: Experimental workflow for evaluating lubricant impact on MFI.
Mechanism of Lubricant Action on Polymer Melt Flow
Caption: Logical relationship of lubricant action on polymer flow.
A Comparative Guide to Diethylene Glycol Distearate Embedding for Optimal Tissue Morphology Preservation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diethylene glycol distearate (DGD) embedding with traditional paraffin and resin-based methods for the preservation of tissue morphology. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate embedding technique for their specific needs.
Introduction
The faithful preservation of tissue architecture is paramount for accurate histological analysis. The choice of embedding medium plays a crucial role in minimizing artifacts, such as tissue shrinkage and distortion, and in maintaining the integrity of cellular and extracellular components. While paraffin wax has long been the standard in histology, alternative methods, including embedding in this compound, offer distinct advantages, particularly in studies requiring high-resolution morphology and preservation of antigenicity.
Performance Comparison
This compound, a water-soluble wax, has demonstrated significant benefits in preserving fine tissue details, offering a viable alternative to paraffin and resin embedding.
Morphological Preservation
Qualitative studies have consistently reported superior morphological preservation with DGD compared to paraffin. Tissues embedded in DGD exhibit less shrinkage and distortion, resulting in sharper histological features that are comparable to those achieved with plastic sections. While comprehensive quantitative data on tissue shrinkage in DGD is limited, studies on similar water-soluble waxes like polyethylene glycol (PEG) have shown reduced tissue shrinkage compared to paraffin processing. For reference, paraffin embedding can result in significant tissue shrinkage, with studies reporting averages of 14-21% depending on the tissue type.
Table 1: Comparison of Morphological Preservation
| Feature | This compound (DGD) | Paraffin Wax | Resin (Epoxy/Acrylic) |
| Tissue Shrinkage | Minimal (Qualitative) | Significant (14-21%) | Minimal |
| Cellular Detail | Excellent, sharp features | Good, potential for artifacts | Excellent, high resolution |
| Sectioning Thickness | 1-5 µm | 3-10 µm | 0.5-2 µm |
| Handling | More brittle than paraffin | Standard, well-established | Requires specialized handling |
Antigenicity Preservation
The lower melting point of DGD (around 50-60°C) compared to paraffin (typically 56-58°C, with infiltration often at higher temperatures) is advantageous for preserving the antigenicity of proteins.[1] This makes DGD a suitable choice for immunohistochemistry (IHC) and in situ hybridization (ISH), where maintaining the native conformation of target molecules is critical for signal detection. Studies have shown that DGD embedding allows for good reaction sensitivity in such applications.
Table 2: Comparison of Antigenicity Preservation
| Feature | This compound (DGD) | Paraffin Wax | Resin (Epoxy/Acrylic) |
| Processing Temperature | Lower (~50-60°C) | Higher (~60°C) | Variable (can be low) |
| Antigen Preservation | Good to Excellent | Fair to Good (may require antigen retrieval) | Good (can be technique-dependent) |
| Suitability for IHC/ISH | High | High (with optimization) | High (with specific resins) |
| Background Staining | Low | Variable | Low |
Experimental Protocols
Detailed methodologies for tissue processing and embedding are provided below for DGD, paraffin, and a common resin.
This compound (DGD) Embedding Protocol
This protocol is adapted for standard histological applications.
-
Fixation: Fix tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration:
-
70% Ethanol: 2 changes, 1 hour each
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1.5 hours each
-
-
Clearing: Xylene: 2 changes, 1.5 hours each.
-
Infiltration:
-
Transfer tissue to a mixture of 1:1 xylene and molten DGD for 1 hour at 55°C.
-
Transfer to pure molten DGD: 2 changes, 2 hours each at 55°C under vacuum.
-
-
Embedding:
-
Orient the tissue in a pre-warmed embedding mold filled with molten DGD.
-
Cool the mold on a cold plate to solidify the wax.
-
Paraffin Embedding Protocol
A standard protocol for paraffin embedding.
-
Fixation: Fix tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration:
-
70% Ethanol: 2 changes, 1 hour each
-
80% Ethanol: 1 change, 1 hour
-
95% Ethanol: 1 change, 1 hour
-
100% Ethanol: 3 changes, 1.5 hours each
-
-
Clearing: Xylene: 3 changes, 1.5 hours each.
-
Infiltration: Paraffin wax (58-60°C): 2 changes, 2 hours each under vacuum.
-
Embedding:
-
Orient the tissue in a pre-warmed embedding mold filled with molten paraffin.
-
Cool the mold on a cold plate to solidify the wax.
-
Epoxy Resin Embedding Protocol
A general protocol for embedding in epoxy resin for light microscopy.
-
Fixation: Fix tissue in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for 2-4 hours.
-
Post-fixation (Optional): 1% Osmium tetroxide for 1 hour.
-
Dehydration:
-
50% Ethanol: 10 minutes
-
70% Ethanol: 10 minutes
-
90% Ethanol: 10 minutes
-
100% Ethanol: 3 changes, 10 minutes each
-
-
Infiltration:
-
1:1 Ethanol and Epoxy Resin: 1 hour
-
100% Epoxy Resin: Overnight
-
-
Embedding:
-
Place tissue in an embedding mold with fresh epoxy resin.
-
Polymerize in an oven at 60°C for 48 hours.
-
Visualizing the Workflow
The following diagrams illustrate the key stages in DGD and paraffin embedding workflows.
This compound (DGD) Embedding Workflow
Paraffin Embedding Workflow
Conclusion
This compound embedding presents a compelling alternative to traditional paraffin for histological applications demanding superior morphological detail and antigen preservation. While paraffin remains a robust and widely used method, the lower processing temperatures and reduced tissue shrinkage associated with DGD make it particularly suitable for sensitive applications such as immunohistochemistry and high-resolution morphological studies. Resin embedding continues to offer the highest resolution for ultrastructural analysis. The choice of embedding medium should be guided by the specific requirements of the research question, with DGD being a strong candidate when a balance of excellent morphology and antigenicity is required.
References
Diethylene Glycol Distearate in Retinal Cytochemistry: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diethylene glycol distearate (DGD) with other common embedding media for retinal cytochemistry. The information presented is based on available experimental data to assist in the selection of the most appropriate method for your research needs.
Superior Preservation of Retinal Morphology and Antigenicity with DGD
This compound (DGD) has been demonstrated as a highly effective embedding medium for a variety of retinal cytochemical studies, including immunohistochemistry and in situ hybridization.[1] Its primary advantage lies in the excellent preservation of fine tissue detail and the maintenance of high reaction sensitivity, which can be superior to other commonly used methods for light microscopy.[1]
Comparative Performance Insights
While direct quantitative comparative studies are limited, the available literature suggests that DGD offers significant advantages in morphological preservation and antigen accessibility compared to traditional paraffin embedding. Paraffin embedding, a widely used technique, can sometimes lead to tissue shrinkage and hardening, which may compromise the structural integrity of delicate retinal layers and mask antigenic sites. In contrast, DGD is a water-soluble wax that can be removed from the tissue sections before staining, which is thought to contribute to improved antibody penetration and signal detection in immunohistochemistry.
For in situ hybridization, the preservation of cellular RNA is paramount. The gentle processing and embedding protocol associated with DGD may offer benefits in maintaining RNA integrity compared to the higher temperatures often used in paraffin embedding.
Experimental Data Summary
Currently, there is a lack of published, direct quantitative comparisons of this compound with other embedding media specifically for retinal cytochemistry. The following tables are presented as a template for how such comparative data could be structured. Researchers are encouraged to perform their own validation experiments to determine the optimal embedding medium for their specific antibodies, probes, and research questions.
Table 1: Comparative Immunohistochemical Staining Intensity
| Embedding Medium | Target Protein | Antibody Dilution | Mean Staining Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound | Rhodopsin | 1:1000 | Data not available | Data not available |
| Paraffin | Rhodopsin | 1:1000 | Data not available | Data not available |
| OCT Compound (Frozen) | Rhodopsin | 1:1000 | Data not available | Data not available |
| Glycol Methacrylate (Resin) | Rhodopsin | 1:1000 | Data not available | Data not available |
Table 2: Morphometric Analysis of Retinal Layer Preservation
| Embedding Medium | Outer Nuclear Layer Thickness (µm) | Inner Nuclear Layer Thickness (µm) | Ganglion Cell Layer Integrity (Qualitative Score 1-5) |
| This compound | Data not available | Data not available | Data not available |
| Paraffin | Data not available | Data not available | Data not available |
| OCT Compound (Frozen) | Data not available | Data not available | Data not available |
| Glycol Methacrylate (Resin) | Data not available | Data not available | Data not available |
Table 3: Comparative In Situ Hybridization Signal Quantification
| Embedding Medium | Target mRNA | Probe Concentration (ng/µl) | Mean Signal Intensity (Arbitrary Units) | Percentage of Positive Cells |
| This compound | Otx2 | 100 | Data not available | Data not available |
| Paraffin | Otx2 | 100 | Data not available | Data not available |
| OCT Compound (Frozen) | Otx2 | 100 | Data not available | Data not available |
Experimental Protocols
Detailed Protocol for this compound (DGD) Embedding of Retinal Tissue
This protocol is adapted from established methods for embedding biological samples in DGD.
Materials:
-
This compound (DGD)
-
Ethanol (graded series: 70%, 80%, 90%, 95%, 100%)
-
n-Butanol
-
Embedding molds
-
Oven or incubator at 60°C
Procedure:
-
Fixation: Fix the retinal tissue in your desired fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline) according to your standard protocol.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
90% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol: 1 hour (three changes)
-
-
Infiltration with n-Butanol:
-
Transfer the tissue to a 1:1 mixture of 100% ethanol and n-butanol for 1 hour.
-
Transfer to 100% n-butanol for 1 hour (two changes).
-
-
Infiltration with DGD:
-
Pre-melt the DGD in an oven at 60°C.
-
Transfer the tissue to a 1:1 mixture of n-butanol and molten DGD at 60°C for 1 hour.
-
Transfer the tissue to pure molten DGD at 60°C for at least 2 hours, with several changes of DGD to ensure complete infiltration.
-
-
Embedding:
-
Fill an embedding mold with molten DGD.
-
Orient the retinal tissue within the mold as desired.
-
Allow the DGD to solidify at room temperature. For optimal results, cool the block slowly to prevent cracking.
-
-
Sectioning:
-
Trim the solidified DGD block.
-
Section the block on a microtome. DGD can be sectioned at room temperature.
-
-
Mounting and Dewaxing:
-
Float the sections on a warm water bath.
-
Mount the sections onto glass slides.
-
Before staining, dewax the sections by immersing the slides in n-butanol for 10-15 minutes, followed by a graded series of ethanol to rehydrate the tissue.
-
Standard Immunohistochemistry Protocol for Retinal Sections
-
Antigen Retrieval (if necessary): Based on the primary antibody, perform heat-induced or enzymatic antigen retrieval.
-
Blocking: Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Washing: Wash the sections three times in PBS with 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip with an anti-fade mounting medium.
Standard In Situ Hybridization Protocol for Retinal Sections
-
Pre-hybridization:
-
Permeabilize the rehydrated sections with Proteinase K.
-
Post-fix with 4% paraformaldehyde.
-
Acetylate the sections to reduce background.
-
-
Hybridization:
-
Apply the hybridization solution containing the labeled RNA probe to the sections.
-
Incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.
-
Detection:
-
Block non-specific binding sites.
-
Incubate with an anti-digoxigenin (or other label) antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash to remove unbound antibody.
-
-
Signal Development: Add the chromogenic substrate and incubate until the desired level of signal is achieved.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain and mount the coverslip.
Visualizations
Experimental Workflow for Comparative Analysis of Embedding Media
Caption: Workflow for comparing retinal cytochemistry embedding media.
Hypothetical Phototransduction Signaling Pathway
The following diagram illustrates a simplified phototransduction cascade in a photoreceptor cell, a common subject of study in retinal cytochemistry. The use of DGD would be beneficial in preserving the cellular and sub-cellular localization of the proteins involved in this pathway.
Caption: Simplified diagram of the phototransduction cascade.
References
Assessing the Long-Term Stability of Diethylene Glycol Distearate in Thermal Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term thermal stability of diethylene glycol distearate (DEGDS) with relevant alternatives. Due to the limited availability of direct long-term stability data for DEGDS, this guide synthesizes information from studies on analogous compounds and the known thermal degradation pathways of its constituent moieties. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key analytical techniques are provided.
Comparative Thermal Stability Analysis
This compound's structure, featuring two ester linkages and a central ether bond, dictates its thermal stability. The ether linkage within the diethylene glycol moiety is a known point of thermal vulnerability.[1][2] Studies on polymers containing diethylene glycol units have shown that thermal degradation can initiate at this site at temperatures around 245°C.[2] The proposed degradation mechanism involves the formation of cyclic oligomers, which can lead to a breakdown of the molecule's structure and loss of performance.[2]
In contrast, alternatives such as Ethylene Glycol Distearate (EGDS) and Polyethylene Glycol (PEG) Distearates, which either lack the ether linkage or have a different polyether chain length, may exhibit different thermal stability profiles.
Table 1: Comparison of Thermal Properties of this compound and Alternatives
| Property | This compound (DEGDS) | Ethylene Glycol Distearate (EGDS) | Polyethylene Glycol (PEG) Distearates (e.g., PEG-6000 Distearate) |
| Structure | Two stearic acid chains linked by a diethylene glycol spacer (contains an ether bond) | Two stearic acid chains linked by an ethylene glycol spacer (no ether bond) | Two stearic acid chains linked by a polyethylene glycol spacer of varying length |
| Melting Point (°C) | ~45-55 | 65-73[3] | 34.8 - 52.9 (depending on PEG molecular weight)[4] |
| Onset of Decomposition (°C) | Estimated ~245 (based on DEG moiety degradation)[2] | Data not readily available | Data varies with PEG chain length; generally stable at processing temperatures[5] |
| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO2)[6] | Carbon Monoxide (CO), Carbon Dioxide (CO2) | Carbon Monoxide (CO), Carbon Dioxide (CO2) |
| Key Stability Feature | Presence of a thermally susceptible ether linkage[1][2] | Absence of an ether linkage, potentially offering higher thermal stability | Stability is influenced by the length of the PEG chain[7] |
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are crucial. Below are detailed methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerated Aging studies, which are fundamental for assessing the thermal stability of materials like this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA is utilized to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature.[6]
Objective: To determine the onset temperature of decomposition and the degradation profile of the sample.
Methodology:
-
Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound or alternative into a clean TGA crucible (typically alumina).[8]
-
Experimental Parameters:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset of decomposition temperature from the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.[6]
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization.[6]
Objective: To determine the melting point and enthalpy of fusion of the sample.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean aluminum DSC pan and hermetically seal it.[6]
-
Experimental Parameters:
-
Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Cool the sample to -20°C.
-
Hold isothermally for 5 minutes.
-
Heat the sample at a controlled rate of 10°C/min to a temperature approximately 50°C above its expected melting point.[6]
-
-
-
Data Acquisition: Record the heat flow to or from the sample as a function of temperature.
-
Data Analysis:
-
Identify and integrate the endothermic peak corresponding to melting to determine the peak temperature (melting point) and the enthalpy of fusion.
-
Accelerated Aging Study Protocol (Based on ASTM F1980)
Accelerated aging studies are designed to simulate the effects of long-term storage at ambient conditions by exposing the material to elevated temperatures for a shorter duration.[10][11]
Objective: To assess the long-term chemical stability of the sample under thermal stress.
Methodology:
-
Sample Preparation: Place a known quantity of the sample in a stable, sealed container made of a non-reactive material (e.g., glass vials with PTFE-lined caps).
-
Aging Conditions:
-
Accelerated Aging Temperature (TAA): Select a temperature that accelerates degradation without changing the primary degradation mechanism (e.g., 55°C). This temperature should be well below the material's melting point and onset of decomposition.[11]
-
Ambient Temperature (TRT): Define the intended long-term storage temperature (e.g., 25°C).[11]
-
Q10 (Reaction Rate Factor): Assume a Q10 of 2, which is a conservative estimate stating that the rate of chemical reaction doubles for every 10°C increase in temperature.[11]
-
-
Calculating Accelerated Aging Time (AAT):
-
Use the Arrhenius equation-based formula: AAT = Real Time / Q10^((TAA - TRT) / 10)
-
-
Procedure:
-
Place the sealed samples in a calibrated oven at the selected TAA.
-
Remove samples at predetermined time points (e.g., equivalent to 6 months, 1 year, 2 years of real-time aging).
-
-
Post-Aging Analysis:
-
After each time point, allow the samples to equilibrate to room temperature.
-
Analyze the samples for chemical degradation using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect degradation products.
-
Perform TGA and DSC as described above to identify any changes in thermal properties.
-
Visualizing Relationships and Workflows
Degradation Pathway Hypothesis
The following diagram illustrates the hypothesized thermal degradation pathway for this compound, highlighting the vulnerability of the ether linkage.
Caption: Hypothesized thermal degradation pathway of this compound.
Experimental Workflow for Thermal Stability Assessment
This diagram outlines the logical flow of experiments for a comprehensive assessment of thermal stability.
Caption: Workflow for assessing and comparing thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Glycol distearate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. scielo.br [scielo.br]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Accelerated aging studies ASTM F1980-07 | Micro-Serve [micro-serve.nl]
Safety Operating Guide
Proper Disposal of Diethylene Glycol Distearate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of diethylene glycol distearate is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with general safety standards.
Immediate Safety and Handling Considerations
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] However, proper handling and personal protective equipment (PPE) are essential to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical impermeable gloves. |
| Body Protection | Wear fire/flame resistant and impervious clothing. |
Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[4] In case of a spill, avoid dust formation, prevent the substance from entering drains, and collect the material for disposal.[1][4]
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve professional waste management services. It is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance.[1]
Step 1: Containment and Labeling
-
Collect waste this compound in a suitable, closed, and clearly labeled container.[4]
-
Ensure the container is dry and stored in a cool, well-ventilated place away from incompatible materials.[4]
Step 2: Waste Characterization
-
Although generally not classified as hazardous, it is imperative to check if your local or institutional waste management policies have specific requirements for this compound.
-
If the this compound is mixed with other solvents or chemicals, the entire mixture must be characterized to determine the appropriate disposal route.
Step 3: Selection of Disposal Method
-
Controlled Incineration: The recommended method of disposal is through a licensed chemical destruction plant via controlled incineration, potentially with flue gas scrubbing.[4]
-
Licensed Chemical Destruction: Alternatively, the material can be removed by a licensed chemical destruction plant.[4]
-
Prohibited Disposal: Do not discharge this compound into sewer systems, drains, or the environment.[1][4]
Step 4: Handling Contaminated Packaging
-
Contaminated containers should be triple-rinsed (or equivalent).[4]
-
The rinsed packaging can then be offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Diethylene Glycol Distearate
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Diethylene glycol distearate. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves. Inspect prior to use. | EU Directive 89/686/EEC and EN 374[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Long-sleeved clothing. | -[1][2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are surpassed or if irritation or other symptoms are experienced. | -[1] |
Emergency Procedures
Immediate and appropriate response during an emergency is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2] Fine dust may be explosive with air and can be ignited by a spark.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) if necessary.[1][3]
Handling and Storage
Safe Handling:
-
Handle in a well-ventilated area.[1]
-
Wear appropriate protective clothing to avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Practice good industrial hygiene; wash hands after handling and before eating, drinking, or smoking.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]
-
Containment and Cleanup: Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Promptly dispose of the collected material in accordance with appropriate laws and regulations.[1]
Disposal Plan
-
Product Disposal: The material can be disposed of by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Workflow for Handling a this compound Spill
The following diagram outlines the step-by-step procedure for safely managing a spill of this compound in a laboratory setting.
Caption: Workflow for a this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
